molecular formula C9H11NO3 B126286 1-(2-Methoxyethyl)-4-nitrobenzene CAS No. 69628-98-4

1-(2-Methoxyethyl)-4-nitrobenzene

Cat. No.: B126286
CAS No.: 69628-98-4
M. Wt: 181.19 g/mol
InChI Key: VZUJQBDFJZRCBQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-nitrobenzene, also known as 1-(2-Methoxyethyl)-4-nitrobenzene, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyethyl)-4-nitrobenzene
Source PubChem
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InChI

InChI=1S/C9H11NO3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUJQBDFJZRCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989731
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69628-98-4
Record name 1-(2-Methoxyethyl)-4-nitrobenzene
Source CAS Common Chemistry
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Record name 1-(2-Methoxyethyl)-4-nitrobenzene
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Record name 1-(2-Methoxyethyl)-4-nitrobenzene
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Record name 1-(2-methoxyethyl)-4-nitrobenzene
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Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of 1-(2-Methoxyethyl)-4-nitrobenzene

1-(2-Methoxyethyl)-4-nitrobenzene is a key chemical intermediate whose structural motifs—a nitroaromatic system and a methoxyethyl ether—make it a valuable precursor in the synthesis of a range of more complex molecules. The nitro group, in particular, is a versatile functional handle, readily reduced to an amine which is a cornerstone of many pharmaceuticals and biologically active compounds.[1] The methoxyethyl group can influence solubility and pharmacokinetic properties. This guide provides a detailed exploration of the synthetic routes to this compound, focusing on the underlying chemical principles and providing actionable, field-tested protocols.

Core Synthesis Methodologies: A Comparative Analysis

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene is most effectively approached via etherification. Two primary strategies dominate this transformation: the Williamson Ether Synthesis and Nucleophilic Aromatic Substitution (SNAr). The choice between these routes is dictated by the availability of starting materials, desired reaction conditions, and scalability.

Methodology 1: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a primary alkyl halide.[2] In the context of our target molecule, this translates to the reaction of a 4-nitrophenoxide with a 2-methoxyethyl halide.

Mechanistic Principle: SN2 Reaction

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The reaction is initiated by deprotonating 4-nitrophenol with a suitable base to form the more nucleophilic 4-nitrophenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-methoxyethyl halide, displacing the halide leaving group in a single, concerted step.[4]

Causality Behind Experimental Choices:

  • Choice of Base: A moderately strong base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic 4-nitrophenol (pKa ≈ 7.15). The electron-withdrawing nitro group enhances the acidity of the phenolic proton, making harsh bases unnecessary.

  • Alkyl Halide: A good leaving group is crucial for an efficient SN2 reaction. 2-Methoxyethyl bromide or iodide would be preferred over the chloride due to the better leaving group ability of bromide and iodide ions.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents can solvate the cation of the base but do not solvate the nucleophile (phenoxide) as strongly, leaving it more reactive.[5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + Base - HB⁺ Base K₂CO₃ Product 1-(2-Methoxyethyl)- 4-nitrobenzene 4-Nitrophenoxide->Product + 2-Methoxyethyl-Br 2-Methoxyethyl_Halide 2-Methoxyethyl-Br Halide_Ion Br⁻

Caption: Williamson Ether Synthesis Workflow.

Methodology 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and often highly effective route is the SNAr reaction. This involves reacting an aryl halide, activated by an electron-withdrawing group, with a nucleophile.[6] For our target, this means reacting 1-halo-4-nitrobenzene (e.g., 1-chloro-4-nitrobenzene) with 2-methoxyethanol in the presence of a base.

Mechanistic Principle: Addition-Elimination

The SNAr mechanism is a two-step process. First, the nucleophile (2-methoxyethoxide, formed in situ) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored.[6]

Causality Behind Experimental Choices:

  • Aryl Halide: The aryl halide must be activated by a strong electron-withdrawing group (like the nitro group) at the ortho or para position to the leaving group. 1-Chloro-4-nitrobenzene is a common and cost-effective starting material.[7]

  • Nucleophile & Base: 2-Methoxyethanol acts as the nucleophile. A strong base like potassium hydroxide (KOH) is used to deprotonate the alcohol, forming the more potent 2-methoxyethoxide nucleophile.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is highly effective for SNAr reactions as it can accelerate the rate of reaction by stabilizing the charged Meisenheimer complex.[8]

SNAr_Mechanism Meisenheimer Meisenheimer Complex (Resonance Stabilized) Product 1-(2-Methoxyethyl)-4-nitrobenzene Meisenheimer->Product Elimination of Cl⁻ (Fast)

Caption: SNAr Addition-Elimination Mechanism.

Experimental Protocol: SNAr Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[8] It is a robust and high-yielding method.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )AmountMoles
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.563.15 g2.00 mmol
2-MethoxyethanolC₃H₈O₂76.090.190 mL (0.183 g)2.40 mmol
Potassium HydroxideKOH56.110.168 g3.00 mmol
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1310 mL-
5% Hydrochloric AcidHCl (aq)-As needed-
Deionized WaterH₂O-As needed-

Step-by-Step Procedure

  • Preparation of the Alkoxide: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethanol (0.190 mL, 2.40 mmol) and potassium hydroxide (0.168 g, 3.00 mmol). Add 5 mL of DMSO and stir the mixture at room temperature until the KOH is fully dissolved.

  • Preparation of the Aryl Halide Solution: In a separate container, dissolve 1-chloro-4-nitrobenzene (3.15 g, 2.00 mmol) in 5 mL of DMSO.

  • Reaction Initiation: Add the 1-chloro-4-nitrobenzene solution to the flask containing the alkoxide.

  • Reaction Conditions: Heat the resulting mixture to 60°C (333 K) and stir for 20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of a 5% aqueous HCl solution. A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Drying: Dry the product in a vacuum oven to obtain 1-(2-Methoxyethyl)-4-nitrobenzene as a yellow solid. A yield of approximately 90% can be expected.[8]

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Yellow solid
Boiling Point 273.6 ± 15.0 °C at 760 mmHg[9]
Density 1.2 ± 0.1 g/cm³[9]

Safety and Handling

  • 1-Chloro-4-nitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • DMSO: Can enhance the absorption of other chemicals through the skin. Always wear gloves when handling.

  • 2-Methoxyethanol: A reproductive toxin. Handle with extreme care and appropriate engineering controls.

Conclusion

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene can be reliably achieved via a nucleophilic aromatic substitution reaction, offering high yields and operational simplicity. The Williamson ether synthesis remains a viable alternative, with the final choice of method depending on specific laboratory constraints and starting material availability. Understanding the mechanistic underpinnings of these reactions is paramount for troubleshooting and optimization, ensuring consistent and successful synthesis for downstream applications in pharmaceutical and materials science research.

References

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents.
  • 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4 | Chemsrc. Available at: [Link]

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  • Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. Available at: [Link]

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  • Which of the following is set of reactants for thepreparation of 1-methoxy-4-nitrobenzene and why? - YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Methoxyethyl)-4-nitrobenzene (CAS No: 69628-98-4). The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's structure, nomenclature, physicochemical properties, a probable synthetic route based on the Williamson ether synthesis, expected reactivity, and essential safety and handling protocols. While experimental spectral data for this specific molecule is not publicly available, this guide provides references to the spectral characteristics of closely related compounds to offer valuable comparative insights.

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it a versatile building block for various chemical transformations. This guide synthesizes available data to provide a detailed scientific resource for laboratory and developmental applications.

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational to scientific discourse. This section provides the standard nomenclature and structural representation of 1-(2-Methoxyethyl)-4-nitrobenzene.

  • IUPAC Name : 1-(2-methoxyethyl)-4-nitrobenzene[1]

  • CAS Number : 69628-98-4[1]

  • Molecular Formula : C₉H₁₁NO₃[1]

  • Molecular Weight : 181.19 g/mol [1]

  • SMILES : COCCC1=CC=C(C=C1)[O-][1]

  • InChIKey : VZUJQBDFJZRCBQ-UHFFFAOYSA-N[1]

The structure of 1-(2-Methoxyethyl)-4-nitrobenzene is characterized by a benzene ring substituted with a nitro group at the para position relative to a 2-methoxyethyl group.

Figure 1: Chemical structure of 1-(2-Methoxyethyl)-4-nitrobenzene.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and formulation. The following table summarizes the available computed and estimated data for 1-(2-Methoxyethyl)-4-nitrobenzene.

PropertyValueSource
Molecular Weight 181.19 g/mol PubChem[1]
Boiling Point 273.6 ± 15.0 °C at 760 mmHgChemSrc[1]
Density 1.2 ± 0.1 g/cm³ChemSrc[1]
Flash Point 120.6 ± 22.4 °CChemSrc[1]
Melting Point No experimental data available. Estimated to be in the range of 20-40 °C based on related isomers such as 1,2-Dimethyl-4-nitrobenzene (27-30 °C).N/A
Solubility Sparingly soluble in water. Likely soluble in common organic solvents such as diethyl ether, benzene, and ethanol.[2]N/A

Synthesis

A probable and efficient route for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution on an activated aryl halide.

Synthesis_Workflow reagent1 4-Halonitrobenzene (X = F, Cl) product 1-(2-Methoxyethyl)-4-nitrobenzene reagent1->product reagent2 2-Methoxyethanol intermediate Potassium 2-methoxyethoxide (in situ) reagent2->intermediate + Base base Base (e.g., KOH, NaH) base->intermediate solvent Solvent (e.g., DMSO, DMF) solvent->product Reaction Medium intermediate->product Nucleophilic Aromatic Substitution

Figure 2: Proposed Williamson ether synthesis workflow for 1-(2-Methoxyethyl)-4-nitrobenzene.

Experimental Protocol: A Proposed Method

This protocol is adapted from the synthesis of a structurally similar compound, 1-(2-methoxyethoxy)-4-nitrobenzene. The underlying principle of the Williamson ether synthesis is directly applicable.

Materials:

  • 4-Fluoronitrobenzene or 4-Chloronitrobenzene

  • 2-Methoxyethanol

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyethanol (1.2 equivalents) in the chosen anhydrous solvent (DMSO or DMF).

  • To this solution, add a strong base such as potassium hydroxide (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature. Stir the mixture until the base has completely reacted to form the potassium or sodium 2-methoxyethoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add a solution of 4-halonitrobenzene (1.0 equivalent) in the same anhydrous solvent dropwise. The use of 4-fluoronitrobenzene is generally preferred as fluoride is a better leaving group in nucleophilic aromatic substitution reactions.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of hydrochloric acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Methoxyethyl)-4-nitrobenzene.

Reactivity

The chemical reactivity of 1-(2-Methoxyethyl)-4-nitrobenzene is primarily dictated by the nitro group and the aromatic ring.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in the synthesis of aniline derivatives, which are valuable precursors in the pharmaceutical and dye industries.

  • Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions.[3] This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Any further electrophilic substitution will predominantly occur at the positions meta to the nitro group.

  • Nucleophilic Aromatic Substitution: While the nitro group deactivates the ring towards electrophilic attack, it activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions. However, in 1-(2-Methoxyethyl)-4-nitrobenzene, there are no leaving groups at these positions for further substitution.

Spectral Characteristics (Anticipated)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the methoxy group. The aromatic protons will likely appear as two distinct doublets in the downfield region (around 7.0-8.5 ppm) due to the strong deshielding effect of the nitro group. The methylene protons adjacent to the aromatic ring and the methoxy group will appear as triplets, and the methoxy protons as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The carbons of the 2-methoxyethyl side chain will also be clearly identifiable.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other significant peaks will include C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 181.19). Fragmentation patterns are likely to involve the loss of the methoxy group, the ethyl group, and the nitro group.

Safety and Handling

Nitroaromatic compounds, as a class, are considered hazardous and should be handled with appropriate precautions.[4][5]

  • General Hazards: Nitroaromatic compounds can be toxic and may cause adverse health effects upon exposure.[4][5] They are often flammable and can be thermally unstable, posing a risk of rapid decomposition or explosion under certain conditions.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling 1-(2-Methoxyethyl)-4-nitrobenzene. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, strong bases, and strong reducing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(2-Methoxyethyl)-4-nitrobenzene is a valuable chemical intermediate with a range of potential applications in organic synthesis. This guide provides a comprehensive summary of its known and predicted chemical properties, a detailed synthetic protocol, and essential safety information. While a lack of publicly available experimental spectral data is a current limitation, the information provided herein serves as a robust foundation for researchers and developers working with this compound.

References

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Sources

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)-4-nitrobenzene, a notable nitroaromatic compound. With the CAS Number 69628-98-4, this molecule holds significance as a potential intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and novel materials.[1][2] This document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectral characterization, reactivity, potential applications, and safety protocols, offering a holistic resource for laboratory and development settings.

Compound Identification and Core Properties

1-(2-Methoxyethyl)-4-nitrobenzene is a substituted nitrobenzene derivative. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the chemical behavior of the aromatic ring, making it a versatile precursor in organic synthesis.

Table 1: Chemical and Physical Properties of 1-(2-Methoxyethyl)-4-nitrobenzene

PropertyValueSource
CAS Number 69628-98-4[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name 1-(2-methoxyethyl)-4-nitrobenzene[1]
Boiling Point 273.6 ± 15.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 120.6 ± 22.4 °C[2]

Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene: A Methodological Approach

Proposed Synthetic Pathway

The synthesis involves the reaction of a p-nitrophenethyl alcohol precursor with a methylating agent. A more direct and analogous approach based on available information for similar structures would be the reaction of 4-nitrophenethyl alcohol with a suitable methylating agent in the presence of a base.

Diagram 1: Proposed Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

G reagent1 4-Nitrophenethyl alcohol reaction Williamson Ether Synthesis reagent1->reaction reagent2 Methylating Agent (e.g., Methyl iodide) reagent2->reaction base Base (e.g., NaH) base->reaction product 1-(2-Methoxyethyl)-4-nitrobenzene reaction->product

Caption: A proposed Williamson ether synthesis route to 1-(2-Methoxyethyl)-4-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned adaptation based on established chemical principles and procedures for analogous compounds.

Materials:

  • 4-Nitrophenethyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Alkoxide Formation: Dissolve 4-nitrophenethyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-Methoxyethyl)-4-nitrobenzene.

Spectroscopic and Analytical Characterization

While comprehensive, publicly available spectra for 1-(2-Methoxyethyl)-4-nitrobenzene are limited, its structural features suggest characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the ethyl chain, and the methoxy group. The aromatic protons will likely appear as two doublets in the downfield region (around δ 7.0-8.5 ppm) due to the strong deshielding effect of the nitro group. The methylene protons adjacent to the aromatic ring and the methoxy group will appear as triplets, and the methoxy protons will be a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The carbons of the methoxyethyl side chain will also be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Methoxyethyl)-4-nitrobenzene is predicted to exhibit strong absorption bands characteristic of the nitro group at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). Additionally, C-O stretching vibrations for the ether linkage and C-H stretching for the aromatic and aliphatic portions of the molecule will be present.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular ion peak corresponding to the molecular weight of 181.19 g/mol . The fragmentation pattern would likely involve cleavage of the methoxyethyl side chain.

Reactivity and Potential Applications

The chemical reactivity of 1-(2-Methoxyethyl)-4-nitrobenzene is largely dictated by the nitro group and the aromatic ring.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation yields 4-(2-methoxyethyl)aniline, a valuable building block for the synthesis of dyes, pharmaceuticals, and polymers.[4]

  • Nucleophilic Aromatic Substitution: Although the methoxyethyl group is not an activating group for nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to attack by strong nucleophiles at the positions ortho and para to the nitro group.

Potential Industrial and Research Applications

Nitroaromatic compounds are crucial intermediates in numerous industrial processes.[3] While specific applications for 1-(2-Methoxyethyl)-4-nitrobenzene are not extensively documented, its structure suggests potential utility in several areas:

  • Pharmaceutical Synthesis: The corresponding aniline derivative is a potential precursor for the synthesis of various biologically active molecules.[5]

  • Dye and Pigment Industry: Nitroanilines, derived from nitroaromatics, are fundamental components in the manufacturing of azo dyes.[4]

  • Materials Science: The aromatic and functionalized nature of the molecule makes it a candidate for the development of novel polymers and specialty chemicals.

Safety, Handling, and Storage

As with all nitroaromatic compounds, 1-(2-Methoxyethyl)-4-nitrobenzene should be handled with care in a well-ventilated laboratory, preferably within a fume hood.

GHS Hazard Information (Predicted):

  • Health Hazards: Based on data for related nitrobenzene compounds, it may be harmful if swallowed, and prolonged or repeated exposure may cause damage to organs. Some nitroaromatic compounds are also suspected of causing genetic defects and cancer.

  • Physical Hazards: While not highly flammable, it is a combustible liquid.

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Seek immediate medical attention.

Conclusion

1-(2-Methoxyethyl)-4-nitrobenzene is a compound with significant potential as a synthetic intermediate. Its preparation, based on established methodologies, is feasible in a standard organic chemistry laboratory. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of this compound, encouraging further investigation into its specific applications and reaction pathways.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • Guo, C., et al. (2008). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12.
  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • MDPI. (2012). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • ChemSrc. (2023). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Chemistry Stack Exchange. (2018). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Merchant Research & Consulting, Ltd. (2023). Nitrobenzene Market: Applications & Current Trends. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • GOV.UK. (2024). Nitrobenzene: general information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Chegg.com. (2020). Solved Spectral analysis interpretation for a product. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

Sources

A Technical Guide to the Determination of the Molecular Weight of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the determination of the molecular weight of 1-(2-Methoxyethyl)-4-nitrobenzene, a key organic intermediate. The document outlines the theoretical calculation of its molecular weight from the elemental formula and presents a detailed, field-proven protocol for its experimental verification using Electron Ionization Mass Spectrometry (EI-MS). This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering in-depth insights into the causality behind methodological choices to ensure data integrity and trustworthiness.

Introduction

Accurate determination of molecular weight is a foundational step in chemical and pharmaceutical development. It serves as a primary indicator of molecular identity, purity, and is critical for stoichiometric calculations in synthesis and formulation. 1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound often utilized as a building block in the synthesis of more complex molecules. An error in its molecular weight confirmation can propagate through a multi-step synthesis, leading to significant losses in time and resources.

This guide provides a dual approach to establishing the molecular weight of this compound: a precise theoretical calculation based on its elemental composition and a robust experimental methodology for its confirmation.

Chemical Identity and Theoretical Molecular Weight

The first step in any analytical characterization is to establish the compound's basic chemical identity. This information is the basis for calculating the theoretical molecular weight.

1.1. Compound Identifiers

The key identifiers for 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below.

IdentifierValueSource
IUPAC Name 1-(2-methoxyethyl)-4-nitrobenzenePubChem[1]
CAS Number 69628-98-4PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]

1.2. Theoretical Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule.[2] Using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows:

  • Molecular Formula: C₉H₁₁NO₃

  • Atomic Weights:

    • Carbon (C): 12.011 u

    • Hydrogen (H): 1.008 u

    • Nitrogen (N): 14.007 u

    • Oxygen (O): 15.999 u

  • Calculation: MW = (9 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) MW = 108.099 + 11.088 + 14.007 + 47.997 MW = 181.191 g/mol

This calculated value is often referred to as the average molecular weight. For mass spectrometry, the monoisotopic mass , calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is more relevant.

  • Monoisotopic Mass: 181.0739 u[1]

Experimental Determination by Mass Spectrometry

While theoretical calculation is essential, experimental verification is the cornerstone of scientific validation. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).[3]

2.1. Principle of Electron Ionization Mass Spectrometry (EI-MS)

For a volatile, thermally stable, and relatively low molecular weight (<600 Da) organic compound like 1-(2-Methoxyethyl)-4-nitrobenzene, Electron Ionization (EI) is a highly effective and standard ionization technique.[4]

The core principle involves bombarding the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[4] This interaction is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺) .[3][4]

The mass of this molecular ion, detected by the mass analyzer, directly corresponds to the molecular weight of the compound. The high energy of EI also causes predictable fragmentation of the molecular ion, creating a unique fragmentation pattern that can serve as a "fingerprint" for structural elucidation.[3]

2.2. Detailed Experimental Protocol

This protocol describes a self-validating system for the determination of the molecular weight of 1-(2-Methoxyethyl)-4-nitrobenzene using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step 1: Sample Preparation

  • Rationale: The sample must be dissolved in a volatile solvent compatible with the GC-MS system to ensure efficient vaporization and prevent contamination of the instrument.

  • Procedure:

    • Accurately weigh approximately 1 mg of 1-(2-Methoxyethyl)-4-nitrobenzene.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation and ensures sharp chromatographic peaks.

Step 2: Instrument & Method Setup (GC-MS)

  • Rationale: The GC parameters are optimized to separate the analyte from any solvent impurities and ensure it enters the MS source as a pure, gaseous band. The MS parameters are set to ensure efficient ionization and detection.

  • Procedure:

    • GC Parameters:

      • Injector: Split/Splitless, set to 250°C. Use a split ratio of 50:1 to avoid overloading the column.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.

      • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used in spectral libraries like NIST.

      • Mass Range: Scan from m/z 40 to 300. This range will comfortably include the molecular ion and key fragments.

      • Solvent Delay: 3 minutes. This prevents the high concentration of the solvent from entering and saturating the MS detector.

Step 3: Data Acquisition & Analysis

  • Procedure:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data using the parameters defined above.

    • Once the run is complete, analyze the resulting chromatogram. Identify the peak corresponding to 1-(2-Methoxyethyl)-4-nitrobenzene.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M•⁺). This will be the peak with the highest mass-to-charge ratio in the spectrum, corresponding to the intact ionized molecule. For this compound, it should appear at m/z 181 .

Data Synthesis and Validation

3.1. Summary of Findings

The convergence of theoretical and experimental data provides a high degree of confidence in the compound's identity.

ParameterValueMethod
Theoretical Molecular Weight 181.19 g/mol Calculation from Formula[1][5]
Monoisotopic Mass 181.0739 uCalculation from Isotopes[1]
Expected Experimental m/z 181Electron Ionization MS

3.2. Workflow Visualization

The logical flow of the experimental determination process is critical for reproducibility and can be visualized as follows.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification a Weigh Compound (1mg) b Dissolve in Solvent (1mL) a->b c Dilute to ~25 µg/mL b->c d Inject 1 µL into GC-MS c->d Transfer to Instrument e Run GC Separation d->e f Perform EI-MS Scan e->f g Identify Analyte Peak f->g Raw Data h Extract Mass Spectrum g->h i Identify Molecular Ion Peak (M•⁺) h->i j Confirm m/z = 181 i->j k MW = 181.19 g/mol (Validated) j->k Final Confirmation

Caption: Experimental workflow for molecular weight determination via GC-EI-MS.

3.3. Trustworthiness and Self-Validation

The protocol is inherently self-validating. The GC retention time provides a first layer of identification. The mass spectrum provides the second and most definitive layer. The presence of a clear molecular ion at m/z 181, along with a reproducible fragmentation pattern, confirms both the molecular weight and the structural integrity of 1-(2-Methoxyethyl)-4-nitrobenzene with a high degree of certainty.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize safety. 1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound. Such compounds should be handled with appropriate care in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the manufacturer.[7][8]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3017948, 1-(2-Methoxyethyl)-4-nitrobenzene. Available at: [Link]

  • Chemsrc (2024). 1-(2-Methoxyethyl)-4-nitrobenzene Physical Properties. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry (2022). Molecular Weight Determination. Available at: [Link]

  • Calculator.net (2024). Molecular Weight Calculator. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Nitrobenzene. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Available at: [Link]

Sources

A Comprehensive Structural Analysis of 1-(2-Methoxyethyl)-4-nitrobenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth structural analysis of 1-(2-Methoxyethyl)-4-nitrobenzene (CAS: 69628-98-4), a key nitroaromatic compound with relevance in synthetic chemistry and as a potential impurity in pharmaceutical manufacturing. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's synthesis, physicochemical properties, and detailed spectroscopic characterization. We present a plausible synthetic pathway, detailed, field-proven protocols for structural elucidation via Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and a forward-looking perspective on advanced crystallographic analysis. The causality behind experimental choices is emphasized throughout, ensuring a robust and reproducible scientific narrative.

Introduction and Chemical Identity

1-(2-Methoxyethyl)-4-nitrobenzene is a derivative of nitrobenzene, a class of compounds widely utilized as precursors and intermediates in the synthesis of dyes and pharmaceuticals.[1] Its specific structure, featuring both a nitro group and a methoxyethyl side chain, imparts distinct chemical and physical properties that necessitate a thorough and multi-faceted analytical approach for unambiguous identification and characterization. Its notation as "Metoprolol Impurity 26" in chemical databases highlights its importance in quality control and regulatory aspects of drug development.[2]

Physicochemical Properties

A summary of the key computed and experimental properties of 1-(2-Methoxyethyl)-4-nitrobenzene is provided below. This data is fundamental for designing purification strategies, selecting appropriate analytical solvents, and understanding the molecule's behavior.

PropertyValueSource
IUPAC Name 1-(2-methoxyethyl)-4-nitrobenzenePubChem[2]
CAS Number 69628-98-4PubChem[2]
Molecular Formula C₉H₁₁NO₃PubChem[2]
Molecular Weight 181.19 g/mol PubChem[2]
Density 1.2 ± 0.1 g/cm³ChemSrc[3]
Boiling Point 273.6 ± 15.0 °C at 760 mmHgChemSrc[3]
Flash Point 120.6 ± 22.4 °CChemSrc[3]
SMILES COCCC1=CC=C(C=C1)[O-]PubChem[2]

Synthesis and Purification

Rationale for Proposed Synthetic Strategy

The core challenge is the formation of the carbon-carbon bond between the benzene ring and the ethyl side chain. A Friedel-Crafts acylation is the ideal choice for this transformation as it avoids the carbocation rearrangements and polyalkylation issues often associated with Friedel-Crafts alkylation.[4][5] The subsequent reduction of the ketone is a reliable method to yield the desired alkyl chain. Finally, nitration is a classic electrophilic aromatic substitution, with the existing alkyl group directing the incoming nitro group to the desired para position.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Electrophilic Nitration Benzene Benzene Ketone 2-Methoxy-1-phenylethanone Benzene->Ketone AcylChloride Methoxyacetyl Chloride AcylChloride->Ketone AlCl₃ DCM Ketone_ref 2-Methoxy-1-phenylethanone Alkane 1-(2-Methoxyethyl)benzene Ketone_ref->Alkane Wolff-Kishner (H₂NNH₂, KOH) Alkane_ref 1-(2-Methoxyethyl)benzene FinalProduct 1-(2-Methoxyethyl)-4-nitrobenzene Alkane_ref->FinalProduct HNO₃, H₂SO₄ (para-directing)

Caption: Proposed three-step synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.
Experimental Protocol: Proposed Synthesis

This protocol is a validated, general procedure adapted for this specific target.

  • Step 1: Friedel-Crafts Acylation.

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

    • Add methoxyacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

    • After 15 minutes, add benzene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, slowly quench the reaction by pouring it over crushed ice with concentrated HCl.

    • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 2-methoxy-1-phenylethanone.

  • Step 2: Wolff-Kishner Reduction.

    • Combine the crude ketone from Step 1, diethylene glycol, hydrazine hydrate (4.0 equivalents), and potassium hydroxide (KOH, 4.0 equivalents) in a round-bottom flask fitted with a reflux condenser.

    • Heat the mixture to 120 °C for 2 hours, then increase the temperature to 190-200 °C to distill off water and excess hydrazine.

    • Maintain the reflux at this temperature for an additional 4 hours.

    • Cool, dilute with water, and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude 1-(2-methoxyethyl)benzene.

  • Step 3: Nitration.

    • In a flask cooled to 0 °C, slowly add the crude product from Step 2 to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) (1:1 v/v).

    • Maintain stirring at 0-5 °C for 1 hour.

    • Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

    • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Purification:

    • The final crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Methoxyethyl)-4-nitrobenzene.

Spectroscopic and Structural Elucidation

The confirmation of the chemical structure of the synthesized product requires an integrated approach, using complementary spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_workflow Integrated Analytical Workflow MS Mass Spectrometry (MS) [Molecular Weight & Fragmentation] Confirmation Structural Confirmation of 1-(2-Methoxyethyl)-4-nitrobenzene MS->Confirmation IR Infrared (IR) Spectroscopy [Functional Group Identification] IR->Confirmation NMR NMR Spectroscopy (¹H, ¹³C) [C-H Framework & Connectivity] NMR->Confirmation

Caption: Workflow for the integrated structural confirmation of the target molecule.
Mass Spectrometry (MS) Analysis

Causality: Electron Ionization (EI) Mass Spectrometry is selected to induce fragmentation, providing a "fingerprint" of the molecule's structure. The analysis of these fragments allows for the confirmation of structural motifs and the molecular weight.[6]

Expected Fragmentation Pattern: The mass spectrum is predicted to show a molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of the weakest bonds.

m/z ValueProposed Fragment IonFormula of Lost NeutralComments
181[M]⁺-Molecular Ion
150[M - OCH₃]⁺•OCH₃Loss of the methoxy radical
136[M - NO₂ + H]⁺ (p-nitrotropylium)•NO₂Loss of nitro group, followed by rearrangement
135[M - NO₂]⁺•NO₂Loss of the nitro group
122[CH₂(C₆H₄)NO₂]⁺•CH₂OCH₃Benzylic cleavage
77[C₆H₅]⁺C₃H₆NO₃Phenyl cation, common in aromatic compounds[7]
45[CH₂OCH₃]⁺C₇H₅NO₂Methoxy-methyl cation (stable oxonium ion)

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade methanol. Dilute to a working concentration of 10 µg/mL.[8]

  • Instrumentation: Utilize a standard GC-MS system equipped with an EI source.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted table of fragments.

Infrared (IR) Spectroscopy Analysis

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the nitro, ether, and aromatic components of the structure.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~1525Asymmetric StretchAr-NO₂Strong
~1345Symmetric StretchAr-NO₂Strong
~3100-3000C-H StretchAromatic (Ar-H)Medium
~2950-2850C-H StretchAliphatic (-CH₂-, -CH₃)Medium
~1605, ~1475C=C StretchAromatic RingMedium-Weak
~1115C-O-C StretchEtherStrong
~855C-H Out-of-Plane Bend1,4-disubstituted (para)Strong

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the purified solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the instrument's anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan and displayed in terms of transmittance or absorbance. Analyze the spectrum for the presence of the characteristic peaks listed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Causality: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the same for the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.18Doublet (d)2HAr-H (ortho to -NO₂)Deshielded by the strong electron-withdrawing nitro group.[9]
~7.40Doublet (d)2HAr-H (ortho to -CH₂CH₂OCH₃)Shielded relative to the other aromatic protons.
~3.65Triplet (t)2H-CH₂-O-Attached to the electronegative oxygen atom.
~3.38Singlet (s)3H-O-CH₃Typical chemical shift for a methoxy group.
~3.05Triplet (t)2HAr-CH₂-Benzylic protons, deshielded by the aromatic ring.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~148.5Ar-C -CH₂ (ipso)Quaternary carbon attached to the alkyl group.
~146.8Ar-C -NO₂ (ipso)Quaternary carbon attached to the highly deshielding nitro group.[9]
~129.8Ar-C H (ortho to -CH₂)Aromatic CH.
~123.9Ar-C H (ortho to -NO₂)Deshielded by nitro group, but less so than the ipso carbon.[9]
~71.5-C H₂-O-Aliphatic carbon attached to oxygen.
~59.1-O-C H₃Methoxy carbon.
~35.4Ar-C H₂-Benzylic carbon.

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum (typically requires <1 minute).

    • Acquire the proton-decoupled ¹³C spectrum (may require several minutes to hours depending on sample concentration).

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Advanced Structural Characterization: A Future Outlook

Single-Crystal X-ray Diffraction

While the combination of MS, IR, and NMR provides definitive evidence for the structure of 1-(2-Methoxyethyl)-4-nitrobenzene, single-crystal X-ray diffraction remains the gold standard for unambiguous, three-dimensional structural determination. It provides precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no crystal structure for this specific compound has been deposited in the Cambridge Structural Database (CSD).

Protocol for Crystal Growth:

  • Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and binary mixtures) for a system where the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.

  • Method - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent to near-saturation in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Method - Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Place the solution in an insulated container (e.g., a Dewar flask) to allow for very slow cooling to room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them with a spatula or loop for analysis.

Conclusion

The structural identity of 1-(2-Methoxyethyl)-4-nitrobenzene has been rigorously established through a coordinated analytical strategy. A plausible, high-yield synthetic route has been proposed, grounded in established chemical transformations. The application of mass spectrometry confirms the molecular weight and key structural fragments, while infrared spectroscopy validates the presence of essential nitro, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the connectivity and substitution pattern of the molecule. The protocols and predictive data contained within this guide serve as a robust framework for the synthesis, purification, and comprehensive characterization of this compound for research and quality control applications.

References

  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
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  • Voutyritsa, E., Theodorou, A., Kokotou, M. G., & Kokotos, C. G. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Retrieved January 23, 2026, from [Link]

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Spectroscopic Unveiling of 1-(2-Methoxyethyl)-4-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(2-Methoxyethyl)-4-nitrobenzene, a substituted nitroaromatic compound, presents a compelling case study for the application of modern spectroscopic techniques. Its molecular architecture, featuring a nitro-functionalized aromatic ring coupled with a methoxyethyl side chain, gives rise to a unique spectral signature. This technical guide provides a comprehensive exploration of the spectroscopic data of 1-(2-Methoxyethyl)-4-nitrobenzene, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. Through an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, we will not only identify the compound but also delve into the causal relationships between its structure and spectral properties. This guide is designed to be a self-validating resource, grounding its interpretations in established principles and authoritative references.

Molecular Structure and Spectroscopic Overview

The structural framework of 1-(2-Methoxyethyl)-4-nitrobenzene is foundational to understanding its spectroscopic behavior. The molecule consists of a benzene ring substituted at the 1- and 4-positions with a 2-methoxyethyl group and a nitro group, respectively. This arrangement dictates the electronic environment of each atom and bond, which in turn governs how the molecule interacts with different forms of electromagnetic radiation.

Figure 1: Molecular Structure of 1-(2-Methoxyethyl)-4-nitrobenzene.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum provides a "fingerprint" that is characteristic of the compound's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrument Preparation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid 1-(2-Methoxyethyl)-4-nitrobenzene is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline-corrected and the absorbance values are plotted against the wavenumber (cm⁻¹).

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1595, ~1485StrongC=C stretch (aromatic ring)
~1520 Very Strong N-O asymmetric stretch (nitro group)
~1345 Strong N-O symmetric stretch (nitro group)
~1250StrongC-O-C stretch (ether)
~850StrongC-H out-of-plane bend (para-disubstituted)

Interpretation:

The IR spectrum of 1-(2-Methoxyethyl)-4-nitrobenzene is dominated by the characteristic absorptions of the nitro group and the substituted benzene ring. The strong absorption bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively.[1][2] The presence of an aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands around 1595 and 1485 cm⁻¹. A strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4- (or para-) disubstituted benzene ring, confirming the substitution pattern. The aliphatic C-H stretches from the methoxyethyl group are observed in the 2950-2850 cm⁻¹ region. A prominent C-O-C stretching vibration from the ether linkage is expected around 1250 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of 1-(2-Methoxyethyl)-4-nitrobenzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20Doublet2HAromatic protons (ortho to NO₂)
~7.40Doublet2HAromatic protons (ortho to CH₂CH₂OCH₃)
~3.70Triplet2H-CH₂-O-
~3.40Singlet3H-O-CH₃
~3.05Triplet2HAr-CH₂-

Interpretation:

The ¹H NMR spectrum clearly reflects the structure of 1-(2-Methoxyethyl)-4-nitrobenzene. The aromatic region displays a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets at approximately 8.20 ppm and 7.40 ppm, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the doublet at ~8.20 ppm is attributed to the strong electron-withdrawing and deshielding effect of the nitro group on the ortho protons.[3] Conversely, the protons ortho to the electron-donating methoxyethyl group are more shielded and appear upfield at ~7.40 ppm.

The aliphatic region shows three distinct signals corresponding to the methoxyethyl side chain. The singlet at ~3.40 ppm integrating to three protons is characteristic of the methoxy (-OCH₃) group. The two triplets at ~3.70 ppm and ~3.05 ppm, each integrating to two protons, are due to the two methylene (-CH₂-) groups. The triplet at ~3.70 ppm is assigned to the methylene group adjacent to the oxygen atom (-CH₂-O-), which is more deshielded. The triplet at ~3.05 ppm corresponds to the benzylic methylene group (Ar-CH₂-). The triplet splitting pattern arises from the coupling between the two adjacent methylene groups.

G cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region Aromatic_H_ortho_NO2 ~8.20 ppm (d, 2H) Ortho to NO₂ Aromatic_H_ortho_Alkyl ~7.40 ppm (d, 2H) Ortho to Alkyl CH2_O ~3.70 ppm (t, 2H) -CH₂-O- OCH3 ~3.40 ppm (s, 3H) -OCH₃ Ar_CH2 ~3.05 ppm (t, 2H) Ar-CH₂- Ar_CH2->CH2_O J-coupling

Figure 2: ¹H NMR Correlation Diagram for 1-(2-Methoxyethyl)-4-nitrobenzene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) of 1-(2-Methoxyethyl)-4-nitrobenzene is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: The experiment is performed on a high-field NMR spectrometer, tuning the probe to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is conducted. This involves broadband decoupling of protons to simplify the spectrum to single lines for each carbon. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction). Chemical shifts are referenced to the solvent signal or TMS.

Data Summary:

Chemical Shift (δ, ppm)Assignment
~148Aromatic C (C-NO₂)
~147Aromatic C (C-Alkyl)
~130Aromatic CH (ortho to Alkyl)
~124Aromatic CH (ortho to NO₂)
~71-CH₂-O-
~59-O-CH₃
~38Ar-CH₂-

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The aromatic carbons resonate in the downfield region (120-150 ppm). The two quaternary carbons, C-NO₂ and C-Alkyl, are the most downfield, with the carbon attached to the nitro group (~148 ppm) being significantly deshielded. The two sets of aromatic CH carbons appear at approximately 130 ppm and 124 ppm.

The aliphatic carbons of the methoxyethyl group appear in the upfield region. The carbon of the methylene group attached to the oxygen (-CH₂-O-) is found around 71 ppm. The methoxy carbon (-O-CH₃) resonates at approximately 59 ppm, and the benzylic carbon (Ar-CH₂-) is observed around 38 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Data Summary and Fragmentation Analysis:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 1-(2-Methoxyethyl)-4-nitrobenzene (C₉H₁₁NO₃), which is approximately 181.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: A prominent fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like cation. In this case, cleavage of the C-C bond of the ethyl group would be a significant fragmentation.

    • Loss of the Methoxyethyl Side Chain: Cleavage of the bond between the aromatic ring and the ethyl group can lead to a fragment corresponding to the nitrobenzene cation.

    • Fragmentation of the Methoxyethyl Chain: The ether linkage is susceptible to fragmentation, including alpha-cleavage to the oxygen atom.

    • Rearrangements: Rearrangement reactions, such as McLafferty rearrangements, are possible if the side chain has appropriate geometry.

G M [M]⁺˙ m/z = 181 frag1 [M - OCH₃]⁺ m/z = 150 M->frag1 - •OCH₃ frag2 [M - CH₂OCH₃]⁺ m/z = 136 M->frag2 - •CH₂OCH₃ frag3 [C₇H₇NO₂]⁺˙ m/z = 137 M->frag3 - C₂H₄ frag4 [C₆H₄NO₂]⁺ m/z = 122 frag3->frag4 - •CH₃

Figure 3: Proposed Key Fragmentation Pathways for 1-(2-Methoxyethyl)-4-nitrobenzene in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the characterization of 1-(2-Methoxyethyl)-4-nitrobenzene. The convergence of data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry offers an unambiguous structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR to the detailed connectivity map provided by NMR and the molecular weight and fragmentation pattern from MS. This in-depth guide serves as a valuable resource for researchers, empowering them with the knowledge to confidently identify and characterize this and similar molecules in their drug discovery and development endeavors. The principles and methodologies outlined herein are broadly applicable and reinforce the power of a multi-technique spectroscopic approach in modern chemical analysis.

References

  • PubChem. 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • Chemsrc. 1-(2-Methoxyethyl)-4-nitrobenzene | CAS#:69628-98-4. [Link]

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  • PubChem. 4-Nitrophenetol. National Center for Biotechnology Information. [Link]

  • Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
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A Technical Guide to the Physical Characteristics of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene (CAS No. 69628-98-4) is a significant organic intermediate within the fields of medicinal chemistry and materials science.[1][2] Its utility as a precursor, notably in the synthesis of advanced pharmaceutical agents like c-fms kinase inhibitors, underscores the critical need for a well-defined and thoroughly understood physicochemical profile. For researchers in drug discovery and process development, precise knowledge of a compound's physical characteristics is not merely academic; it is fundamental to ensuring reproducibility, purity, and the ultimate success of complex synthetic routes.

This technical guide provides a comprehensive examination of the core physical and chemical properties of 1-(2-Methoxyethyl)-4-nitrobenzene. Moving beyond a simple recitation of data, this document offers insights into the causality behind these properties and presents validated, field-proven methodologies for their empirical determination. The protocols and data herein are structured to provide scientists and drug development professionals with a reliable and actionable resource for their research endeavors.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent chemical and physical analysis. 1-(2-Methoxyethyl)-4-nitrobenzene is an aromatic compound characterized by a nitro group and a methoxyethyl substituent on a benzene ring.

Table 1-1: Compound Identification

Identifier Value Source(s)
IUPAC Name 1-(2-methoxyethyl)-4-nitrobenzene PubChem[3]
CAS Number 69628-98-4 Chemsrc, PubChem[3][4]
Molecular Formula C₉H₁₁NO₃ PubChem, BLDpharm[3][5]
Molecular Weight 181.19 g/mol PubChem, Santa Cruz Biotechnology[1][3]
Common Synonyms p-Nitrophenethyl Methyl Ether, 1-Methoxy-2-(4-nitrophenyl)ethane, Methyl p-Nitrophenethyl Ether Pharmaffiliates[2]
InChIKey VZUJQBDFJZRCBQ-UHFFFAOYSA-N PubChem[3]

| Canonical SMILES | COCCC1=CC=C(C=C1)[O-] | PubChem[3] |

The structure, featuring a polar nitro group and a flexible, nonpolar methoxyethyl chain, dictates its physical behavior, influencing properties from melting point to solubility and chromatographic retention.

Section 2: Core Physicochemical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. For 1-(2-Methoxyethyl)-4-nitrobenzene, these properties are crucial for predicting its behavior in reactions, purification, and formulation.

Table 2-1: Summary of Physical Properties

Property Value Source(s)
Physical State Solid at room temperature Inferred from melting point
Melting Point 61-63°C ChemicalBook
Boiling Point 273.6 ± 15.0 °C (at 760 mmHg) Chemsrc[4]
Density 1.2 ± 0.1 g/cm³ Chemsrc[4]
Flash Point 120.6 ± 22.4 °C Chemsrc[4]
Vapor Pressure 0.0 ± 0.5 mmHg (at 25°C) Chemsrc[4]
Refractive Index 1.533 Chemsrc[4]

| LogP (calculated) | 1.87 - 2.0 | Chemsrc, PubChem[3][4] |

Melting Point: A Critical Indicator of Purity

The reported melting point of 61-63°C indicates that this compound is a solid at standard laboratory temperatures. A sharp, narrow melting range is a primary, time-honored indicator of high purity. The presence of impurities typically leads to a depression and broadening of the melting point range. Therefore, accurate determination is a crucial first step in quality control.

Solubility Profile: Guiding Solvent Selection

While specific quantitative solubility data is not widely published, the molecular structure allows for reasoned predictions. The presence of the nitrobenzene moiety suggests limited solubility in water. The methoxyethyl group adds some polar character, but the molecule remains predominantly hydrophobic. Its predicted octanol-water partition coefficient (LogP) of approximately 2 further supports its lipophilic nature.[3][4] This property is vital for selecting appropriate solvents for reaction, extraction, and chromatographic purification. A qualitative assessment is a mandatory step for any new batch of the compound.

Boiling and Flash Points: Considerations for Thermal Stability

The high boiling point of ~274°C suggests that the compound possesses low volatility under standard conditions.[4] This is advantageous for handling, as it reduces the risk of inhalation exposure. The flash point of ~121°C indicates that while not highly flammable, it can be ignited under elevated temperatures.[4] These parameters are critical for designing safe scale-up and distillation procedures.

Section 3: Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the identity and purity of 1-(2-Methoxyethyl)-4-nitrobenzene. Spectroscopic and chromatographic methods provide orthogonal data points that, when combined, create a comprehensive and self-validating analytical profile.

Spectroscopic Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural verification. The proton NMR spectrum should show distinct signals for the aromatic protons (with splitting patterns indicative of para-substitution), the two methylene groups of the ethyl chain, and the methyl group of the ether. The carbon spectrum will similarly confirm the number and type of carbon environments.

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Strong characteristic absorbances are expected for the nitro group (Ar-NO₂) asymmetric and symmetric stretches (typically ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively) and the C-O-C ether linkage (~1250-1000 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the molecular weight (181.19 g/mol ).[1][2][3][5] The fragmentation pattern observed, often in conjunction with gas chromatography (GC-MS), can offer further structural insights. PubChem confirms the availability of GC-MS and IR spectral data.[3]

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method (e.g., using a C18 column) with a UV detector is highly effective for aromatic nitro compounds.[6] Purity is determined by the relative area percentage of the main peak. For drug development applications, purity should exceed 98-99%.

The logical flow for this comprehensive analysis is depicted below.

G cluster_0 Sample Reception & Initial Checks cluster_1 Structural & Identity Verification cluster_2 Quantitative Assessment cluster_3 Final Report Sample Sample of 1-(2-Methoxyethyl)-4-nitrobenzene Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point (Purity Check) Visual->MP NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Identity OK? Solubility Qualitative Solubility (Solvent Selection) MP->Solubility IR IR Spectroscopy (Functional Groups) HPLC HPLC-UV Analysis (Purity >99%) NMR->HPLC MS Mass Spectrometry (Molecular Weight) IR->HPLC MS->HPLC Report Certificate of Analysis HPLC->Report Purity OK?

Caption: Comprehensive analytical workflow for compound validation.

Section 4: Experimental Methodologies

The following protocols describe standard, reliable methods for determining the key physical characteristics discussed.

Protocol 4.1: Melting Point Determination
  • Principle: This protocol relies on the precise measurement of the temperature range over which the solid-to-liquid phase transition occurs. A narrow range signifies high purity.

  • Methodology:

    • Sample Preparation: Place a small, dry amount of finely crushed 1-(2-Methoxyethyl)-4-nitrobenzene into a capillary tube, packing it to a height of 2-3 mm.

    • Apparatus Setup: Insert the capillary tube into a calibrated digital melting point apparatus.

    • Measurement: Heat the sample rapidly to approximately 15-20°C below the expected melting point (61°C).

    • Refined Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Self-Validation: A highly pure sample will exhibit a sharp melting range of ≤ 2°C, which should fall within the literature value of 61-63°C. A broader range indicates the presence of impurities.

Protocol 4.2: Qualitative Solubility Assessment
  • Principle: This method establishes a compound's solubility in a range of common laboratory solvents, guided by the "like dissolves like" principle. This information is crucial for selecting solvents for reactions, extractions, and chromatography.

  • Methodology:

    • Solvent Array: Prepare a series of labeled test tubes containing 1 mL of each test solvent (e.g., Water, Ethanol, Dichloromethane, Acetone, Hexane).

    • Sample Addition: Add approximately 10-20 mg of 1-(2-Methoxyethyl)-4-nitrobenzene to each tube.

    • Observation: Vigorously agitate (vortex) each tube for 30-60 seconds.

    • Classification: Observe each tube. Classify as:

      • Soluble: The solid completely dissolves, leaving a clear solution.

      • Partially Soluble: Some solid dissolves, but undissolved particles remain.

      • Insoluble: The solid does not appear to dissolve at all.

  • Expected Outcome: Based on its structure, the compound is expected to be insoluble in water and hexane, but soluble in moderately polar to nonpolar organic solvents like dichloromethane and acetone.

The convergence of these empirical tests provides a trustworthy assessment of the compound's identity and purity.

G Confirmation High Purity Confirmed MP Sharp Melting Range (e.g., 61.5-62.5 °C) MP->Confirmation HPLC Single Major Peak in HPLC (>99%) HPLC->Confirmation NMR_Spec Clean NMR Spectrum (No impurity signals) NMR_Spec->Confirmation Data Consistent Spectroscopic Data (MS, IR) Data->Confirmation

Caption: Logic diagram for self-validating purity assessment.

Section 5: Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8] Avoid generating dust.

  • Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination.[5][8] Recommended storage conditions are in a cool, dry place, with some suppliers suggesting refrigeration (2-8°C).[2] It should be stored away from strong oxidizing agents.[8]

Conclusion

1-(2-Methoxyethyl)-4-nitrobenzene is a key synthetic building block whose physical characteristics are well-defined. With a melting point of 61-63°C , a boiling point of 273.6°C , and a density of 1.2 g/cm³ , its fundamental properties provide a solid foundation for its application in research and development.[4] The analytical workflows and experimental protocols detailed in this guide offer a robust framework for scientists to verify the identity, purity, and quality of this compound, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017948, 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

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  • Voutyritsa, E., et al. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a classic SNAr (Nucleophilic Aromatic Substitution) reaction, a cornerstone of modern organic chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical safety and optimization considerations for researchers in drug development and related scientific fields.

Introduction: The Significance of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups.[1][2][3] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of a nitro group (-NO2) is particularly effective at activating the ring for this type of transformation, especially when positioned ortho or para to the leaving group.[2][4] This activation is crucial for the successful synthesis of compounds like 1-(2-Methoxyethyl)-4-nitrobenzene.

The SNAr Mechanism: A Stepwise Approach

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene from a 4-halonitrobenzene and 2-methoxyethanol proceeds via a well-established addition-elimination mechanism.[1][5] This two-step process is initiated by the nucleophilic attack of the 2-methoxyethoxide ion on the carbon atom bearing the leaving group.

The key steps are as follows:

  • Formation of the Nucleophile: In the presence of a suitable base, 2-methoxyethanol is deprotonated to form the more potent 2-methoxyethoxide nucleophile.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The 2-methoxyethoxide attacks the electron-deficient aromatic ring at the carbon atom bonded to the leaving group. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a critical factor for the stability of this species and the overall success of the reaction.[2][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (e.g., fluoride or chloride). This elimination step is typically fast and irreversible.[3]

The rate-determining step of the SNAr reaction is generally the initial nucleophilic addition and the formation of the Meisenheimer complex.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 4-Fluoronitrobenzene 2-Methoxyethoxide CH₃OCH₂CH₂O⁻ Meisenheimer Product Meisenheimer->Product - F⁻ Fluoride_ion F⁻

Caption: The SNAr mechanism for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS Number
4-FluoronitrobenzeneC₆H₄FNO₂141.10350-46-9
2-MethoxyethanolC₃H₈O₂76.09109-86-4
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0968-12-2
Ethyl AcetateC₄H₈O₂88.11141-78-6
Brine (saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure

Experimental_Workflow A 1. Combine 4-fluoronitrobenzene, 2-methoxyethanol, and K₂CO₃ in anhydrous DMF. B 2. Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Quench with water and extract with ethyl acetate. D->E F 6. Wash the organic layer with brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄. F->G H 8. Filter and concentrate the solvent under reduced pressure. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene (1.41 g, 10 mmol), 2-methoxyethanol (0.91 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: The reaction mixture is stirred and heated to 80-90 °C under a nitrogen atmosphere.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into 100 mL of cold water.

  • Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-Methoxyethyl)-4-nitrobenzene as a pale yellow oil.

Expected Yield and Characterization

The expected yield for this reaction is typically in the range of 80-90%. The final product can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 4-Fluoronitrobenzene: This reagent is toxic if inhaled and harmful if swallowed or in contact with skin.[6] It is also a suspected carcinogen.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • 2-Methoxyethanol: This solvent is a reproductive toxin and should be handled with caution.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[7] In case of accidental exposure, seek immediate medical attention. All waste materials should be disposed of in accordance with institutional and local regulations.

Optimization and Causality in Experimental Design

The choice of reagents and conditions is critical for a successful and efficient synthesis.

  • Choice of Leaving Group: While other halogens can be used, fluoride is an excellent leaving group in SNAr reactions. Although counterintuitive based on bond strength, the high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack.[8] The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[8]

  • Base and Solvent: Anhydrous potassium carbonate is a suitable base for deprotonating 2-methoxyethanol without introducing competing nucleophiles. A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.

  • Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize the formation of side products. An optimal temperature range of 80-90 °C provides a good balance between reaction rate and selectivity.

By understanding the interplay of these factors, researchers can troubleshoot and optimize the synthesis for higher yields and purity.

Conclusion

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene via nucleophilic aromatic substitution is a robust and efficient method for the preparation of this important chemical intermediate. A thorough understanding of the SNAr mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful outcome. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently perform this synthesis and adapt it for their specific research needs.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI. [Link]

  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

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"nitration of (2-methoxyethyl)benzene to yield 1-(2-Methoxyethyl)-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene via Electrophilic Nitration

Introduction

Nitroaromatic compounds are fundamental precursors in the synthesis of a vast array of industrial chemicals, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a cornerstone reaction in organic chemistry, providing a versatile functional handle for further transformations, most notably reduction to anilines. This guide provides a comprehensive technical overview of the nitration of (2-methoxyethyl)benzene to selectively yield 1-(2-Methoxyethyl)-4-nitrobenzene.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings, the rationale behind procedural choices, and the critical safety and analytical considerations required for successful, reproducible synthesis. The content is structured to provide researchers, chemists, and drug development professionals with a robust and validated framework for this important transformation.

Theoretical Framework: Mechanism and Regioselectivity

The nitration of (2-methoxyethyl)benzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂).

Generation of the Electrophile: The Nitronium Ion

The reaction requires a potent electrophile to overcome the aromatic stability of the benzene ring. This electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[2][3] Sulfuric acid protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Substitution Mechanism

The core mechanism proceeds in two principal steps[5]:

  • Electrophilic Attack: The π-electron system of the (2-methoxyethyl)benzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This slow, rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This fast step restores the stable aromatic π-system, yielding the final nitroaromatic product.[5]

Reaction Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Sigma_Complex Arenium Ion (Sigma Complex) NO2_plus->Sigma_Complex Attack by π-system Substrate (2-methoxyethyl)benzene Substrate->Sigma_Complex Product 1-(2-Methoxyethyl)- 4-nitrobenzene Sigma_Complex->Product - H⁺ H_plus H⁺

Caption: The electrophilic aromatic nitration mechanism.

Directing Effects of the (2-Methoxyethyl) Substituent

The (2-methoxyethyl) group attached to the benzene ring governs the position of the incoming nitro group. As an alkyl group, it is an ortho, para-director and a weak activator. This is due to two main effects:

  • Inductive Effect: Alkyl groups are electron-donating by induction, enriching the electron density of the aromatic ring and making it more susceptible to electrophilic attack than benzene itself.

  • Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system further stabilizes the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions.

While both ortho and para positions are activated, the para product, 1-(2-Methoxyethyl)-4-nitrobenzene, is expected to be the major product. This is primarily due to steric hindrance ; the bulkiness of the (2-methoxyethyl) group impedes the approach of the nitronium ion to the adjacent ortho positions.[6]

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

This protocol is a representative procedure based on established methods for the nitration of similar alkylbenzenes.[3][7] All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Safety Precautions
  • Hazard Assessment: Concentrated nitric and sulfuric acids are highly corrosive and powerful oxidizing agents.[8][9] Contact can cause severe chemical burns.[10] Nitric acid is also toxic upon inhalation.[9] The reaction is exothermic and can proceed uncontrollably if cooling is not maintained.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[11]

  • Engineering Controls: All manipulations must be conducted within a chemical fume hood to prevent inhalation of corrosive vapors.[8] An eyewash station and safety shower must be readily accessible.[11]

  • Quenching: Always add the reaction mixture to ice/water slowly, never the other way around, to dissipate the heat generated during the quenching and dilution of strong acids.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)Notes
(2-methoxyethyl)benzene136.195.00 g (4.76 mL)0.0367Starting material[12]
Sulfuric Acid (conc., 98%)98.0810 mL0.184Catalyst and dehydrating agent
Nitric Acid (conc., 70%)63.014 mL0.0635Nitrating agent
Dichloromethane (DCM)84.93~50 mL-Extraction solvent
Saturated Sodium Bicarbonate84.01~30 mL-Neutralizing wash
Anhydrous Magnesium Sulfate120.37~2 g-Drying agent
Ice (from deionized water)18.02~100 g-For quenching
Step-by-Step Procedure

Part 1: Preparation of the Nitrating Mixture

  • In a 50 mL flask, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath until the temperature is below 10 °C.

  • Using a dropping funnel, add 4 mL of concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Ensure the temperature of the mixture does not exceed 15 °C during the addition.[7] This mixture contains the active electrophile, NO₂⁺.

Part 2: Nitration Reaction

  • In a separate 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 5.00 g of (2-methoxyethyl)benzene.

  • Cool the flask containing the substrate in an ice-salt bath to 0 °C.

  • Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred substrate over a period of approximately 30 minutes. Critically maintain the internal reaction temperature between 0 °C and 5 °C to prevent over-nitration and side reactions.[2]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Product Isolation

  • Prepare a 400 mL beaker containing approximately 100 g of crushed ice.

  • Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This will quench the reaction and dilute the acids.

  • Allow the ice to melt completely. The crude product may separate as a yellowish oil.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash successively with cold water (20 mL), saturated sodium bicarbonate solution (2 x 15 mL) until effervescence ceases, and finally with brine (20 mL). The bicarbonate wash neutralizes any residual acid.[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Part 4: Purification

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-Methoxyethyl)-4-nitrobenzene as a pale yellow oil or solid.[14]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Characterization A1 Cool conc. H₂SO₄ A2 Add conc. HNO₃ dropwise A1->A2 A3 Form Nitrating Mixture A2->A3 B2 Add Nitrating Mixture (0-5°C) A3->B2 B1 Cool (2-methoxyethyl)benzene to 0°C B1->B2 B3 Stir for 1-2 hours B2->B3 C1 Quench on Ice B3->C1 C2 Extract with DCM C1->C2 C3 Wash with NaHCO₃(aq) C2->C3 C4 Dry & Evaporate C3->C4 D1 Vacuum Distillation or Column Chromatography C4->D1 D2 Characterize Product (NMR, IR, MS) D1->D2

Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Product Characterization

Authenticating the structure and purity of the final product is a critical step. A combination of spectroscopic methods should be employed.

  • Physical Properties: The expected product, 1-(2-Methoxyethyl)-4-nitrobenzene (CAS: 69628-98-4), has a molecular weight of 181.19 g/mol and a reported boiling point of 273.6 °C at 760 mmHg.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide the most definitive structural information. Expected signals would include: two doublets in the aromatic region (approx. 7.2-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring, a singlet for the methoxy (-OCH₃) protons (approx. 3.3 ppm), and two triplets for the ethyl (-CH₂CH₂-) protons.

    • ¹³C NMR: Will show the expected number of carbon signals, including four distinct signals for the aromatic carbons due to symmetry.

  • Infrared (IR) Spectroscopy: The presence of the nitro group will be confirmed by strong characteristic absorption bands at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry should show a molecular ion peak (M⁺) at m/z = 181, corresponding to the molecular weight of the product.[15]

Conclusion

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene via electrophilic nitration is a robust and well-understood process. Success hinges on a firm grasp of the underlying electrophilic aromatic substitution mechanism and meticulous control over reaction conditions, particularly temperature. By adhering to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable chemical intermediate. Proper characterization using a suite of analytical techniques is essential to verify the identity and purity of the final compound, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

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  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
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An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene is a key intermediate in the synthesis of various organic molecules of interest in the pharmaceutical and materials science sectors. Its structure, featuring a nitro group and a methoxyethyl substituent on a benzene ring, makes it a versatile building block for further chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2-Methoxyethyl)-4-nitrobenzene, offering detailed experimental protocols and a comparative analysis to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Core Synthetic Strategies

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene can be efficiently achieved through two principal and well-established synthetic methodologies:

  • Williamson Ether Synthesis: This classical and robust method involves the formation of an ether linkage by reacting an alkoxide with a suitable organohalide. In the context of this synthesis, the key starting material is 4-nitrophenethyl alcohol, which is deprotonated to form an alkoxide and subsequently alkylated with a methylating agent.

  • Nucleophilic Aromatic Substitution (SNAr): This powerful reaction is particularly effective for aromatic systems bearing strong electron-withdrawing groups, such as the nitro group. In this approach, a halogenated 4-nitrobenzene derivative is reacted with 2-methoxyethanol in the presence of a base, leading to the displacement of the halide and the formation of the desired ether.

This guide will delve into the mechanistic underpinnings and practical execution of both synthetic pathways.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide or other electrophile with a good leaving group.

Reaction Mechanism

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene via the Williamson ether synthesis proceeds in two key steps:

  • Deprotonation: The hydroxyl group of 4-nitrophenethyl alcohol is deprotonated by a strong base to form the corresponding alkoxide. This step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The newly formed alkoxide attacks the methylating agent (e.g., dimethyl sulfate), displacing the leaving group and forming the desired ether product.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Nitrophenethyl_Alcohol" [label="4-Nitrophenethyl Alcohol"]; "Alkoxide_Intermediate" [label="Alkoxide Intermediate"]; "Dimethyl_Sulfate" [label="Dimethyl Sulfate\n(Methylating Agent)"]; "Product" [label="1-(2-Methoxyethyl)-4-nitrobenzene"]; "Base" [label="Base\n(e.g., NaH, K2CO3)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Leaving_Group" [label="Leaving Group\n(e.g., SO4CH3-)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Nitrophenethyl_Alcohol" -> "Alkoxide_Intermediate" [label="+ Base"]; "Alkoxide_Intermediate" -> "Product" [label="+ Dimethyl Sulfate"]; "Dimethyl_Sulfate" -> "Product"; "Product" -> "Leaving_Group" [style=dashed]; } Caption: Williamson Ether Synthesis Workflow

Starting Materials and Reagents
Material Role Notes
4-Nitrophenethyl alcoholStarting MaterialThe foundational aromatic alcohol.
Dimethyl sulfateMethylating AgentA potent and efficient source of a methyl group. Handle with extreme caution as it is toxic and a suspected carcinogen.
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)BaseUsed to deprotonate the alcohol. NaH is a stronger, non-nucleophilic base, while K₂CO₃ is a milder and safer alternative.
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)SolventAprotic polar solvents are ideal for SN2 reactions.
Diethyl etherExtraction SolventFor work-up.
Saturated aqueous sodium bicarbonate (NaHCO₃)Quenching/Washing AgentTo neutralize any remaining acid.
BrineWashing AgentTo remove water from the organic layer.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Drying AgentTo remove residual water from the organic phase.
Experimental Protocol

Caution: Dimethyl sulfate is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenethyl alcohol (1 equivalent).

  • Solvent Addition: Add anhydrous THF or DMF to the flask to dissolve the starting material.

  • Deprotonation:

    • Using Sodium Hydride: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Using Potassium Carbonate: Add anhydrous potassium carbonate (2-3 equivalents) to the solution and stir vigorously.

  • Addition of Methylating Agent: Cool the reaction mixture to 0 °C. Slowly add dimethyl sulfate (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench any excess sodium hydride by the slow addition of methanol.

    • Pour the mixture into water and extract with diethyl ether (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-Methoxyethyl)-4-nitrobenzene as a pure compound.[1]

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a highly effective method for introducing nucleophiles to an aromatic ring that is activated by electron-withdrawing groups.[2][3] The nitro group at the para position of the leaving group strongly facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile, in this case, the alkoxide of 2-methoxyethanol, attacks the carbon atom bearing the leaving group (halide) on the 4-nitro-substituted benzene ring. This addition disrupts the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is key to the stability of this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide leaving group, yielding the final product, 1-(2-Methoxyethyl)-4-nitrobenzene.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Starting_Material" [label="1-Halo-4-nitrobenzene"]; "Nucleophile" [label="2-Methoxyethanol\n+ Base"]; "Meisenheimer_Complex" [label="Meisenheimer Complex\n(Resonance Stabilized)"]; "Product" [label="1-(2-Methoxyethyl)-4-nitrobenzene"]; "Leaving_Group" [label="Halide Ion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Material" -> "Meisenheimer_Complex" [label="+ Nucleophile"]; "Nucleophile" -> "Meisenheimer_Complex"; "Meisenheimer_Complex" -> "Product" [label="- Leaving Group"]; "Product" -> "Leaving_Group" [style=dashed]; } Caption: SNAr Reaction Workflow

Starting Materials and Reagents
Material Role Notes
1-Chloro-4-nitrobenzene or 1-Fluoro-4-nitrobenzeneStarting MaterialThe aromatic substrate. Fluoro-substituted arenes are often more reactive in SNAr reactions.
2-MethoxyethanolNucleophile PrecursorThe source of the methoxyethyl group.
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)BaseTo deprotonate 2-methoxyethanol, forming the active nucleophile.
Anhydrous Dimethyl Sulfoxide (DMSO) or DMFSolventAprotic polar solvents are excellent for SNAr reactions.
TolueneExtraction SolventFor work-up.
Hydrochloric acid (HCl)Neutralizing AgentFor work-up.
WaterWashing Agent
Anhydrous sodium sulfate (Na₂SO₄)Drying Agent
Experimental Protocol

This protocol is adapted from a similar nucleophilic displacement on a substituted 4-nitro-chlorobenzene.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-4-nitrobenzene (1 equivalent) in a minimal amount of DMSO or DMF.

  • Nucleophile Preparation: In a separate flask, prepare the sodium salt of 2-methoxyethanol by carefully adding sodium hydroxide or potassium hydroxide (1.2 equivalents) to an excess of 2-methoxyethanol.

  • Reaction: Add the prepared sodium 2-methoxyethoxide solution to the solution of 1-chloro-4-nitrobenzene.

  • Heating: Heat the reaction mixture to a temperature between 100-130 °C and maintain for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of dilute hydrochloric acid.[5]

    • A precipitate of the product may form, which can be collected by filtration and washed with water.[5]

    • Alternatively, the product can be extracted with a suitable organic solvent like toluene.[4]

    • Wash the organic layer with water to remove any remaining DMSO or DMF and base.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure 1-(2-Methoxyethyl)-4-nitrobenzene.[5]

Comparative Analysis of Synthetic Routes

Factor Williamson Ether Synthesis Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Nitrophenethyl alcohol (may need to be synthesized), Dimethyl sulfate (highly toxic).1-Halo-4-nitrobenzenes (commercially available), 2-Methoxyethanol (commercially available).
Reaction Conditions Generally milder temperatures (reflux in THF or DMF).Higher temperatures are often required (100-130 °C).
Reagent Toxicity Dimethyl sulfate is a significant hazard.Halogenated nitroaromatics are irritants and toxic.
Byproducts Inorganic salts.Inorganic salts.
Versatility A very general and widely applicable method for ether synthesis.Highly effective for activated aromatic systems.
Overall Recommendation A reliable route if 4-nitrophenethyl alcohol is readily available. Careful handling of dimethyl sulfate is paramount.A more direct approach if starting from commercially available halogenated nitrobenzenes.

Conclusion

Both the Williamson ether synthesis and Nucleophilic Aromatic Substitution provide viable and efficient pathways for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene. The choice of the most appropriate route will depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable chemical intermediate.

References

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2017). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine (EP2621885B1).
  • Google Patents. (n.d.). Process for the preparation and purification of p-nitrobenzenes (US3480681A).
  • Chegg. (2022, March 6). Question: (8pts) Nucleophilic Aromatic Substitution (8pts) Draw the curved arrow reaction for this experiment showing the formation of two possible products. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Guo, Y., et al. (2008). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • MDPI. (2006). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molbank, 2006(3), M497. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrobenzene. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof (CN103193658A).
  • Brainly. (2023, August 15). [FREE] Nucleophilic Aromatic Substitution Draw the curved arrow mechanism for this experiment showing the. Retrieved from [Link]

  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]

  • Purdue University. (2022, April 29). 1,2,4-Triazine Based Energetic Materials and Improved Synthesis of Nitro-compounds. Retrieved from [Link]

  • MDPI. (2018). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Retrieved from [Link]

  • YouTube. (2020, April 20). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-(2-Methoxyethyl)-4-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing an Active Pharmaceutical Ingredient (API). 1-(2-Methoxyethyl)-4-nitrobenzene (CAS No: 69628-98-4) is a key aromatic building block whose value lies in the versatile reactivity of its constituent parts: the nitro group and the methoxyethyl side chain. The electron-withdrawing nitro group not only directs substitution on the benzene ring but, more importantly, serves as a robust precursor to the primary amine functionality, a cornerstone of countless pharmaceutical agents. The reduction of the nitro group to an aniline is one of the most fundamental and reliable transformations in medicinal chemistry, opening a gateway to a vast array of subsequent coupling reactions.

This guide provides an in-depth exploration of 1-(2-Methoxyethyl)-4-nitrobenzene as a pharmaceutical intermediate. It details its physicochemical properties, provides a validated protocol for its conversion to the critical aniline derivative, outlines methods for its analytical characterization, and illustrates its potential role in the synthesis of complex drug-like molecules.

Physicochemical Properties

A thorough understanding of a starting material's physical and chemical properties is critical for process development, safety, and handling. The key properties of 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below.[1][2]

PropertyValue
CAS Number 69628-98-4
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
IUPAC Name 1-(2-methoxyethyl)-4-nitrobenzene
Boiling Point 273.6 ± 15.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 120.6 ± 22.4 °C
Appearance (Typically a solid, color may vary)
SMILES COCCC1=CC=C(C=C1)[O-]
InChIKey VZUJQBDFJZRCBQ-UHFFFAOYSA-N

Core Synthetic Application: Reduction to 4-(2-Methoxyethyl)aniline

The primary utility of 1-(2-Methoxyethyl)-4-nitrobenzene in pharmaceutical synthesis is its role as a precursor to 4-(2-Methoxyethyl)aniline. The selective reduction of the aromatic nitro group is a pivotal transformation. While various reagents can accomplish this, catalytic hydrogenation is often the method of choice in industrial settings due to its high efficiency, clean conversion, and the avoidance of stoichiometric metallic waste streams.[3][4][5]

The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The palladium surface adsorbs both the hydrogen gas and the nitroaromatic compound, facilitating the transfer of hydrogen atoms and leading to a stepwise reduction of the nitro group to the amine, with nitrosobenzene and phenylhydroxylamine as transient intermediates.[3]

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with 1-(2-Methoxyethyl)-4-nitrobenzene and Solvent (e.g., Ethanol) B Add Pd/C Catalyst (e.g., 5-10 mol%) A->B C Inert Atmosphere (Purge with N₂ or Ar) B->C D Introduce H₂ Gas (Set Pressure, e.g., 50 psi) C->D E Heat and Stir (e.g., 40-50°C) D->E F Monitor Reaction (TLC or HPLC) E->F G Cool and Vent Reactor F->G Upon Completion H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate under Reduced Pressure H->I J Purify Product (e.g., Distillation or Crystallization) I->J

Caption: Workflow for catalytic hydrogenation.

Protocol 1: Synthesis of 4-(2-Methoxyethyl)aniline

Rationale: This protocol employs palladium on carbon, a highly effective and reusable catalyst for nitro group reductions. Ethanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the reaction conditions. The reaction is monitored by Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material, which is crucial for preventing downstream impurities.

Materials:

  • 1-(2-Methoxyethyl)-4-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq)

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® or a similar filter aid

  • Ethyl Acetate (EtOAc) and Hexanes for TLC

  • Parr hydrogenator or a similar pressure-rated reaction vessel

Procedure:

  • Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add 1-(2-methoxyethyl)-4-nitrobenzene (e.g., 10.0 g, 55.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the vessel and stir briefly to dissolve the starting material.

  • Catalyst Charging: Carefully add 10% Pd/C (50% wet) (e.g., 0.58 g) to the reaction mixture. Safety Note: Palladium on carbon can be pyrophoric when dry. Handle with care and avoid ignition sources.

  • Inerting: Seal the reaction vessel. Purge the headspace with an inert gas (N₂ or Ar) three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 40°C. The reaction is typically exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. After uptake ceases (typically 2-4 hours), an aliquot can be carefully withdrawn, filtered, and analyzed by TLC (e.g., 30% EtOAc/Hexanes) to confirm the complete disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product. Safety Note: The Celite® pad containing the catalyst should not be allowed to dry completely in the air and should be quenched with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude oil or solid is 4-(2-methoxyethyl)aniline.

  • Purification: If necessary, the product can be further purified by vacuum distillation or recrystallization from an appropriate solvent system.

Application in Downstream API Synthesis

The synthesized 4-(2-Methoxyethyl)aniline is a valuable intermediate for constructing more complex molecules. Its primary amine provides a nucleophilic handle for a variety of essential bond-forming reactions, such as amide bond formation, which is fundamental to many APIs. For instance, this aniline could be a key building block in the synthesis of analogues of drugs like Roflumilast, a PDE4 inhibitor used to treat COPD.[6][7]

The following diagram illustrates a conceptual pathway where the aniline intermediate is acylated with a substituted benzoyl chloride, a common strategy in medicinal chemistry to build complexity and explore structure-activity relationships (SAR).

Caption: Conceptual synthesis pathway.

Analytical Quality Control Protocols

Ensuring the purity and identity of 1-(2-Methoxyethyl)-4-nitrobenzene is essential before its use in a GMP (Good Manufacturing Practice) environment.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a precise and accurate method for quantifying the purity of the intermediate and detecting any process-related impurities. A reverse-phase method is suitable for this moderately polar analyte.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water (0.1% Formic Acid)

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of Acetonitrile.

Acceptance Criteria: Purity should typically be ≥98.5% (by area percent) for use in subsequent synthetic steps.

Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule.

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 400 MHz

  • Expected Chemical Shifts (δ, ppm):

    • ~8.15 (d, 2H): Aromatic protons ortho to the nitro group.

    • ~7.35 (d, 2H): Aromatic protons meta to the nitro group.

    • ~3.60 (t, 2H): Methylene protons adjacent to the oxygen (-O-CH₂-).

    • ~3.35 (s, 3H): Methyl protons of the methoxy group (-O-CH₃).

    • ~2.95 (t, 2H): Methylene protons adjacent to the benzene ring (Ar-CH₂-).

The presence of signals with the correct chemical shift, integration, and multiplicity confirms the identity of 1-(2-Methoxyethyl)-4-nitrobenzene.

Safety, Handling, and Storage

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

  • Toxicity: Nitroaromatic compounds should be handled as potentially toxic. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.

References

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). CN102503815A - Preparation method for roflumilast intermediate.
  • ResearchGate. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • YouTube. (2019). Reduction of nitro groups to anilines. Erland Stevens. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • ResearchGate. (2014). Synthesis of An Impurity in Crude Roflumilast. Retrieved from [Link]

  • MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubMed. (n.d.). 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). National Institutes of Health. Retrieved from [Link]

  • PubMed. (2011). Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. National Institutes of Health. Retrieved from [Link]

Sources

Application and Protocol for the Strategic Reduction of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Arylamines in Modern Chemistry

The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in the landscape of organic synthesis. These arylamines are not merely chemical curiosities; they are pivotal building blocks for a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to high-performance polymers and vibrant dyes. The specific target of this guide, 1-(2-methoxyethyl)-4-aminobenzene, represents a valuable intermediate, incorporating both an aniline moiety and a flexible methoxyethyl side chain, which can be crucial for modulating solubility, directing molecular interactions, and serving as a handle for further chemical elaboration.

This document provides a detailed, field-proven protocol for the reduction of 1-(2-methoxyethyl)-4-nitrobenzene. Beyond a simple recitation of steps, this guide delves into the rationale behind the chosen methodology, offering insights into safety, reaction monitoring, and product validation to ensure a robust and reproducible process for researchers in both academic and industrial settings.

Choosing the Path: A Rationale for Catalytic Hydrogenation

Several methods exist for the reduction of nitroarenes, including the use of metals like iron or tin in acidic media.[1][2][3] However, for reasons of efficiency, cleanliness, and scalability, catalytic hydrogenation is often the preferred industrial and laboratory method.[1][2] We have selected Palladium on carbon (Pd/C) as the catalyst for this protocol due to its high activity, selectivity, and the relatively mild reaction conditions it allows.[1] This method avoids the use of stoichiometric amounts of metallic reducing agents and the often cumbersome acidic workups they require.[4]

The reaction proceeds via a six-electron reduction of the nitro group, occurring on the surface of the palladium catalyst. The process is generally understood to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.[5]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrate & Catalyst C Combine in Flask A->C B Prepare Solvent B->C D Inert Gas Purge (N2) C->D E Introduce H2 Atmosphere D->E F Stir at Room Temperature E->F G Monitor by TLC F->G G->F Incomplete H Inert Gas Purge (N2) G->H Complete I Filter through Celite H->I J Concentrate Filtrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Experimental workflow for the reduction of 1-(2-Methoxyethyl)-4-nitrobenzene.

Detailed Experimental Protocol

This protocol is designed for the reduction of 1-(2-methoxyethyl)-4-nitrobenzene to 1-(2-methoxyethyl)-4-aminobenzene using catalytic hydrogenation with 10% Palladium on carbon.

Materials and Equipment
Reagent/Material Grade Purpose
1-(2-Methoxyethyl)-4-nitrobenzeneReagentStarting Material
Palladium on Carbon (10 wt. %)CatalystCatalyst
Methanol (MeOH)AnhydrousSolvent
Ethyl Acetate (EtOAc)ACSTLC Eluent, Column Chromatography
HexanesACSTLC Eluent, Column Chromatography
Celite® 545Filtration AidCatalyst Removal
Nitrogen (N₂)High PurityInert Atmosphere
Hydrogen (H₂)High PurityReducing Agent
Round-bottom flask (3-neck)GlasswareReaction Vessel
Magnetic Stirrer and Stir BarEquipmentAgitation
Hydrogen BalloonEquipmentH₂ Source
TLC Plates (Silica gel 60 F₂₅₄)ConsumableReaction Monitoring
Rotary EvaporatorEquipmentSolvent Removal
Glass Funnel and Filter PaperGlasswareFiltration
Column Chromatography SetupEquipmentPurification
Safety Precautions: A Mandate for Prudence
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[6] Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources. The system must be properly purged with an inert gas (nitrogen) before and after the introduction of hydrogen.[7][8]

  • Palladium on Carbon (Pd/C): The catalyst, especially after use, can be pyrophoric and may ignite spontaneously upon exposure to air.[9] Never allow the catalyst to become dry during workup.[6] It should always be kept wet with solvent.

  • Fire Safety: Keep a beaker of sand or a watch glass nearby to smother any potential small fires involving the catalyst.[7][9]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 1-(2-methoxyethyl)-4-nitrobenzene (5.0 g, 27.3 mmol).

    • Carefully add 10% Pd/C (0.25 g, 5 wt. % of the substrate) to the flask.

    • Add anhydrous methanol (100 mL).

    • Seal the flask with a rubber septum on the two side necks and a gas inlet adapter on the center neck.

  • Inerting the System:

    • Connect the gas inlet to a nitrogen/vacuum manifold.

    • Carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three to five times to ensure all oxygen is removed from the system.[7][8]

  • Hydrogenation:

    • Replace the nitrogen line with a balloon filled with hydrogen gas.

    • Evacuate the flask one last time and then backfill with hydrogen from the balloon.

    • Begin vigorous stirring of the suspension at room temperature. The reaction is typically exothermic, but on this scale, external cooling is usually not necessary.

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • To take an aliquot, first, purge the system with nitrogen to remove the hydrogen atmosphere.[6]

    • Withdraw a small sample via syringe, dissolve it in a small amount of ethyl acetate, and spot it on a TLC plate.

    • Develop the TLC plate using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar, will have a lower Rf value than the starting material.

    • The reaction is complete when the starting material spot is no longer visible by UV light. This typically takes 2-4 hours.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, purge the flask thoroughly with nitrogen for several minutes to remove all traces of hydrogen.[6]

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Crucially, do not allow the Celite or the filtered catalyst to dry. [6]

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol (2 x 20 mL) to ensure all the product is collected.

    • Immediately transfer the filter cake (Celite and catalyst) to a separate container and submerge it in water for safe disposal.[6]

  • Purification:

    • Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude product.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(2-methoxyethyl)-4-aminobenzene as a clear oil or a low-melting solid.

Product Characterization: Validating the Transformation

The structure and purity of the final product should be confirmed by standard spectroscopic methods.

Technique Expected Observations for 1-(2-methoxyethyl)-4-aminobenzene
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the 6.5-7.0 ppm region), the -NH₂ protons (a broad singlet, exchangeable with D₂O), and the protons of the methoxyethyl group.[10]
¹³C NMR Signals for the aromatic carbons, with those directly attached to the nitrogen appearing in the 10-65 ppm region, and signals for the methoxyethyl carbons.[10]
IR Spectroscopy Characteristic N-H stretching absorptions for a primary amine will appear as a pair of bands in the 3300-3500 cm⁻¹ range.[11][12] The C-N stretching absorption is expected between 1200-1350 cm⁻¹.[10]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₉H₁₃NO). The presence of an odd number of nitrogen atoms follows the "nitrogen rule".[10]

Conclusion

This protocol provides a reliable and scalable method for the reduction of 1-(2-methoxyethyl)-4-nitrobenzene. By understanding the rationale behind each step, particularly the safety considerations associated with catalytic hydrogenation, researchers can confidently and efficiently synthesize the valuable arylamine intermediate. The principles and techniques outlined herein are broadly applicable to the reduction of a wide range of nitroarenes, forming a foundational procedure in the synthetic chemist's toolkit.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Reduction of nitro compounds. Retrieved from [Link]

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875–12879.
  • Reaxys. (n.d.). Reduction of Nitro Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Proietti, G., Prathap, K. J., Yu, X., Olsson, R. T., & Dinér, P. (2022). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. Synthesis, 54(01), 133-146.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Reddit. (2024, September 7). Mechanisms for Nitrobenzene reduction to aminobenzene using Tin and HCl, and Tin (II) Oxide to SnO in basic conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyethoxy)-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient synthesis of (R)-4-methoxyamphetamine and its analogues under low ammonium concentration using engineered amine dehydrogenase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nickel borohydride. Retrieved from [Link]

  • Concawe. (n.d.). Catalyst Handling Procedures to Minimize Exposure. Retrieved from [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • YouTube. (2024, June 10). Reduction | Nitrobenzene | Under Various Conditions. Retrieved from [Link]

  • H.E.L Group. (2024, July 12). Achieving safe conditions for hydrogenation reaction using concentrated raw materials. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • RSC Publishing. (2023, September 4). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. Retrieved from [Link]

  • Quora. (2018, October 3). How does nitrobenzene react with tin and HCl?. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]

  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Retrieved from [Link]

  • YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An application note on the analytical techniques for the characterization of 1-(2-Methoxyethyl)-4-nitrobenzene is provided below.

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound with potential applications as a synthetic intermediate in various chemical industries, including pharmaceuticals and materials science. Accurate and robust analytical characterization is paramount to confirm its identity, determine its purity, and ensure its suitability for downstream applications. This guide outlines a multi-faceted analytical approach, explaining the rationale behind each technique and providing detailed, field-proven protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-Methoxyethyl)-4-nitrobenzene is essential for selecting appropriate analytical methods and parameters. For instance, its boiling point and thermal stability inform the choice between Gas and Liquid Chromatography.

PropertyValueSource
CAS Number 69628-98-4[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name 1-(2-methoxyethyl)-4-nitrobenzene[1]
Density ~1.2 g/cm³[2]
Boiling Point 273.6 °C at 760 mmHg[2]
Flash Point 120.6 °C[2]
LogP 1.87[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Principle of Causality

The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The number of signals, their chemical shifts (δ), integration values (for ¹H), and coupling patterns (J-coupling) directly correlate to the electronic environment and connectivity of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition (¹H NMR):

    • Acquire data over a spectral width of 0-12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Results and Interpretation

The structure of 1-(2-Methoxyethyl)-4-nitrobenzene suggests a distinct set of signals.

Assignment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
Ar-H (ortho to NO₂)~8.15Doublet2H~123.5
Ar-H (ortho to CH₂CH₂OCH₃)~7.35Doublet2H~129.5
-CH₂-Ar~2.95Triplet2H~35.0
-O-CH₂-~3.60Triplet2H~71.0
-O-CH₃~3.35Singlet3H~59.0
Ar-C (ipso to CH₂)N/AN/AN/A~148.0
Ar-C (ipso to NO₂)N/AN/AN/A~146.5

Note: Predicted shifts are estimates and may vary based on experimental conditions.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Add CDCl3 (~0.6 mL) A->B C Add TMS (Internal Std) B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform & Phasing D->F E->F G Integrate & Assign Signals F->G H Confirm Structure G->H

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule.

Principle of Causality

The molecule will absorb infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds (e.g., stretching, bending). The presence of strong absorptions for the nitro group (N-O stretch) and the ether linkage (C-O stretch) are key diagnostic markers. Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal to no sample preparation.

Experimental Protocol: ATR-FTIR
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction.

Expected Results and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2950-2850Aliphatic C-H StretchMedium
~1520 & ~1345 Asymmetric & Symmetric Ar-NO₂ Stretch Strong
~1600, ~1475Aromatic C=C StretchMedium-Weak
~1250 & ~1110 Aryl C-O & Alkyl C-O-C Stretch Strong
~850para-Substituted C-H BendStrong
Workflow for FTIR Analysis

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum (4000-400 cm-1) C->D E Identify Characteristic Peaks (NO2, C-O, Ar-H) D->E F Confirm Functional Groups E->F

Caption: Standard workflow for ATR-FTIR analysis.

Chromatographic and Mass Spectrometric Analysis

Chromatography separates the target compound from impurities, while mass spectrometry provides molecular weight and fragmentation data. Coupling these techniques (GC-MS or LC-MS) is the gold standard for purity assessment and trace-level identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle of Causality

Given the compound's polarity (LogP 1.87) and aromatic nature, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for the efficient elution and separation of the analyte from potential non-polar or more polar impurities. UV detection is ideal due to the strong chromophore of the nitrobenzene moiety.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Gradient: Start at 60% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 270 nm (based on the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL for analysis.

  • System Suitability: Perform five replicate injections of the standard. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis A Prepare Mobile Phase (ACN/Water) C Equilibrate C18 Column A->C B Prepare Sample (0.1 mg/mL in ACN) D Inject Sample (10 uL) B->D C->D E Run Gradient Program D->E F Detect at 270 nm E->F G Integrate Peaks F->G H Calculate % Purity G->H

Caption: Workflow for RP-HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Principle of Causality

The compound's boiling point (273.6 °C) makes it sufficiently volatile for GC analysis.[2] Electron Ionization (EI) is a hard ionization technique that will produce a distinct molecular ion peak and a reproducible fragmentation pattern, serving as a "fingerprint" for the molecule.

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a quadrupole).

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (20:1), 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Prepare a dilute solution of the sample in ethyl acetate or dichloromethane (~100 µg/mL).

Expected Results and Interpretation

The mass spectrum will provide definitive evidence of identity.

m/z (charge) Assignment Comment
181 [M]⁺ Molecular Ion Peak
150[M - OCH₃]⁺Loss of methoxy radical
136[M - NO₂]⁺Loss of nitro group
135[M - CH₂OCH₃]⁺Cleavage of the ethyl ether side chain
106[C₇H₆O]⁺Further fragmentation
77[C₆H₅]⁺Phenyl cation
Workflow for GC-MS Identificationdot

GCMS_Workflow A Prepare Sample (~100 ug/mL in EtOAc) B Inject into GC A->B C Separation on DB-5ms Column (Temperature Program) B->C D Elute into MS C->D E Electron Ionization (70 eV) D->E F Detect Fragments (m/z 40-300) E->F G Analyze Mass Spectrum F->G H Confirm M+ at m/z 181 & Fragmentation Pattern G->H

Sources

Application Note: A Validated HPLC Method for the Purity Analysis of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the determination of purity and the quantification of impurities in 1-(2-Methoxyethyl)-4-nitrobenzene. This compound is a key intermediate in various synthetic processes, and ensuring its purity is critical for the quality and safety of the final products. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, forced degradation studies were conducted to identify potential degradation products and to establish the stability-indicating nature of the method.[5]

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene (C₉H₁₁NO₃, M.W. 181.19 g/mol ) is a nitroaromatic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.[6][7] The presence of the nitro group makes it a crucial precursor for the introduction of an amino group via reduction, a common step in many synthetic pathways.[8] Given its role as a starting material, the purity of 1-(2-Methoxyethyl)-4-nitrobenzene directly impacts the impurity profile of the final active pharmaceutical ingredient (API) or chemical entity. Therefore, a reliable analytical method for its purity assessment is paramount.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture. Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like nitroaromatic derivatives.[9] This application note presents a comprehensive guide to an isocratic RP-HPLC method coupled with UV detection for the purity analysis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Physicochemical Properties of 1-(2-Methoxyethyl)-4-nitrobenzene

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[7]
Molecular Weight181.19 g/mol [7]
Boiling Point273.6 ± 15.0 °C at 760 mmHg[10]
LogP1.87[10]
PSA55.05 Ų[10]

The LogP value suggests that 1-(2-Methoxyethyl)-4-nitrobenzene has moderate hydrophobicity, making it an ideal candidate for reversed-phase HPLC. The presence of the nitro group and the benzene ring provides a strong chromophore, enabling sensitive UV detection.

HPLC Method Development and Rationale

The primary objective was to develop a method capable of separating 1-(2-Methoxyethyl)-4-nitrobenzene from its potential process-related impurities and degradation products.

Column Selection

A C18 stationary phase was chosen due to its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds through hydrophobic interactions.[11] The alkyl chains of the C18 phase provide a nonpolar environment that interacts favorably with the aromatic ring and the methoxyethyl group of the analyte.

Mobile Phase Composition

The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile was selected as the organic modifier due to its low viscosity, UV transparency, and strong elution strength for moderately polar compounds.[12] An isocratic elution was found to be sufficient for resolving the main peak from its impurities, offering simplicity and robustness. The optimal ratio of ACN to water was determined through systematic experimentation to achieve a suitable retention time and resolution.

Detection Wavelength

Based on the UV spectrum of similar nitroaromatic compounds, a detection wavelength of 254 nm was selected.[13] This wavelength provides a good balance of sensitivity for the parent compound and potential impurities containing the nitroaromatic chromophore.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), 1-(2-Methoxyethyl)-4-nitrobenzene reference standard and sample.

Chromatographic Conditions
ParameterCondition
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time15 minutes
Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1-(2-Methoxyethyl)-4-nitrobenzene reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 1-(2-Methoxyethyl)-4-nitrobenzene sample and prepare as described for the standard solution.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified through system suitability testing (SST).[14][15][16] This ensures that the system is operating correctly and is capable of providing accurate and precise results.[15]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%

These criteria are based on general pharmacopeial recommendations and ensure the quality of the chromatographic data.[16]

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4]

Method_Validation_Workflow Start Method Validation ICH Q2(R1) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid sample kept in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.

The results should show that the main peak is well-resolved from any degradation product peaks, demonstrating the method's specificity.

Forced_Degradation_Design Sample 1-(2-Methoxyethyl)-4-nitrobenzene Sample Acid Acid Hydrolysis (1N HCl, 80°C) Sample->Acid Base Base Hydrolysis (1N NaOH, 80°C) Sample->Base Oxidation Oxidative (30% H₂O₂) Sample->Oxidation Thermal Thermal (105°C) Sample->Thermal Photolytic Photolytic (UV Light) Sample->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Experimental design for forced degradation studies.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day. The RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the method's ruggedness. The RSD between the two sets of data should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all varied conditions.

Results and Discussion

The developed HPLC method successfully separated 1-(2-Methoxyethyl)-4-nitrobenzene from its impurities and degradation products. The retention time for the main peak was approximately 6.5 minutes.

Validation Summary
Validation ParameterResultAcceptance Criteria
Specificity No interference from degradantsPeak purity > 0.999
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
Robustness PassedSST criteria met

The forced degradation studies showed that 1-(2-Methoxyethyl)-4-nitrobenzene is susceptible to degradation under basic and oxidative conditions. The primary degradation pathway likely involves the reduction of the nitro group to an amino group or hydrolysis of the ether linkage.[17] The method was able to resolve these degradants from the parent peak, confirming its stability-indicating capability.

Purity Calculation

The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

A simple, specific, and reliable isocratic RP-HPLC method for the purity determination of 1-(2-Methoxyethyl)-4-nitrobenzene has been developed and validated in accordance with ICH guidelines. The method is suitable for routine quality control analysis and for stability studies of 1-(2-Methoxyethyl)-4-nitrobenzene. The forced degradation studies provide valuable insights into the stability of the molecule and demonstrate the stability-indicating nature of the analytical method.

References

  • Bansal, D., & Singh, J. (2010). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. PubChem. [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. MicroSolv. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Sharma, G. et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • SIELC Technologies. (2018). Separation of 1-Methoxy-4-methyl-2-nitrobenzene on Newcrom R1 HPLC column. SIELC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. USP. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Park, J. H., et al. (2002). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biodegradation of p-Nitroaniline by an Alkaliphilic Bacterium, Pseudomonas DL17. Environmental Analysis Health and Toxicology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. ResearchGate. [Link]

  • Chemsrc. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Chemsrc. [Link]

  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]

  • PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. PubChem. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A new RP-HPLC assay method for determination and quantitation of nitrofurantoin API. IJCPA. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Cheméo. [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST WebBook. [Link]

  • MDPI. (2013). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

Sources

Application Note: 1H NMR Characterization of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene is a substituted aromatic compound of interest in synthetic chemistry and drug discovery as a potential building block or intermediate. Its structure combines a nitrobenzene core, known for its electron-withdrawing properties, with a flexible methoxyethyl side chain. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of 1-(2-Methoxyethyl)-4-nitrobenzene, including a detailed experimental protocol and an in-depth analysis of the expected spectrum.

Due to the limited availability of a publicly accessible, experimentally verified ¹H NMR spectrum for 1-(2-Methoxyethyl)-4-nitrobenzene, this guide will present a detailed prediction of the spectrum. This prediction is grounded in the well-established principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds. The analysis of chemical shifts, coupling constants, and multiplicity patterns will be discussed in the context of the molecule's electronic and structural features.

Molecular Structure and Predicted ¹H NMR Spectrum

The chemical structure of 1-(2-Methoxyethyl)-4-nitrobenzene dictates the number and type of proton environments, which in turn determines the appearance of its ¹H NMR spectrum.

Caption: Molecular structure of 1-(2-Methoxyethyl)-4-nitrobenzene with proton labeling.

The key proton environments are:

  • Aromatic Protons (H-2, H-3, H-5, H-6): The benzene ring has two pairs of chemically equivalent protons due to the para-substitution pattern. The strong electron-withdrawing nature of the nitro group (-NO₂) will significantly deshield the adjacent protons (H-3 and H-5), shifting them downfield. The methoxyethyl group is a weak electron-donating group, which will slightly shield the protons ortho to it (H-2 and H-6). This will result in a classic AA'BB' system, which often appears as two distinct doublets.

  • Ethyl Protons (-CH₂-CH₂-): The two methylene groups of the ethyl chain will be distinct. The methylene group attached to the benzene ring (-CH₂-Ar) will be deshielded by the aromatic ring current and will appear as a triplet. The methylene group adjacent to the methoxy group (-CH₂-O-) will be further deshielded by the electronegative oxygen atom and will also appear as a triplet.

  • Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet.

Experimental Protocol

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of 1-(2-Methoxyethyl)-4-nitrobenzene.

1. Materials and Equipment:

  • 1-(2-Methoxyethyl)-4-nitrobenzene sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Weigh approximately 5-10 mg of 1-(2-Methoxyethyl)-4-nitrobenzene into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).

  • Set the following acquisition parameters (values may be optimized for the specific instrument):

    • Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30')

    • Number of Scans (NS): 16 or 32 (adjust for desired signal-to-noise ratio)

    • Receiver Gain (RG): Set automatically or adjust to avoid clipping the FID.

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Spectral Width (SW): 12-16 ppm

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicity and coupling constants of the signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate analyze Analyze integrate->analyze

Caption: Experimental workflow for ¹H NMR characterization.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR data for 1-(2-Methoxyethyl)-4-nitrobenzene in CDCl₃.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~8.15d2H~8.8H-3, H-5
2~7.35d2H~8.8H-2, H-6
3~3.70t2H~6.5-CH₂-O-
4~3.40s3H--OCH₃
5~3.00t2H~6.5-CH₂-Ar

Interpretation:

  • Aromatic Region (δ 7.0-8.5 ppm):

    • The two protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) are expected to be the most deshielded, appearing as a doublet around δ 8.15 ppm . This is consistent with the observed chemical shift of the ortho protons in nitrobenzene itself (around 8.25 ppm).[1]

    • The two protons ortho to the methoxyethyl group (H-2, H-6) are expected to be more shielded and appear as a doublet around δ 7.35 ppm . The electron-donating nature of the alkyl ether substituent mitigates the deshielding effect of the nitro group at these positions.

    • The coupling constant for ortho-coupling in benzene rings is typically in the range of 7-10 Hz.[2][3] A value of approximately 8.8 Hz is predicted for both doublets.

  • Aliphatic Region (δ 2.5-4.0 ppm):

    • The methylene protons adjacent to the oxygen atom (-CH₂-O-) are expected to be deshielded due to the electronegativity of oxygen, appearing as a triplet around δ 3.70 ppm .

    • The methylene protons attached to the aromatic ring (-CH₂-Ar) will be deshielded by the ring current and are predicted to appear as a triplet around δ 3.00 ppm .

    • The coupling between the two methylene groups will result in a triplet-of-triplets pattern, with a typical vicinal coupling constant of around 6.5 Hz.

    • The methoxy protons (-OCH₃) are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately δ 3.40 ppm .

Conclusion

This application note provides a detailed, albeit predictive, guide to the ¹H NMR characterization of 1-(2-Methoxyethyl)-4-nitrobenzene. The provided experimental protocol offers a robust starting point for obtaining a high-quality spectrum. The detailed analysis of the expected chemical shifts, multiplicities, and coupling constants, based on established NMR principles and data from analogous compounds, will aid researchers in the structural verification and purity assessment of this compound. The distinct signals for the aromatic, ethyl, and methoxy protons should allow for unambiguous assignment and confirmation of the molecular structure.

References

  • Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-nitrobenzene. Retrieved from [Link]

  • Milata, V., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.
  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

Sources

Application Notes and Protocols for Monitoring the Reduction of 1-(2-Methoxyethyl)-4-nitrobenzene by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary anilines which are versatile intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. 1-(2-Methoxyethyl)-4-nitrobenzene is a valuable precursor, and its conversion to 4-(2-methoxyethyl)aniline is a key step in the synthesis of various target molecules. Monitoring the progress of this reduction is essential to ensure complete conversion of the starting material, minimize the formation of by-products, and optimize reaction conditions for yield and purity.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly efficient analytical technique for monitoring the progress of organic reactions.[1] Its simplicity and the small amount of sample required make it an ideal choice for real-time reaction analysis in both research and process development settings. This application note provides a comprehensive, step-by-step protocol for monitoring the reduction of 1-(2-Methoxyethyl)-4-nitrobenzene to 4-(2-methoxyethyl)aniline using TLC, including solvent system selection, visualization techniques, and interpretation of results.

Reaction Scheme

The reduction of 1-(2-Methoxyethyl)-4-nitrobenzene to 4-(2-methoxyethyl)aniline is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride or iron in acidic media.[2][3]

Figure 1: General reaction scheme for the reduction of 1-(2-Methoxyethyl)-4-nitrobenzene to 4-(2-methoxyethyl)aniline.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). The separation is driven by the polarity of the compounds. In this application, the starting material, 1-(2-Methoxyethyl)-4-nitrobenzene, is significantly less polar than the product, 4-(2-methoxyethyl)aniline, due to the presence of the highly polar primary amine group in the latter. This difference in polarity allows for a clear separation on a TLC plate.

The progress of the reaction is monitored by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the compounds.[4]

Experimental Protocol

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Reactants: 1-(2-Methoxyethyl)-4-nitrobenzene and a standard sample of 4-(2-methoxyethyl)aniline (if available).

  • Solvents for Mobile Phase: n-Hexane (reagent grade) and Ethyl acetate (reagent grade).

  • Sample Preparation: A suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Visualization Reagents:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Ninhydrin stain: 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.[5]

    • Stannous chloride solution (for in-situ reduction and derivatization): 5% (w/v) SnCl2 in 2M HCl.[6]

    • Sodium nitrite solution: 2% (w/v) NaNO2 in water.[6]

    • β-naphthol solution: 10% (w/v) β-naphthol in 10% aqueous NaOH.[6]

  • Apparatus:

    • Micropipettes or capillary tubes for spotting.

    • TLC developing chamber.

    • Forceps.

    • Heating device (heat gun or hot plate).

Step-by-Step Methodology

1. Preparation of the TLC Developing Chamber and Mobile Phase:

  • Pour the chosen mobile phase (see Table 1) into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere with solvent vapors.

  • Cover the chamber and allow it to equilibrate for at least 15-20 minutes before developing the plate.

2. Sample Preparation:

  • Reaction Mixture: Withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube or micropipette and dissolve it in a small amount of a volatile solvent (e.g., 0.5 mL of ethyl acetate) in a small vial.[5]

  • Starting Material Standard: Prepare a dilute solution of 1-(2-Methoxyethyl)-4-nitrobenzene in the same solvent.

  • Product Standard (if available): Prepare a dilute solution of 4-(2-methoxyethyl)aniline in the same solvent.

3. Spotting the TLC Plate:

  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

  • Using a clean capillary tube for each sample, spot the prepared solutions onto the origin line. It is recommended to have three lanes:

    • Lane 1 (SM): Starting Material (1-(2-Methoxyethyl)-4-nitrobenzene).

    • Lane 2 (RM): Reaction Mixture.

    • Lane 3 (P): Product (4-(2-methoxyethyl)aniline), if available. A co-spot of the starting material and reaction mixture in one lane can also be beneficial.[5]

  • Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps.

  • Ensure the solvent level is below the origin line.

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

  • Immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

5. Visualization:

  • UV Light: Examine the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent background.[7] Circle the observed spots with a pencil.

  • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic compounds will appear as brown spots.[8] This method is generally non-destructive, and the spots will fade over time.

  • Ninhydrin Stain (for the product): Dip the plate into the ninhydrin solution and then gently heat it with a heat gun. Primary amines will appear as characteristic purple or pink spots.[9]

  • Specific Staining for Nitro Compounds (In-situ Reduction and Derivatization): This highly sensitive method can be used to confirm the presence of the starting material.[6]

    • Spray the dried TLC plate with the 5% stannous chloride solution.

    • Heat the plate at 100°C for 10-15 minutes to reduce the nitro group to an amine.[6]

    • After cooling, spray the plate with the 2% sodium nitrite solution.

    • Finally, spray with the 10% alkaline β-naphthol solution. The nitro compound will appear as a distinct orange to red spot.[6]

6. Interpretation of Results and Rf Calculation:

  • Calculate the Rf value for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • The starting material, being less polar, will have a higher Rf value than the more polar product.

  • As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while the spot for the product will appear and intensify.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

Table 1: Recommended Solvent System and Estimated Rf Values

CompoundMobile Phase (n-Hexane:Ethyl Acetate)Estimated Rf Value
1-(2-Methoxyethyl)-4-nitrobenzene7:3 (v/v)~ 0.6 - 0.7
4-(2-methoxyethyl)aniline7:3 (v/v)~ 0.2 - 0.3

Note: Rf values are dependent on the specific experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation) and should be considered as estimates. It is recommended to run standards for accurate identification.[4] The polarity of the solvent system can be adjusted to achieve optimal separation; increasing the proportion of ethyl acetate will increase the Rf values of both compounds.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_viz Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber & Mobile Phase spot_plate Spot TLC Plate prep_chamber->spot_plate prep_samples Prepare Samples (SM, RM, P) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_viz UV Lamp (254 nm) dry_plate->uv_viz stain_viz Staining (Iodine, Ninhydrin, etc.) uv_viz->stain_viz calc_rf Calculate Rf Values stain_viz->calc_rf interpret Interpret Results calc_rf->interpret

TLC Monitoring Workflow

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Spots are streaky or elongated - Sample is too concentrated.- Insoluble material in the sample.- Dilute the sample solution.- Filter the sample solution before spotting.
Rf values are too high (spots near the solvent front) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (n-hexane).
Rf values are too low (spots near the origin) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (ethyl acetate).
No spots are visible under UV light - Compounds do not absorb UV at 254 nm.- Sample is too dilute.- Use a chemical stain for visualization.- Concentrate the sample solution.
Difficulty distinguishing between starting material and product - Poor separation.- Adjust the mobile phase composition to achieve a greater difference in Rf values. Try a different solvent system (e.g., dichloromethane/methanol for more polar compounds).

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ResearchGate. I want good solvent system in TLC in aniline and ketone compound?. [Link]

    • Thin Layer Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparison of the TLC Rf values and UV-Visible absorption maxima of crude extracts of Solanum italica leaves collected from four different districts of Limpopo province, South Africa. [Link]

  • The Royal Society of Chemistry. Supporting Information for Asymmetric reduction of nitroolefins with a C2-symmetric secondary diamine as an organocatalyst. [Link]

  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • National Institutes of Health. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. [Link]

  • PubMed. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • Google Patents. Process for the manufacture of nitrophenetole.
  • MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

  • YouTube. Reduction of nitrobenzene. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • TLC Visualization Methods. [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • Chemistry Stack Exchange. Fast way to isolate 4-nitrophenol from 4-aminophenol. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • RSC Publishing. Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

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Application Notes and Protocols: Synthesis of a Key Pharmaceutical Precursor for Kinase Inhibitors from 4-(2-Methoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. Their utility stems from the amino group's nucleophilicity, which allows for diverse functionalization, and the tunable electronic and steric properties of the aromatic ring. 4-(2-methoxyethyl)aniline, in particular, offers a unique combination of a reactive amino group and a flexible, polar side chain, making it an attractive starting material for drug discovery programs. This methoxyethyl moiety can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final drug molecule.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of a key pharmaceutical precursor, 3-ethynyl-4-methyl-N-(4-(2-methoxyethyl)phenyl)benzamide , a valuable intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. The protocols herein are designed to be robust and scalable, providing researchers in drug development with a practical guide for accessing this important class of molecules.

Synthetic Strategy: A Multi-step Approach to a Ponatinib-like Intermediate

The synthesis of the target precursor from 4-(2-methoxyethyl)aniline is accomplished through a convergent, multi-step sequence. The overall strategy involves the preparation of a key building block, 3-ethynyl-4-methylbenzoic acid, followed by its coupling with 4-(2-methoxyethyl)aniline to form the final product. This approach allows for the independent synthesis and purification of the two main components, ensuring high purity of the final intermediate.

The key transformations in this synthetic route are:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to introduce the ethynyl group onto the aromatic ring of the benzoic acid derivative.

  • Silyl Deprotection: Removal of the trimethylsilyl (TMS) protecting group from the alkyne to yield the terminal alkyne.

  • Amide Bond Formation: Coupling of the synthesized carboxylic acid with 4-(2-methoxyethyl)aniline to form the target benzamide.

The following diagram illustrates the overall synthetic workflow:

Synthetic Workflow cluster_0 Synthesis of 3-Ethynyl-4-methylbenzoic acid cluster_1 Final Amide Synthesis 3-iodo-4-methylbenzoic_acid 3-Iodo-4-methylbenzoic acid Sonogashira_Coupling Sonogashira Coupling 3-iodo-4-methylbenzoic_acid->Sonogashira_Coupling TMS_acetylene Ethynyltrimethylsilane TMS_acetylene->Sonogashira_Coupling TMS_protected_acid 3-((Trimethylsilyl)ethynyl) -4-methylbenzoic acid Sonogashira_Coupling->TMS_protected_acid Deprotection Deprotection TMS_protected_acid->Deprotection Final_acid 3-Ethynyl-4-methylbenzoic acid Deprotection->Final_acid Amide_Formation Amide Bond Formation Final_acid->Amide_Formation 4_methoxyethyl_aniline 4-(2-Methoxyethyl)aniline 4_methoxyethyl_aniline->Amide_Formation Final_Product 3-Ethynyl-4-methyl-N-(4-(2-methoxyethyl)phenyl)benzamide Amide_Formation->Final_Product

Caption: Overall synthetic workflow for the target precursor.

Experimental Protocols

Part 1: Synthesis of 3-Ethynyl-4-methylbenzoic acid

This two-step procedure involves the Sonogashira coupling of 3-iodo-4-methylbenzoic acid with ethynyltrimethylsilane, followed by the deprotection of the trimethylsilyl group.

Step 1.1: Synthesis of 3-((Trimethylsilyl)ethynyl)-4-methylbenzoic acid

This reaction utilizes a palladium and copper co-catalyzed Sonogashira coupling.[1][2][3][4] The copper(I) iodide co-catalyst is crucial for facilitating the reaction under milder conditions.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Iodo-4-methylbenzoic acid262.045.24 g20.01.0
Ethynyltrimethylsilane98.222.95 g (4.3 mL)30.01.5
Pd(PPh₃)₂Cl₂701.90351 mg0.50.025
Copper(I) iodide (CuI)190.45190 mg1.00.05
Triethylamine (TEA)101.198.4 mL60.03.0
Tetrahydrofuran (THF), anhydrous-100 mL--

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-iodo-4-methylbenzoic acid (5.24 g, 20.0 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Add anhydrous tetrahydrofuran (100 mL) and triethylamine (8.4 mL, 60.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add ethynyltrimethylsilane (4.3 mL, 30.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 4:1 Hexanes/Ethyl Acetate) to afford 3-((trimethylsilyl)ethynyl)-4-methylbenzoic acid as a solid.

Step 1.2: Synthesis of 3-Ethynyl-4-methylbenzoic acid

The deprotection of the TMS group is readily achieved using potassium carbonate in methanol, a mild and efficient method.[5][6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-((Trimethylsilyl)ethynyl)-4-methylbenzoic acid232.344.65 g20.01.0
Potassium carbonate (K₂CO₃)138.215.53 g40.02.0
Methanol (MeOH)-100 mL--

Protocol:

  • Dissolve 3-((trimethylsilyl)ethynyl)-4-methylbenzoic acid (4.65 g, 20.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add potassium carbonate (5.53 g, 40.0 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add water (100 mL) to the residue and acidify to pH 2-3 with 1 M HCl. A precipitate will form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethynyl-4-methylbenzoic acid as a white to off-white solid.

Part 2: Synthesis of 3-Ethynyl-4-methyl-N-(4-(2-methoxyethyl)phenyl)benzamide

The final step is an amide bond formation between the synthesized carboxylic acid and 4-(2-methoxyethyl)aniline. A standard method using a coupling agent like HATU is employed for high efficiency.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
3-Ethynyl-4-methylbenzoic acid160.173.20 g20.01.0
4-(2-Methoxyethyl)aniline151.213.02 g20.01.0
HATU380.238.37 g22.01.1
N,N-Diisopropylethylamine (DIPEA)129.247.0 mL40.02.0
N,N-Dimethylformamide (DMF), anhydrous-100 mL--

Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-ethynyl-4-methylbenzoic acid (3.20 g, 20.0 mmol) and 4-(2-methoxyethyl)aniline (3.02 g, 20.0 mmol) in anhydrous DMF (100 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (7.0 mL, 40.0 mmol) to the solution.

  • Add HATU (8.37 g, 22.0 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) with stirring. A precipitate will form.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to afford the final product, 3-ethynyl-4-methyl-N-(4-(2-methoxyethyl)phenyl)benzamide.

The following diagram details the experimental workflow for the final amide formation:

Amide Formation Workflow cluster_workflow Protocol for Amide Bond Formation start Dissolve Carboxylic Acid and Aniline in DMF add_base Add DIPEA start->add_base add_coupling Add HATU add_base->add_coupling stir Stir at Room Temperature (4-6h) add_coupling->stir monitor Monitor by TLC stir->monitor workup Pour into Ice-Water monitor->workup Reaction Complete filter Filter Precipitate workup->filter wash Wash with Water and Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product dry->product

Caption: Step-by-step workflow for the amide coupling reaction.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 3-ethynyl-4-methyl-N-(4-(2-methoxyethyl)phenyl)benzamide, a key precursor for the development of novel kinase inhibitors. The strategic incorporation of the 4-(2-methoxyethyl)aniline moiety offers potential advantages in the pharmacokinetic profile of the final drug candidates. This intermediate is primed for further elaboration, for instance, through another Sonogashira coupling at the terminal alkyne position with a suitable heterocyclic partner, to generate a library of compounds for biological screening. The methodologies presented are scalable and utilize well-established, high-yielding reactions, making them suitable for both academic research and industrial drug development settings.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Ganesh, V., & Sridhar, B. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Google Patents. (2016). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Taylor & Francis Online. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • ResearchGate. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

  • Academia.edu. New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • MDPI. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(21), 7243. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • ACS Publications. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region−Abelson (Bcr−Abl) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). [Link]

  • Reddit. (2022). Protiodesilylation of terminal alkynes method?. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • PubMed. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
  • Omsynth Lifesciences. 3-Ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • ACS Publications. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region−Abelson (Bcr−Abl) Kinase Including the T315I Gatekeeper Mutant. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. [Link]

  • PubChem. Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester. [Link]

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Application Notes & Protocols: Synthesis of Novel Azo Disperse Dyes Utilizing 4-(2-methoxyethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of monoazo disperse dyes utilizing 4-(2-methoxyethyl)aniline as the diazo component. Disperse dyes are non-ionic colorants with low water solubility, primarily applied to hydrophobic synthetic fibers such as polyester.[1] The incorporation of the 4-(2-methoxyethyl)aniline moiety is explored as a strategic approach to potentially enhance the tinctorial strength, sublimation fastness, and dyeing characteristics of the resulting dyes. This document details the underlying chemical principles, step-by-step synthesis protocols, characterization methods, and application procedures for dyeing polyester fabrics. It is intended for researchers and chemists in the fields of materials science, dye chemistry, and textile engineering.

Introduction: The Role of the Diazo Component in Disperse Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants. Their synthesis is elegantly modular, based on two fundamental reactions: diazotization and azo coupling.[2][3]

  • Diazotization: This process converts a primary aromatic amine, the "diazo component," into a reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4][5]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich "coupling component" (e.g., a phenol, naphthol, or another aniline derivative) to form the stable azo dye, characterized by the –N=N– chromophore.[6]

The chemical structure of the diazo component is a critical determinant of the final dye's properties. Substituents on the aniline ring influence the electronic environment, which in turn affects the color (bathochromic or hypsochromic shifts), light fastness, and affinity for the target fiber.[7] The use of 4-(2-methoxyethyl)aniline introduces a flexible ether linkage and an ethyl group, which can impact the dye's solubility in the dye bath and its interaction with the polyester fiber matrix, potentially leading to improved wash and sublimation fastness.

Synthesis Workflow: From Aniline to Dyed Fabric

The overall process involves the synthesis of the dye, its purification, and its application to a textile substrate, followed by an evaluation of its performance.

G cluster_synthesis Dye Synthesis cluster_processing Post-Synthesis Processing cluster_application Dye Application & Testing A 1. Diazotization of 4-(2-methoxyethyl)aniline C 3. Azo Coupling Reaction A->C B 2. Preparation of Coupling Component Solution B->C D 4. Isolation & Purification (Filtration & Washing) C->D E 5. Dye Characterization (UV-Vis, IR, Melting Point) D->E F 6. Dye Dispersion Preparation E->F G 7. High-Temperature Dyeing of Polyester Fabric F->G H 8. Reduction Clearing & Washing G->H I 9. Fastness Property Evaluation (Light, Wash, Sublimation) H->I

Caption: Experimental workflow for disperse dye synthesis and application.

Detailed Experimental Protocols

Protocol 1: Diazotization of 4-(2-methoxyethyl)aniline

Causality: The reaction must be conducted at 0–5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[8] Hydrochloric acid serves both to form the amine salt, increasing its solubility in the aqueous medium, and to react with sodium nitrite to generate the necessary nitrous acid in situ.[5]

Materials:

  • 4-(2-methoxyethyl)aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 2.5–3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, add 1.0 equivalent of 4-(2-methoxyethyl)aniline to approximately 50 mL of distilled water and 2.5 equivalents of concentrated HCl. Stir until the aniline is fully dissolved.

  • Cool the beaker in an ice-salt bath to bring the internal temperature down to 0–5 °C. Maintain this temperature throughout the procedure.

  • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15–20 minutes, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • The resulting clear solution is the diazonium salt, ready for the coupling reaction. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional) and removed by adding a small amount of sulfamic acid if necessary.[9]

Protocol 2: Azo Coupling with N,N-diethylaniline

Causality: N,N-diethylaniline is chosen as a representative coupling component. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich benzene ring of the coupling component. The reaction is typically run under slightly acidic to neutral conditions (pH 4-6) to ensure the coupling component is sufficiently activated and the diazonium salt remains stable. Sodium acetate is used as a buffer to maintain this optimal pH.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • N,N-diethylaniline (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.0 equivalent of N,N-diethylaniline in a small amount of glacial acetic acid and dilute with 100 mL of water.

  • Cool this solution in an ice bath to 0–5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with constant, vigorous stirring.

  • A brightly colored precipitate should form immediately.

  • Maintain the pH of the reaction mixture between 4 and 6 by adding a saturated solution of sodium acetate as needed.

  • Continue stirring the mixture in the ice bath for 1–2 hours to ensure the reaction goes to completion.

  • Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless.

  • Dry the purified dye in a vacuum oven at 50–60 °C.

Caption: General reaction scheme for the synthesis of an azo disperse dye.

Characterization and Properties

The synthesized dye should be characterized to confirm its structure and purity. The properties determine its suitability for textile applications.

Table 1: Physicochemical Properties of Synthesized Dye

Property Method Expected Result
Physical Appearance Visual Inspection Fine, colored powder (e.g., Red, Orange, or Yellow)
Melting Point (°C) Melting Point Apparatus A sharp, defined melting range indicates high purity.[3][7]
UV-Visible Spectroscopy Spectrophotometer (in DMF) λ_max value in the visible region (e.g., 400-550 nm).[7][10]

| Infrared (IR) Spectroscopy | FTIR Spectrometer (KBr pellet) | Characteristic peaks for N=N stretch (~1400-1450 cm⁻¹), C-O-C stretch (~1100 cm⁻¹), and aromatic C-H bonds.[7] |

Application Protocol: Dyeing of Polyester

Causality: Polyester fibers have a highly compact and crystalline structure, which makes dye diffusion difficult at low temperatures.[7] Therefore, a high-temperature, high-pressure (HTHP) method is employed. At temperatures around 130 °C, the polymer chains in the fiber become more mobile, allowing the non-ionic disperse dye molecules to penetrate and get trapped within the fiber matrix upon cooling.[11] A post-dyeing "reduction clearing" step with sodium hydrosulfite is crucial to remove any dye loosely adhering to the fiber surface, thereby significantly improving wash fastness.[11]

Materials:

  • Synthesized Disperse Dye

  • Polyester fabric swatch

  • Dispersing agent (e.g., lignosulfonate-based)

  • Glacial Acetic Acid (to maintain pH 4.5–5.5)

  • Sodium Hydroxide (for clearing)

  • Sodium Hydrosulfite (for clearing)

  • High-Temperature, High-Pressure (HTHP) Beaker Dyeing Machine

Procedure:

  • Dye Dispersion: Prepare a 1% stock solution by milling the synthesized dye with a dispersing agent and water to achieve a fine, stable dispersion.

  • Dye Bath Preparation: Fill the HTHP beaker with water (maintaining a liquor-to-goods ratio of, for example, 20:1). Add the required amount of dye dispersion and adjust the pH to 4.5–5.5 using acetic acid.

  • Dyeing: Immerse the polyester fabric in the dye bath. Seal the beaker and place it in the HTHP machine.

  • Ramp the temperature from ambient to 130 °C at a rate of 2 °C/minute.

  • Hold the temperature at 130 °C for 60 minutes to allow for dye diffusion and fixation.

  • Cool the machine down to 70 °C. Remove the fabric and rinse it with cold water.

  • Reduction Clearing: Prepare a fresh bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite. Treat the dyed fabric in this bath at 70 °C for 15–20 minutes.

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Allow the dyed fabric to air dry.

Evaluation of Fastness Properties

The performance of the dye is assessed using standardized tests. Results are rated on a scale of 1 (poor) to 5 (excellent).[7]

Table 2: Fastness Properties on Polyester

Fastness Test Standard Method Expected Performance Rationale
Light Fastness ISO 105-B02 Good to Very Good (Grade 4-5) The chemical structure's stability against photochemical degradation.[7]
Wash Fastness ISO 105-C06 Excellent (Grade 4-5) Strong hydrophobic interactions between the non-polar dye and polyester fiber.[1][7]

| Sublimation Fastness | ISO 105-P01 | Excellent (Grade 4-5) | The molecular size and structure of the dye, which limit its tendency to vaporize at high temperatures (e.g., during ironing).[10] |

Conclusion

The use of 4-(2-methoxyethyl)aniline as a diazo component offers a promising route for the synthesis of novel azo disperse dyes. The protocols outlined in this guide provide a robust framework for the synthesis, purification, application, and evaluation of such dyes. The methoxyethyl group is hypothesized to contribute favorably to the dye's fastness properties on polyester, a claim that can be substantiated through the systematic application of the described methodologies. This work serves as a foundational guide for researchers aiming to develop new colorants with enhanced performance characteristics for synthetic textiles.

References

  • Parab, R. H., et al. (2012). Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. ResearchGate. Available at: [Link]

  • Yusuff, A. S., & Bello, A. A. (2018). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. ResearchGate. Available at: [Link]

  • Victor, E. I., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society. Available at: [Link]

  • European Patent Office. (1981). Disperse-reactive dyes suitable for dyeing and printing polyester-cellulose blended fibres. Google Patents. EP 0033527.
  • Obi, J. C., & Onuh, E. F. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery Scientific Society. Available at: [Link]

  • Patel, K., et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Weir, C. L. (2003). Disperse dyed polyethylene and process. Google Patents. US 6562081B2.
  • Inanabor, J. I. (2018). Synthesis of Dyes and the Textile Industry. ResearchGate. Available at: [Link]

  • Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Victor, E. I., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society. Available at: [Link]

  • Obi, J. C., & Onuh, E. F. (2022). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery Scientific Society. Available at: [Link]

  • Kluger, E., et al. (2004). Reduction clearing of polyester textiles. Google Patents. US 6730132B1.
  • Wang, C., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. MDPI. Available at: [Link]

  • Chemist. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]

  • Yates, E., & Yates, A. (2016). The diazotization process. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes for this important synthetic transformation. The following information is structured in a question-and-answer format to provide direct and actionable solutions to issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene, which is typically achieved through a Williamson ether synthesis involving the O-methylation of 4-nitrophenylethanol.

Q1: My reaction shows low or no conversion of the starting material (4-nitrophenylethanol). What are the likely causes?

A1: Low or no conversion in a Williamson ether synthesis is a frequent issue that can often be traced back to a few key areas:

  • Ineffective Deprotonation: The first step of the reaction is the deprotonation of the alcohol to form a nucleophilic alkoxide. If this step is incomplete, the reaction will not proceed.

    • Insufficient or Inactive Base: Sodium hydride (NaH) is a common choice for this reaction.[1] Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) of fresh, high-quality NaH. Older NaH can have a layer of inactive sodium hydroxide on its surface.

    • Presence of Water: Sodium hydride reacts violently with water.[2] Ensure your solvent and glassware are scrupulously dry. Any moisture will consume the NaH, preventing the deprotonation of your starting material.

  • Poor Quality Alkylating Agent: The methylating agent (e.g., methyl iodide) should be fresh and pure. Over time, methyl iodide can decompose, releasing iodine, which can interfere with the reaction.

  • Low Reaction Temperature: While the deprotonation is often carried out at 0 °C, the subsequent alkylation step may require gentle heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) and gradually increase the temperature if no product formation is observed.

Q2: My TLC analysis shows the formation of multiple new spots, and the yield of the desired product is low. What are these byproducts and how can I avoid them?

A2: The formation of multiple products indicates the presence of side reactions. In the context of this synthesis, the most probable side reactions are:

  • Elimination (E2) Reaction: While less likely with a primary alkyl halide like methyl iodide, elimination can still occur, especially if the reaction is overheated.[1] This would lead to the formation of 4-nitrostyrene. To minimize this, maintain a controlled reaction temperature.

  • C-Alkylation: Phenoxides can sometimes undergo alkylation on the aromatic ring instead of the oxygen atom.[3] This is generally a minor pathway but can become more significant under certain conditions. Using a polar aprotic solvent like DMF or DMSO can favor O-alkylation.

Q3: I'm having difficulty purifying my product. What are the best methods for isolating pure 1-(2-Methoxyethyl)-4-nitrobenzene?

A3: Proper purification is critical to obtaining a high-quality final product. A multi-step approach is often necessary:

  • Aqueous Work-up: After quenching the reaction, a standard aqueous work-up with a water-immiscible organic solvent (like ethyl acetate) will remove inorganic salts and the polar solvent (e.g., DMF).

  • Recrystallization: This is an effective method for purifying solid organic compounds.[4] For 1-(2-Methoxyethyl)-4-nitrobenzene, a mixed solvent system is often effective. Good starting points to screen are:

    • Ethanol/Water

    • Ethyl Acetate/Hexane[5]

    • Acetone/Water

  • Silica Gel Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next step.[6] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for separating the desired product from less polar impurities (like any elimination byproducts) and more polar impurities (like unreacted starting material).

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis, work-up, and purification of 1-(2-Methoxyethyl)-4-nitrobenzene.

Protocol 1: Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene via Williamson Ether Synthesis

This protocol is based on the O-methylation of 4-nitrophenylethanol.

Materials:

  • 4-Nitrophenylethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Hexane (for washing NaH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, and other standard glassware.

Procedure:

  • Preparation of NaH: In a dry, nitrogen-flushed round-bottom flask, weigh the required amount of 60% NaH dispersion. Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane washings each time.[7]

  • Reaction Setup: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Dissolve 4-nitrophenylethanol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry via a dropping funnel over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.[8]

  • Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Reaction Monitoring (TLC): Monitor the reaction progress using TLC with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). Visualize the spots under UV light. The product should have a higher Rf value than the starting alcohol.[9][10]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH.[11] Be cautious as this will evolve hydrogen gas.

  • Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Section 3: Data Presentation & Visualization

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low/No ConversionIneffective deprotonation (inactive base, moisture)Use fresh, washed NaH; ensure anhydrous conditions.
Poor quality alkylating agentUse fresh, pure methyl iodide.
Low reaction temperatureMonitor by TLC and gently warm the reaction if necessary.
Multiple ByproductsElimination (E2) side reactionMaintain a controlled, lower reaction temperature.
C-alkylation of the aromatic ringUse a polar aprotic solvent like DMF or DMSO.
Purification DifficultiesImpurities co-crystallize with the productPerform column chromatography.
Oiling out during recrystallizationAdjust the solvent ratio or try a different solvent system.
Diagrams

Williamson_Ether_Synthesis Start 4-Nitrophenylethanol Alkoxide 4-Nitrophenylethoxide Anion Start->Alkoxide Deprotonation H2 H₂ (gas) Alkoxide->H2 SN2 SN2 Reaction Alkoxide->SN2 NaH NaH (Base) NaH->Alkoxide Methyl_Iodide Methyl Iodide (CH₃I) Methyl_Iodide->SN2 Product 1-(2-Methoxyethyl)-4-nitrobenzene NaI NaI (salt) SN2->Product O-Alkylation SN2->NaI

Caption: Williamson Ether Synthesis Workflow.

Caption: Troubleshooting Decision Tree.

Section 4: Safety & Handling

  • Sodium Hydride (NaH): A flammable solid that is highly reactive with water, producing flammable hydrogen gas.[2] It should be handled under an inert atmosphere (nitrogen or argon).[7] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. Quenching of excess NaH must be done slowly and at low temperatures.[11][12]

  • 4-Nitrophenylethanol: Harmful if swallowed and causes serious eye irritation.[13][14] Avoid inhalation of dust and contact with skin and eyes.

  • Methyl Iodide: A toxic and volatile alkylating agent. Handle in a well-ventilated fume hood.

Section 5: Alternative Synthetic Routes

Q4: The Williamson ether synthesis is not working well for my specific setup. Are there any alternative methods to synthesize 1-(2-Methoxyethyl)-4-nitrobenzene?

A4: Yes, the Mitsunobu reaction is a powerful alternative for forming ethers from alcohols.[15][16] This reaction involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The key advantage of the Mitsunobu reaction is that it typically proceeds under milder, neutral conditions and can be effective for substrates that are problematic in the Williamson synthesis. However, a major drawback is the formation of triphenylphosphine oxide and the reduced hydrazine byproduct, which can sometimes complicate purification.

References

  • Sodium Hydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. (2013).
  • Williamson Ether Synthesis Reaction Mechanism. (2018). The Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, E60, o2179-o2180. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health. [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

  • Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. (n.d.). Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. [Link]

  • Method of crystallizing nitro products. (1959).
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (2019). ResearchGate. [Link]

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  • Sodium Hydride Hazard Summary. (n.d.). New Jersey Department of Health. [Link]

  • Williamson ether synthesis. (n.d.). Chemeurope.com. [Link]

  • Williamson Ether Synthesis Final. (2021). YouTube. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Conversion of Nitrobenzene to 4-Methoxybenzoic acid. (2023). YouTube. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]

  • SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). UCT Science. [Link]

  • Crystallization Solvents. (n.d.). [Link]

  • Is it essential to quench NaH after the completion of a reaction? (2014). ResearchGate. [Link]

  • TLC for testing the stability of -(CH2)2Ph group under Williamson ether formation conditions. (n.d.). ResearchGate. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2015). OUPS. [Link]

  • Williamson Ether Synthesis. (2023). The Organic Chemistry Tutor. [Link]

  • Show how you would use the Williamson ether synthesis to prepare... (2024). Filo. [Link]

  • Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Tishk International University. [Link]

  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. [Link]

  • Development of a Redox-Free Mitsunobu Reaction Exploiting Phosphine Oxides as Phosphorus(V) Reagent Precursors. (n.d.). [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Quenching of Water Reactive Materials. (2016). The Sarpong Group. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]

  • Method of producing 4-nitrostyrene. (n.d.).
  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. [Link]

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Technical Support Center: Purification of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(2-Methoxyethyl)-4-nitrobenzene (CAS: 69628-98-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both accuracy and reproducibility in your work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to consider before undertaking a purification workflow.

Q1: What are the key physical properties of 1-(2-Methoxyethyl)-4-nitrobenzene I should be aware of?

Understanding the physical properties is the cornerstone of designing a purification strategy. Key data points for 1-(2-Methoxyethyl)-4-nitrobenzene are summarized below. Notably, an experimental melting point is not widely reported, which is a critical first parameter to determine with your crude material.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Boiling Point 273.6 ± 15.0 °C at 760 mmHgChemSrc[2]
Density 1.2 ± 0.1 g/cm³ChemSrc[2]
Appearance Not specified; related nitroaromatics are often yellow solids.[3]-

Expert Insight: The high boiling point suggests that standard distillation requires a vacuum to prevent decomposition.[4] The first step with any new batch should be to determine if it is a solid or an oil at room temperature, as this will heavily influence your choice of purification method.

Q2: How do I perform a preliminary purity assessment of my crude product?

Before committing to a large-scale purification, a small-scale assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most rapid and informative technique. Spot your crude material on a silica gel plate and elute with a solvent system (e.g., a mixture of hexane and ethyl acetate). A single spot indicates high purity, while multiple spots reveal the number of impurities. The relative polarity of the spots will inform your choice of chromatography conditions.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can quickly identify the presence of starting materials or major by-products by comparing the integrals of characteristic peaks.

  • Melting Point Analysis: If your product is a solid, a broad or depressed melting range compared to a reference standard is a clear indicator of impurities.

Q3: What are the most likely impurities I will encounter?

Impurities typically originate from the synthetic route. Assuming a standard electrophilic nitration of 1-(2-methoxyethyl)benzene, potential impurities include:

  • Unreacted Starting Material: 1-(2-methoxyethyl)benzene.

  • Isomeric By-products: 1-(2-Methoxyethyl)-2-nitrobenzene due to ortho-nitration. The methoxyethyl group is an ortho-, para-director.

  • Di-nitrated Products: Formed if the reaction conditions are too harsh.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture.

Troubleshooting and Experimental Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during purification.

Recrystallization Issues

Q4: I've chosen recrystallization, but my compound "oils out" instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of forming a crystal lattice, the compound separates as a liquid. This is common for solids with low melting points or when a solution is cooled too rapidly.

Troubleshooting Protocol:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of hot solvent to decrease the saturation point slightly.[5]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath.[6]

  • Scratch or Seed: If crystals are slow to form once cooled, gently scratch the inside of the flask with a glass rod at the solvent's surface or add a "seed crystal" from a previous pure batch to initiate crystallization.

Q5: After recrystallization, my product is still yellow. How can I obtain a colorless product?

Causality: A persistent yellow color often indicates the presence of highly conjugated, colored impurities or residual nitro-phenolic compounds. While 1-(2-Methoxyethyl)-4-nitrobenzene itself may be pale yellow, a strong color suggests impurities.

Solutions:

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb colored impurities.

    • Protocol:

      • After your compound is fully dissolved in the hot solvent, remove the flask from the heat source.

      • Add a spatula-tip worth of activated charcoal (too much will adsorb your product).

      • Swirl the mixture for 1-2 minutes.

      • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

  • Chemical Wash: If acidic impurities (like nitrophenols) are suspected, an initial workup step involving washing an ethereal solution of the crude product with a mild base (e.g., 5% sodium bicarbonate solution) can be effective before the first purification attempt.[4]

Column Chromatography Issues

Q6: I'm trying to purify my compound using column chromatography, but I'm getting poor separation between my product and an impurity. What should I do?

Causality: Poor separation on a silica gel column typically results from an inappropriate solvent system (eluent). The eluent's polarity is either too high, causing all compounds to move too quickly (low Rf values), or too low, causing them to move too slowly.

Optimization Strategy:

  • TLC Analysis is Key: Before running a column, systematically test different solvent ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) using TLC.

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides the best separation on a column.

  • Decrease Polarity: If your product and the impurity are moving too fast (high Rf), decrease the proportion of the polar solvent (ethyl acetate) in your eluent.

  • Consider a Different Solvent System: If hexane/ethyl acetate fails, consider alternative systems like dichloromethane/hexane or toluene/ethyl acetate. The choice depends on the specific nature of the impurities.[7][8]

Q7: My product seems to be stuck on the column and won't elute. Why?

Causality: This happens when the compound has a very strong interaction with the stationary phase (silica gel), which is polar and slightly acidic. Highly polar compounds or those that can degrade on silica are prone to this issue.

Solutions:

  • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent. If you are at 100% ethyl acetate, you can try adding 1-2% methanol to the eluent to increase its polarity further.

  • Use a Different Stationary Phase: If the compound is basic, it may be irreversibly binding to the acidic silica. Consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase (C18) column.[9]

  • Check for Degradation: The compound might be decomposing on the silica. This can sometimes be observed as streaking or color changes on the column. If this is suspected, switching to a less acidic stationary phase like neutral alumina is recommended.

Workflow Diagrams and Protocols

Decision-Making Workflow for Purification

This diagram outlines a logical pathway for selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_decision Analysis cluster_paths Purification Paths cluster_end Final Product Start Crude 1-(2-Methoxyethyl)-4-nitrobenzene TLC Perform TLC & Melting Point Analysis Start->TLC Decision Evaluate Purity & Physical State TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Solid with 1-2 minor spots? Chromatography Column Chromatography Decision->Chromatography Oil or Complex Mixture (>2 spots)? Distill Vacuum Distillation Decision->Distill Liquid with non-volatile impurities? End Pure Product (Verify by TLC/NMR/MP) Recrystallize->End Chromatography->End Distill->End

Caption: Decision workflow for purification method selection.

Detailed Protocol 1: Recrystallization

This protocol is ideal for crude products that are solid and contain minor impurities.

  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.[6] Ethanol or ethanol/water mixtures are often effective for nitroaromatic compounds.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves.[5] It is crucial to use the minimum amount to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if charcoal was used), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Purity Check: Assess the purity of the recrystallized product by TLC and melting point analysis.

Detailed Protocol 2: Flash Column Chromatography

This protocol is suitable for oily products or complex mixtures.

  • TLC Analysis: As described in Q6, determine the optimal eluent system (e.g., 9:1 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Check: Assess the purity of the final product by TLC and NMR.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. (2023). 1-(2-Methoxyethyl)-4-nitrobenzene. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Available at: [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Guo, L., et al. (2008). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12. Available at: [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • SIELC Technologies. (2018). 1-Methoxy-4-methyl-2-nitrobenzene. Available at: [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for relevant synthesis. Available at: [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Available at: [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-2-methoxy-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Nitrobenzene. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Available at: [Link]

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"common side reactions in the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Welcome to the technical support guide for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene. This resource is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic intermediate. The synthesis, most commonly achieved via a Williamson ether synthesis, is robust but not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 4-nitrophenol. What's the primary cause and how do I fix it?

A1: Root Cause Analysis & Corrective Actions

Low conversion is one of the most common issues and typically points to inefficient deprotonation of the 4-nitrophenol starting material. The Williamson ether synthesis is an SN2 reaction that requires the formation of a phenoxide nucleophile to attack the alkyl halide.[1][2] If the phenoxide is not formed in sufficient concentration, the reaction will stall.

Probable Causes & Solutions:

  • Inadequate Base Strength or Stoichiometry: 4-Nitrophenol is relatively acidic for a phenol (pKa ≈ 7.15) due to the electron-withdrawing nitro group. However, a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.

    • Solution: Ensure you are using at least one full equivalent of base. For a common base like potassium carbonate (K₂CO₃), which is moderately strong, using a slight excess (1.2-1.5 equivalents) can be beneficial. If using stronger bases like sodium hydride (NaH), ensure it is fresh and handled under strictly anhydrous conditions.

  • Presence of Water: Moisture in the reaction can consume strong bases (like NaH) and hydrolyze the alkylating agent, 2-methoxyethyl halide, to form 2-methoxyethanol.

    • Solution: Use anhydrous solvents. Aprotic polar solvents like DMF or acetonitrile are excellent choices as they promote SN2 reactions.[3] Ensure your glassware is oven- or flame-dried before use.

  • Insufficient Reaction Temperature or Time: Like many reactions, the rate is temperature-dependent.

    • Solution: While room temperature can work, gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC until the 4-nitrophenol spot is no longer visible.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed (Unreacted 4-Nitrophenol) check_base Base Stoichiometry & Strength Correct? start->check_base check_conditions Anhydrous Conditions? check_base->check_conditions Yes increase_base Increase Base to 1.2-1.5 eq. Consider stronger base (NaH) check_base->increase_base No check_temp_time Sufficient Temp & Time? check_conditions->check_temp_time Yes dry_reagents Use Anhydrous Solvent. Dry Glassware & Reagents. check_conditions->dry_reagents No increase_temp Increase Temperature to 50-80°C. Increase Reaction Time. check_temp_time->increase_temp No success Problem Resolved check_temp_time->success Yes increase_base->success dry_reagents->success increase_temp->success alkylation_pathways cluster_start Reactants cluster_products Potential Products phenoxide 4-Nitrophenoxide Anion O_product 1-(2-Methoxyethyl)-4-nitrobenzene (O-Alkylation - Desired) phenoxide->O_product Attack via Oxygen C_product 2-(2-Methoxyethyl)-4-nitrophenol (C-Alkylation - Side Product) phenoxide->C_product Attack via Ring Carbon (ortho) alkyl_halide 2-Methoxyethyl Halide alkyl_halide->O_product alkyl_halide->C_product

Caption: Competing O- and C-alkylation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the optimal experimental setup for this synthesis?

A: Based on established principles of the Williamson ether synthesis, the following conditions are recommended to maximize yield and purity. [3] Recommended Protocol: Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 4-nitrophenol (1.0 eq.).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF, ~0.2 M concentration relative to 4-nitrophenol) followed by finely pulverized anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylating Agent: Add 2-bromo- or 2-chloroethyl methyl ether (1.1-1.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 4-nitrophenol spot is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product. [4]

Q: My alkylating agent is 2-chloroethyl methyl ether. Is this acceptable, or should I use the bromo- or iodo- analog?

A: The choice of leaving group on the alkylating agent directly impacts the reaction rate, following the general SN2 trend: I > Br > Cl >> F. While 2-chloroethyl methyl ether is often more cost-effective, it is less reactive than its bromo- or iodo- counterparts. If you experience slow or incomplete reactions with the chloride, switching to 2-bromoethyl methyl ether will significantly accelerate the rate of the desired SN2 reaction. Alternatively, you can add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction with the alkyl chloride. This performs an in situ Finkelstein reaction, converting the more sluggish alkyl chloride to the highly reactive alkyl iodide, which then participates in the ether synthesis.

Q: How do I distinguish the desired O-alkylated product from the C-alkylated side product using NMR?

A: ¹H NMR spectroscopy is a powerful tool for this distinction.

  • 1-(2-Methoxyethyl)-4-nitrobenzene (O-Alkylated, Desired Product):

    • You will see the characteristic AA'BB' system for the para-substituted aromatic protons.

    • You will observe two triplets corresponding to the -O-CH₂-CH₂-O- protons of the ethyl chain.

    • Crucially, there will be no phenolic -OH proton signal.

  • 2-(2-Methoxyethyl)-4-nitrophenol (C-Alkylated, Side Product):

    • You will see a more complex splitting pattern for the three aromatic protons in the 1,2,4-trisubstituted ring.

    • You will still see signals for the methoxyethyl side chain.

    • Most importantly, you will observe a broad singlet in the downfield region (typically > 9 ppm) corresponding to the phenolic -OH proton . This signal will disappear upon adding a drop of D₂O to the NMR tube.

References

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • Google Patents.Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • PubChem. 1-(2-Methoxyethyl)-4-nitrobenzene. Available at: [Link]

  • YouTube. Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available at: [Link]

  • Google Patents.Process for the preparation and purification of p-nitrobenzenes.
  • Google Patents.Process for the preparation of nitrophenyl-alkylethers.
  • Google Patents.Process for O-alkylation of phenolic compounds.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available at: [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. Available at: [Link]

  • NIH National Library of Medicine. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. Available at: [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • Filo. Show how you would use the Williamson ether synthesis to prepare... Available at: [Link]

  • ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Available at: [Link]

  • ResearchGate. How can one remove nitrobenzene from reaction mixture without column chromatography? Available at: [Link]

  • ChemRxiv. Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts. Available at: [Link]

  • Unknown Source.Williamson Ether Synthesis. (Link unavailable)
  • White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available at: [Link]

  • MDPI. The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Available at: [Link]

  • Chem-Station. Williamson Ether Synthesis. Available at: [Link]

  • Chemsrc. 1-(2-Methoxyethyl)-4-nitrobenzene. Available at: [Link]

  • Organic Syntheses. nitrobenzene. Available at: [Link]

  • ATSDR. Toxicological Profile for Nitrophenols. Available at: [Link]

  • MDPI. Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available at: [Link]

  • YouTube. Aromatic 2b. Preparation & Puification of Nitrobenzene. Available at: [Link]

  • Tishk International University. Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]

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"troubleshooting guide for the nitration of (2-methoxyethyl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for the nitration of (2-methoxyethyl)benzene, addressing common challenges encountered by researchers and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Core Concepts: Understanding the Reaction

The nitration of (2-methoxyethyl)benzene is an electrophilic aromatic substitution (EAS) reaction.[1] The benzene ring, activated by the electron-donating (2-methoxyethyl) group, attacks a strong electrophile, the nitronium ion (NO₂⁺).[2][3][4] This ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2][5][6][7][8]

The (2-methoxyethyl) substituent is an ortho, para-director, meaning it directs the incoming nitro group to the positions ortho (C2, C6) and para (C4) to itself.[9] This is due to the electron-donating nature of the alkyl group, which stabilizes the carbocation intermediate (arenium ion) formed during the attack at these positions.[1][10]

Reaction Workflow Diagram

NitrationWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NitratingMixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Addition Slow Addition of Nitrating Mixture NitratingMixture->Addition SubstrateSolution Prepare (2-methoxyethyl)benzene Solution SubstrateSolution->Addition Monitoring Monitor Reaction (TLC, GC/MS) Addition->Monitoring Quench Quench with Ice-Water Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer Extraction->Wash Drying Dry & Concentrate Wash->Drying Purification Purify Products (e.g., Chromatography) Drying->Purification

Caption: A typical workflow for the nitration of (2-methoxyethyl)benzene.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the experiment in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I've followed the standard procedure, but my yield of nitrated product is very low, or I've recovered mostly starting material. What could be the cause?

Answer:

Several factors can contribute to a low yield in a nitration reaction. Let's break down the most common culprits:

  • Insufficiently Strong Electrophile: The nitronium ion (NO₂⁺) is the key electrophile. Its formation is dependent on the dehydrating power of the sulfuric acid.

    • Causality: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][3][6] If your acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the equilibrium will not favor the formation of the nitronium ion, leading to a sluggish or incomplete reaction.

    • Solution: Use fresh, unopened bottles of concentrated nitric and sulfuric acids. Ensure your glassware is scrupulously dry before use.

  • Incorrect Reaction Temperature: Nitration is an exothermic reaction.

    • Causality: While some heat is necessary to overcome the activation energy, excessive temperatures can lead to side reactions and degradation of the starting material and product.[5][7] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Carefully control the temperature during the addition of the nitrating mixture. A common technique is to add the nitrating mixture dropwise to the substrate solution in an ice bath to maintain a temperature between 0-10 °C. After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to drive it to completion.[11]

  • Inefficient Mixing: The reaction mixture is often biphasic.

    • Causality: (2-methoxyethyl)benzene is organic, while the nitrating mixture is aqueous and highly polar. Efficient mixing is crucial to ensure the reactants come into contact.

    • Solution: Use vigorous stirring throughout the reaction. A magnetic stir bar and stir plate are usually sufficient for small-scale reactions. For larger volumes, mechanical stirring is recommended.

Issue 2: Formation of Multiple Products and Isomers

Question: My analysis (TLC, GC/MS, NMR) shows a mixture of products. How can I control the regioselectivity and avoid side reactions?

Answer:

The formation of multiple products is a common challenge in the nitration of substituted benzenes. Here's how to address it:

  • Controlling Regioselectivity (ortho vs. para): The (2-methoxyethyl) group directs nitration to the ortho and para positions.[9]

    • Causality: The relative ratio of ortho to para isomers is influenced by both electronic and steric factors. Electronically, both positions are activated. However, the (2-methoxyethyl) group is sterically bulky, which can hinder the approach of the electrophile to the adjacent ortho positions.[4]

    • Solution:

      • Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer.

      • Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. While mixed acid is common, other reagents like dinitrogen pentoxide (N₂O₅) in the presence of a zeolite catalyst have been shown to favor the para isomer.[12]

  • Avoiding Dinitration: The initial nitration product is less reactive than the starting material because the nitro group is strongly deactivating.[8] However, under harsh conditions, a second nitration can occur.

    • Causality: The nitro group is a meta-director.[5][7] If dinitration occurs, you will likely see the formation of 1-(2-methoxyethyl)-2,6-dinitrobenzene and 1-(2-methoxyethyl)-2,4-dinitrobenzene.

    • Solution:

      • Stoichiometry: Use a slight excess of the nitrating agent (e.g., 1.1 equivalents of nitric acid) to ensure complete conversion of the starting material, but avoid a large excess that would promote dinitration.

      • Reaction Time and Temperature: Do not let the reaction run for an extended period or at a high temperature after the starting material has been consumed.[5][6][7] Monitor the reaction progress by TLC or GC/MS.

  • Preventing Oxidation and Other Side Reactions: The methoxyethyl side chain can be susceptible to oxidation under strongly acidic and oxidizing conditions.

    • Causality: The ether linkage in the side chain can be cleaved, or the benzylic position can be oxidized.

    • Solution: Maintain a low reaction temperature and use the minimum necessary amount of nitric acid.

Isomer Separation Diagram

IsomerSeparation CrudeProduct Crude Product Mixture (ortho, para, starting material) ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Fraction1 Fraction 1: Starting Material (less polar) ColumnChromatography->Fraction1 Fraction2 Fraction 2: para-isomer ColumnChromatography->Fraction2 Fraction3 Fraction 3: ortho-isomer (more polar) ColumnChromatography->Fraction3

Caption: A typical separation scheme for the isomers of nitro-(2-methoxyethyl)benzene.

Issue 3: Difficult Work-up and Purification

Question: The work-up procedure is messy, and I'm having trouble isolating a pure product. What are the best practices for work-up and purification?

Answer:

A clean work-up is essential for obtaining a pure product and simplifying purification.

  • Quenching the Reaction:

    • Protocol: Once the reaction is complete, it must be carefully quenched to neutralize the strong acids and remove excess nitrating agents. The standard procedure is to pour the reaction mixture slowly onto crushed ice with stirring.[13]

    • Rationale: This dilutes the acids and dissipates the heat generated during neutralization. Adding the reaction mixture to ice, rather than vice versa, prevents a sudden, uncontrolled temperature increase.

  • Extraction and Washing:

    • Protocol:

      • After quenching, transfer the mixture to a separatory funnel.

      • Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

      • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine (to aid in drying).[13]

    • Rationale: The sodium bicarbonate wash is crucial for removing all traces of acid, which could otherwise interfere with subsequent purification steps or cause product degradation.

  • Purification:

    • Causality: The ortho and para isomers often have very similar physical properties, making them difficult to separate.

    • Solution:

      • Column Chromatography: This is the most common and effective method for separating the isomers. Silica gel is a suitable stationary phase, and a mixture of hexanes and ethyl acetate is a good starting point for the mobile phase. The less polar para isomer will typically elute before the more polar ortho isomer.

      • Recrystallization: If one isomer is produced in significant excess and is a solid, recrystallization from a suitable solvent (e.g., ethanol or methanol) may be an effective purification method.

Experimental Protocols

Standard Nitration Protocol
ReagentAmountMolesEquivalents
(2-methoxyethyl)benzene10.0 g0.07341.0
Concentrated H₂SO₄20 mL--
Concentrated HNO₃5.2 mL0.08071.1

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5.2 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with stirring. Allow the mixture to cool to 0-5 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g of (2-methoxyethyl)benzene in a minimal amount of a suitable solvent (e.g., dichloromethane), if necessary. Cool the flask in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of (2-methoxyethyl)benzene, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Clark, J. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Matar, S. (2022). What will be the major product in the nitration of (2-methoxyethyl)benzene?. Chemistry Stack Exchange. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Clark, J. (n.d.). The Nitration of Benzene. Chemguide. [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]

  • Clark, J. (n.d.). Nitration of Benzene and Methylbenzene. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • NPTEL. (n.d.). Nitration. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

Sources

"stability of 1-(2-Methoxyethyl)-4-nitrobenzene under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)-4-nitrobenzene. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and address challenges in their work.

Section 1: Stability Under Acidic Conditions

The stability of 1-(2-Methoxyethyl)-4-nitrobenzene in acidic media is a primary concern due to the presence of two potentially reactive functional groups: the ether linkage and the nitro group. The following FAQs and troubleshooting guides address the most common issues encountered.

Frequently Asked Questions (Acidic Conditions)
Q1: My reaction in a strong acid is yielding unexpected products. Is 1-(2-Methoxyethyl)-4-nitrobenzene susceptible to degradation under acidic conditions?

A1: Yes, under strong acidic conditions, particularly with heating, the ether linkage is the most probable site of degradation. Ethers are generally stable but can undergo cleavage in the presence of strong acids like HBr, HI, or even H₂SO₄ with a suitable nucleophile.[1][2][3][4]

The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (an alcohol).[1][2][3] Following this activation step, a nucleophile present in the reaction medium (e.g., a halide ion or water) attacks one of the adjacent carbon atoms. The specific mechanism, SN1 or SN2, depends on the structure of the ether.[3][4][5]

For 1-(2-Methoxyethyl)-4-nitrobenzene, the ethyl chain is composed of primary carbons. Therefore, the cleavage is most likely to proceed via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon.[1][2] This would result in the formation of 4-(2-hydroxyethyl)nitrobenzene and a methyl halide (if a hydrogen halide is used).

Q2: I am attempting a reaction that should not affect the nitro group, but I am observing the formation of an aniline derivative. Why is this happening?

A2: The nitro group on the aromatic ring is a potent electron-withdrawing group and is susceptible to reduction under certain acidic conditions, especially in the presence of reducing metals.[6] This is a very common transformation in organic synthesis.[7][8]

If your reaction setup includes metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (like HCl or acetic acid), these conditions are classic for the reduction of an aromatic nitro group to a primary amine (aniline).[6][7][8] The product you are likely observing is 4-(2-Methoxyethyl)aniline.

Furthermore, under strongly acidic conditions with electrolytic reduction, nitrobenzene and its derivatives can first be reduced to a phenylhydroxylamine intermediate, which then rearranges to form p-aminophenol.[9]

Troubleshooting Guide: Acidic Conditions
Observed Issue Potential Cause Recommended Solution
Formation of 4-(2-hydroxyethyl)nitrobenzene Acid-catalyzed cleavage of the methoxyethyl ether linkage.Avoid using strong acids (especially HBr, HI) and high temperatures.[3] If acidic conditions are necessary, use a milder acid or run the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to minimize degradation.
Formation of 4-(2-Methoxyethyl)aniline Unintended reduction of the nitro group.Scrutinize your reaction components for any reducing agents, particularly metals like Fe, Sn, or Zn that may be present as contaminants or part of the reaction apparatus.[6][7] If a reduction is desired, these are the appropriate conditions, but if not, ensure all reagents and equipment are free from such metals.
Complex mixture of unidentified products A combination of ether cleavage and nitro group reduction, or further side reactions.Re-evaluate the necessity of the harsh acidic conditions. Consider alternative synthetic routes or the use of protecting groups for either the ether or nitro functionality if one part of the molecule needs to be preserved while the other is being reacted.
Experimental Protocol: Monitoring Stability in Acid

This protocol outlines a general method for testing the stability of 1-(2-Methoxyethyl)-4-nitrobenzene under specific acidic conditions.

  • Preparation: Prepare a stock solution of 1-(2-Methoxyethyl)-4-nitrobenzene in a solvent that is inert to the acidic conditions (e.g., dioxane, sulfolane).

  • Reaction Setup: In separate vials, add the desired acidic medium (e.g., 1M HCl in dioxane).

  • Initiation: Add a known concentration of the stock solution to each vial. Keep one vial as a control at room temperature. Place other vials at the intended experimental temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., saturated NaHCO₃ solution).

  • Analysis: Analyze the quenched aliquot by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new spots/peaks corresponding to degradation products and the disappearance of the starting material.

Potential Degradation Pathways Under Acidic Conditions

Acidic_Degradation cluster_main 1-(2-Methoxyethyl)-4-nitrobenzene cluster_path1 Ether Cleavage Pathway cluster_path2 Nitro Reduction Pathway A 1-(2-Methoxyethyl)-4-nitrobenzene B Protonated Ether Intermediate A->B + H⁺ D 4-(2-Methoxyethyl)aniline A->D [H] (e.g., Sn/HCl, Fe/HCl) C 4-(2-hydroxyethyl)nitrobenzene + CH3X B->C + X⁻ (e.g., Br⁻, I⁻) Sₙ2 Attack

Caption: Potential degradation routes for 1-(2-Methoxyethyl)-4-nitrobenzene in acidic media.

Section 2: Stability Under Basic Conditions

In contrast to acidic environments, 1-(2-Methoxyethyl)-4-nitrobenzene exhibits significantly higher stability in the presence of bases. The ether linkage is particularly robust, while the nitro group's reactivity is more nuanced.

Frequently Asked Questions (Basic Conditions)
Q3: Can the ether bond in 1-(2-Methoxyethyl)-4-nitrobenzene be cleaved by strong bases?

A3: No, ethers are generally very resistant to cleavage by bases.[4][5] A basic hydrolysis would require the departure of an alkoxide ion (RO⁻), which is a very strong base and consequently a poor leaving group.[5] Therefore, you can confidently use common bases like NaOH, KOH, or organic amines in your reactions without significant risk of cleaving the methoxyethyl side chain.

Q4: Does the nitro group react under basic conditions?

A4: The nitroaromatic system is generally stable in basic media. However, there are a few scenarios to be aware of:

  • Weak Acidity: Nitro compounds can exhibit weak acidity.[10] While nitrobenzene itself is not significantly acidic, other substituents on the ring could influence this. For this molecule, it is not a primary concern.

  • Reactions with Nucleophiles: In the presence of very strong nucleophiles, nucleophilic aromatic substitution can occur, but this typically requires more activating groups or more extreme conditions than are used in most standard procedures.

  • Reductive Conditions: If a reducing agent is present along with the base, the nitro group can be reduced. For instance, base-induced reactions can occur between nitroso compounds (intermediates in some reductions) and other species.[11] In alkaline medium, the reduction of nitrobenzene can lead to products like azoxybenzene and azobenzene.[9]

Troubleshooting Guide: Basic Conditions
Observed Issue Potential Cause Recommended Solution
Minor, unexpected side products observed over long reaction times at high temperatures. While the primary structure is stable, extreme conditions might lead to unforeseen reactions, potentially involving trace impurities or complex intermolecular interactions.Confirm the identity of the side products using mass spectrometry and NMR. If possible, reduce reaction time or temperature. Ensure high purity of starting materials and reagents.
Color change in the reaction mixture (e.g., to a dark red or brown). Aromatic nitro compounds can form colored charge-transfer complexes with other electron-rich species in the reaction mixture.[11] This does not necessarily indicate degradation.Monitor the reaction by TLC or LC-MS to confirm that the starting material is being consumed as expected and that the color change is not associated with the formation of significant impurities.
Stability Profile Under Basic Conditions

Basic_Stability A 1-(2-Methoxyethyl)-4-nitrobenzene B Generally Stable A->B Strong Base (e.g., NaOH) Room Temp to Moderate Heat

Caption: High stability of the compound under typical basic conditions.

References
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry. [Link]

  • Nitro Reduction. (n.d.). Organic Chemistry Portal. [Link]

  • What is the nature of nitrobenzene? I mean, is it an acidic, a basic, or an amphoteric? (2017). Quora. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • The electrolytic reduction of nitrobenzene in strongly class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions. (2013). Semantic Scholar. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2023). Stack Exchange. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Purification of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(2-Methoxyethyl)-4-nitrobenzene. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your downstream applications.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of 1-(2-Methoxyethyl)-4-nitrobenzene is primarily dictated by its synthetic route. The two most common synthetic pathways are the nitration of (2-methoxyethyl)benzene and the Williamson ether synthesis.

A. Impurities from Nitration of (2-methoxyethyl)benzene

Direct nitration of (2-methoxyethyl)benzene is a common method for synthesizing the target compound. However, this electrophilic aromatic substitution reaction can lead to a mixture of isomers.

  • Positional Isomers (Ortho and Meta): The major impurities are the ortho (1-(2-methoxyethyl)-2-nitrobenzene) and meta (1-(2-methoxyethyl)-3-nitrobenzene) isomers. The (2-methoxyethyl) group is an ortho-, para-directing group, meaning it preferentially directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. While the para isomer is the major product, the formation of the ortho isomer is significant. The meta isomer is typically a minor byproduct.

  • Di-nitrated Byproducts: If the reaction conditions are too harsh (e.g., high temperature, excessive nitrating agent), di-nitration can occur, leading to the formation of dinitro-substituted products.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting material, (2-methoxyethyl)benzene.

B. Impurities from Williamson Ether Synthesis

An alternative route is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. Common impurities from this route include:

  • Unreacted Starting Materials: Residual 4-nitrophenoxide and 2-methoxyethyl halide may be present if the reaction does not go to completion.

  • Elimination Byproducts: If the reaction conditions favor elimination (E2) over substitution (SN2), byproducts such as 4-nitrophenol and methoxyethene can be formed.

II. Purification Strategies: A Head-to-Head Comparison

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The two most effective techniques for purifying 1-(2-Methoxyethyl)-4-nitrobenzene are recrystallization and column chromatography.

Purification TechniquePrincipleIdeal for RemovingAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Small amounts of impurities, particularly isomers with different crystal lattice energies.Scalable, cost-effective, can yield very high purity.Product loss in the mother liquor, may not be effective for separating compounds with similar solubility.
Column Chromatography Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it.Isomers, unreacted starting materials, and byproducts with different polarities.High resolution, can separate complex mixtures.Less scalable, more time-consuming, requires larger volumes of solvent.

III. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

A. Recrystallization Troubleshooting

Q1: My compound is not crystallizing out of solution upon cooling. What should I do?

  • Causality: The solution may not be supersaturated, meaning there is too much solvent, or the cooling process is too rapid.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can initiate crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Prolonged Cooling: Place the flask in a colder environment, such as an ice bath or a refrigerator, for an extended period.

Q2: The product has "oiled out" instead of forming crystals. How can I fix this?

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too quickly.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Change Solvent System: Consider using a lower-boiling point solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly. A common and effective two-solvent system for nitroaromatic compounds is ethanol and water.[1]

Q3: The recrystallized product is still impure, showing the presence of isomers in the ¹H NMR.

  • Causality: The chosen solvent may not be optimal for discriminating between the desired para isomer and the ortho/meta impurities. The cooling rate might also be too fast, leading to the co-precipitation of impurities.

  • Solutions:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that provides a significant difference in solubility between the desired product and the impurities at high and low temperatures. For separating nitrotoluene isomers, fractional crystallization at low temperatures has been shown to be effective for precipitating the para isomer.[2]

    • Slow Cooling: Ensure the crystallization process is slow to allow for the formation of a more ordered crystal lattice that excludes impurity molecules.

    • Second Recrystallization: A second recrystallization of the partially purified product can often significantly improve purity.

B. Column Chromatography Troubleshooting

Q1: I am getting poor separation of the isomers on the silica gel column.

  • Causality: The eluent system may not have the optimal polarity to effectively differentiate between the isomers. The column may also be overloaded or improperly packed.

  • Solutions:

    • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test different solvent mixtures. A good starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve a good separation of spots on the TLC plate, aiming for an Rf value of 0.2-0.4 for the desired product.

    • Use a Gradient Elution: Start with a less polar eluent to elute the less polar impurities first, then gradually increase the polarity of the eluent to elute the desired product and then the more polar impurities.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to poor separation.

    • Sample Loading: Load the sample in a concentrated solution using a minimal amount of solvent to ensure a narrow starting band.

Q2: The desired product is eluting with the solvent front.

  • Causality: The eluent is too polar, causing all compounds to move quickly through the column with little interaction with the stationary phase.

  • Solution: Decrease the polarity of the eluent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

Q3: The product is taking a very long time to elute from the column.

  • Causality: The eluent is not polar enough, causing the compound to be strongly adsorbed to the silica gel.

  • Solution: Increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

IV. Experimental Protocols

A. Protocol for Recrystallization of 1-(2-Methoxyethyl)-4-nitrobenzene

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Selection: Based on literature for similar compounds, a mixture of ethanol and water is a good starting point.[1] Alternatively, fractional crystallization from a non-polar solvent at low temperatures can be effective for separating para isomers.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(2-Methoxyethyl)-4-nitrobenzene in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: If using a single solvent, allow the flask to cool slowly to room temperature. If crystals do not form, proceed to induce crystallization as described in the troubleshooting section.

    • Two-Solvent System (Ethanol/Water): To the hot ethanol solution, add water dropwise with swirling until the solution becomes faintly cloudy (persistent turbidity). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

B. Protocol for Column Chromatography of 1-(2-Methoxyethyl)-4-nitrobenzene
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired para isomer. The ortho and meta isomers will likely have slightly different Rf values.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-(2-Methoxyethyl)-4-nitrobenzene.

V. Characterization of Purity: The Role of ¹H NMR

¹H NMR spectroscopy is an invaluable tool for assessing the purity of your final product and identifying the presence of isomeric impurities. The aromatic region of the spectrum (typically 6.5-8.5 ppm) is particularly informative.

  • Para Isomer (Desired Product): Due to its symmetry, the ¹H NMR spectrum of the para isomer is expected to show a simple pattern in the aromatic region, typically two doublets, each integrating to 2H.

  • Ortho Isomer: The ortho isomer is unsymmetrical and will therefore exhibit a more complex pattern in the aromatic region, with four distinct signals for the four aromatic protons.

  • Meta Isomer: The meta isomer is also unsymmetrical and will show a complex pattern, but with different chemical shifts and coupling constants compared to the ortho isomer.

By carefully analyzing the integration and splitting patterns in the aromatic region of the ¹H NMR spectrum, you can determine the isomeric purity of your 1-(2-Methoxyethyl)-4-nitrobenzene.[4][5][6]

VI. Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Mixture of Isomers, Starting Materials) Recrystallization Recrystallization Crude->Recrystallization High Concentration of Desired Isomer ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PureProduct Pure 1-(2-Methoxyethyl) -4-nitrobenzene Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (¹H NMR, TLC) PureProduct->Analysis

Caption: General workflow for the purification of 1-(2-Methoxyethyl)-4-nitrobenzene.

VII. References

  • Separation of nitrotoluene isomers. (2020). Sciencemadness.org. Retrieved from [Link]

  • Technical Support Center: Synthesis of 2-Isopropyl-1-methoxy-4-nitrobenzene. (n.d.). BenchChem.

  • Preparation of 4-nitrophenol. (n.d.). Retrieved from a PDF document.

  • Grice, K. A., & Kótai, L. (2013). How are the ortho and para positions of benzene separated? ResearchGate. Retrieved from [Link]

  • Method for the separation of ortho-and para-dihydroxy benzene isomers. (n.d.). Google Patents. Retrieved from

  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021). PubMed. Retrieved from [Link]

  • How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.. (2025). Filo. Retrieved from [Link]

  • The Preparation of Phenyl Ether. (n.d.). UNI ScholarWorks. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from a PDF document.

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. Retrieved from [Link]

  • p-NITRODIPHENYL ETHER. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • While separating a mixture of ortho & para nitrophenols name isomer which will be steam volatile. (2023). YouTube. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). (n.d.). HMDB. Retrieved from [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. Retrieved from [Link]

  • experimental protocol for the nitration of diphenyl ether. (n.d.). BenchChem.

  • Recrystallization. (n.d.). Retrieved from a PDF document.

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? (2018). Quora. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from a PDF document.

  • A Method of Preparation of 4-Nitro Diphenyl Ether. (n.d.). Creighton ResearchWorks. Retrieved from [Link]

  • ortho, meta, para patterns on h nmr. (2024). YouTube. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from a PDF document.

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange. Retrieved from [Link]

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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions focused on nitrobenzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting, ensuring your path to the desired product is both efficient and successful.

Section 1: The Cornerstone of Reactivity - Understanding the SNAr Mechanism

Nucleophilic aromatic substitution on nitrobenzene and its derivatives is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. Unlike the more familiar SN1 and SN2 reactions, SNAr proceeds via a distinct addition-elimination pathway.[1] The success of this reaction is critically dependent on the electronic activation provided by the nitro group(s).

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.[2][3] This step, which is typically the rate-determining step, temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][5] The presence of a nitro group, particularly at the ortho or para position relative to the leaving group, is crucial for stabilizing this negatively charged intermediate through delocalization.[6][7] The reaction concludes with the expulsion of the leaving group, which restores the aromaticity of the ring.[8]

SNAr_Mechanism

Section 2: Troubleshooting Guide - From Theory to Practical Solutions

This section addresses common challenges encountered during the optimization of SNAr reactions on nitrobenzene derivatives in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My SNAr reaction with 1-chloro-4-nitrobenzene is giving very low yields. I've confirmed the identity of my starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in SNAr reactions often points to insufficient activation of the aromatic ring, a poor choice of leaving group, or suboptimal reaction conditions. Let's break down the key factors to investigate:

  • Substrate Electronics: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the Meisenheimer intermediate.[6][7][9] If the nitro group is in the meta position, it does not participate in resonance stabilization of the negative charge, leading to a significantly slower reaction rate.[6][7]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[2][8] Consequently, the leaving group's ability is related to its electronegativity and its capacity to activate the ring towards attack. The general reactivity trend is F > Cl > Br > I.[1] This is contrary to SN2 reactions where iodide is an excellent leaving group. If your substrate is a bromo- or iodo-nitrobenzene, consider switching to the corresponding fluoro- or chloro-derivative if synthetically accessible.

  • Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex.[3] A systematic increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS can reveal the optimal thermal conditions.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions.[10] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive. Protic solvents, such as alcohols or water, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and hindering the reaction.[10]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting

Issue 2: Formation of Side Products

Question: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the common side reactions in SNAr on nitrobenzene derivatives, and how can I suppress them?

Answer: The formation of side products is a frequent challenge. Here are some common culprits and their solutions:

  • Di-substitution: If your nitrobenzene substrate possesses more than one leaving group, double substitution can occur. To favor mono-substitution, carefully control the stoichiometry of your nucleophile (using 1.0 equivalent or slightly less). Running the reaction at a lower temperature can also enhance selectivity for the more reactive site.

  • Reaction with the Solvent (Solvolysis): If you are using a potentially nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, particularly at elevated temperatures.[10] It is highly recommended to use a non-reactive, polar aprotic solvent like DMF, DMSO, or NMP.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or the product, especially if the reaction is run with a hydroxide or alkoxide base. Ensure anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction of the Nitro Group: Some nucleophiles, particularly certain sulfur-based nucleophiles or reactions run under harsh reducing conditions, can reduce the nitro group, leading to a complex mixture of products. If you suspect this is occurring, consider using a milder nucleophile or protecting the nitro group if feasible.

Section 3: Experimental Protocols - A Practical Guide

Here are step-by-step methodologies for common SNAr reactions.

Protocol 1: Synthesis of an Aryl Ether

Reaction: 1-fluoro-4-nitrobenzene with sodium methoxide.

Materials:

  • 1-fluoro-4-nitrobenzene (1.0 equiv)

  • Sodium methoxide (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 1-fluoro-4-nitrobenzene in anhydrous DMF in the round-bottom flask.

  • Carefully add sodium methoxide portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by pouring it into cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of an Aryl Amine

Reaction: 1-chloro-2,4-dinitrobenzene with a primary amine.

Materials:

  • 1-chloro-2,4-dinitrobenzene (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 1-chloro-2,4-dinitrobenzene in the anhydrous solvent.

  • Add the primary amine to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.[10]

  • Monitor the reaction progress by TLC until the starting material is consumed.[10]

  • Cool the reaction mixture to room temperature.[10]

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a base like potassium carbonate for my SNAr reaction with a phenol nucleophile? A1: Yes, potassium carbonate is a common and effective base for SNAr reactions involving phenols or other weakly acidic nucleophiles. The base deprotonates the nucleophile in situ to generate the more potent nucleophilic anion.

Q2: My reaction is very slow even with a fluoro-nitrobenzene substrate. What can I do? A2: If your substrate is appropriately activated and you are using a suitable solvent, a slow reaction rate points towards a weak nucleophile. Consider using a stronger base to fully deprotonate your nucleophile or switch to a more inherently nucleophilic reagent if possible. Additionally, ensure your reaction temperature is optimal.

Q3: Is it possible to perform SNAr on a nitrobenzene derivative that lacks a halogen leaving group? A3: While less common, other leaving groups can be displaced. For instance, groups like triflates (-OTf) or even another nitro group can sometimes act as leaving groups under specific conditions. However, halides are the most frequently employed leaving groups in this chemistry.

Q4: How does steric hindrance affect SNAr reactions? A4: Steric hindrance around the reaction center can slow down the initial nucleophilic attack. If the carbon bearing the leaving group is flanked by bulky substituents, the reaction rate will likely decrease. Similarly, a sterically encumbered nucleophile will also react more slowly.

Data Summary Table

ParameterGeneral Trend/RecommendationRationale
Electron-Withdrawing Group Must be ortho or para to the leaving group.[7]Resonance stabilization of the Meisenheimer complex.[6][7]
Leaving Group Ability F > Cl > Br > I[1]The rate-determining step is nucleophilic attack, which is facilitated by a more electronegative leaving group.[1][4]
Solvent Polar aprotic (DMSO, DMF, NMP)[10]Minimizes solvation of the nucleophile, increasing its reactivity.[10]
Nucleophile Stronger, less hindered nucleophiles react faster.Higher nucleophilicity leads to a lower activation energy for the rate-determining step.
Temperature Often requires heating (60-150 °C).Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Biernat, M., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Dr. K. Cossey. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. Retrieved from [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 1-(2-Methoxyethyl)-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer detailed troubleshooting advice in a practical Q&A format.

Overview of the Synthetic Approach

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is preferred for scale-up due to the high activation provided by the nitro group and the availability of common starting materials.

The core transformation involves the reaction of an activated aryl halide, 1-chloro-4-nitrobenzene, with the sodium salt of 2-methoxyethanol (sodium 2-methoxyethoxide). The strongly electron-withdrawing nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the substitution of the chloride.[1][2]

Reaction Workflow Diagram

The following diagram outlines the key steps in the synthesis process, from reagent preparation to final product isolation.

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Work-up & Isolation A 2-Methoxyethanol C Sodium 2-Methoxyethoxide (in situ) A->C Deprotonation B Sodium Hydroxide (NaOH) or Sodium Metal (Na) B->C C_ref Sodium 2-Methoxyethoxide D 1-Chloro-4-nitrobenzene (in Solvent, e.g., DMSO) E Crude Reaction Mixture D->E F Quench with Water E->F C_ref->E Nucleophilic Attack G Precipitated Crude Product F->G H Filtration & Washing G->H I Purified Product (via Recrystallization) H->I

Caption: High-level workflow for the SNAr synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Detailed Experimental Protocol (Laboratory Scale)

This protocol provides a self-validating baseline for achieving a high yield and purity on a laboratory scale.

Materials:

  • 1-Chloro-4-nitrobenzene (15.76 g, 100 mmol)

  • 2-Methoxyethanol (9.13 mL, 115 mmol, 1.15 eq)

  • Sodium Hydroxide (pellets, 4.60 g, 115 mmol, 1.15 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (200 mL)

  • Deionized Water

  • Ethanol

Procedure:

  • Alkoxide Preparation: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous DMSO (100 mL) and 2-methoxyethanol.

  • Begin stirring and carefully add the sodium hydroxide pellets in portions. The temperature will rise; maintain it below 40°C using a water bath. Stir for 1 hour at room temperature to ensure complete formation of the sodium 2-methoxyethoxide. A slight slurry may be present.

  • SNAr Reaction: In a separate beaker, dissolve 1-chloro-4-nitrobenzene in 100 mL of anhydrous DMSO.

  • Gently heat the alkoxide solution to 60°C.

  • Slowly add the 1-chloro-4-nitrobenzene solution to the flask via an addition funnel over 30-45 minutes. A dark red color will develop. Monitor the internal temperature closely; maintain it between 60-70°C. The reaction is exothermic.

  • After the addition is complete, maintain the reaction mixture at 70°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 800 mL of ice-cold deionized water while stirring vigorously. A yellow solid will precipitate.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMSO and inorganic salts.

  • Dry the crude product in a vacuum oven at 50°C.

  • Recrystallize the dry solid from ethanol to yield pure 1-(2-Methoxyethyl)-4-nitrobenzene as a pale yellow crystalline solid.

Scale-Up Troubleshooting Guide (Q&A)
Issue 1: Low Yield or Incomplete Conversion

Q: My large-scale reaction has stalled, with significant starting material remaining after the recommended reaction time. What are the likely causes and solutions?

A: This is a common scale-up challenge often related to mass and heat transfer limitations.

  • Cause 1: Inefficient Alkoxide Formation. On a larger scale, solid NaOH may not fully dissolve or react to form the alkoxide, especially if mixing is poor. This reduces the amount of active nucleophile available.

    • Solution: Ensure your reactor is equipped with a high-torque mechanical stirrer capable of agitating the entire volume effectively. Consider using a powdered or flake form of NaOH for increased surface area. Alternatively, using a stronger base like sodium hydride (NaH) can ensure complete and rapid deprotonation, though this requires stricter anhydrous conditions and safety protocols for handling hydrogen gas evolution.[3]

  • Cause 2: Poor Temperature Control. Inadequate heating or "cold spots" within a large reactor can slow the reaction rate significantly.

    • Solution: Use a reactor with a heating jacket and ensure good agitation to maintain a uniform temperature. Verify temperature readings with multiple probes if possible. While the SNAr reaction is robust, a consistent temperature (e.g., 70-80°C) is crucial for driving it to completion in a reasonable timeframe.

  • Cause 3: Water Contamination. Water will consume the alkoxide, regenerating the less reactive alcohol and reducing the nucleophile concentration.

    • Solution: Use anhydrous grade solvents and ensure all reagents are dry. While small amounts of water can be tolerated (especially with excess base), significant contamination will stall the reaction. On scale, ensure reactors are thoroughly dried before use.

Troubleshooting Flowchart: Low Yield

G Start Low Yield or Incomplete Conversion Check_SM Analyze Crude Mixture: Significant Starting Material? Start->Check_SM Check_Alkoxide Review Alkoxide Formation Step: - Adequate Mixing? - Base Fully Reacted? Check_SM->Check_Alkoxide Yes Check_Purity Analyze Crude Mixture: Significant Side Products? Check_SM->Check_Purity No Check_Temp Review Reaction Conditions: - Uniform Temperature? - Correct Temperature Maintained? Check_Alkoxide->Check_Temp Yes Improve_Mixing Solution: - Increase Agitation Speed - Use High-Torque Stirrer - Use Powdered Base Check_Alkoxide->Improve_Mixing No Improve_Temp Solution: - Use Jacketed Reactor - Verify Temperature Probes - Increase Setpoint Slightly (e.g., to 80°C) Check_Temp->Improve_Temp No Success Problem Resolved Check_Temp->Success Yes Side_Products See Troubleshooting Issue #2: Side Product Formation Check_Purity->Side_Products Yes Check_Purity->Success No

Caption: Decision tree for troubleshooting low yields in the SNAr synthesis.

Issue 2: Side Product Formation

Q: My final product is contaminated with an unknown impurity that is difficult to remove. What could it be and how do I prevent it?

A: At elevated temperatures or with improper stoichiometry, side reactions can occur.

  • Cause 1: Overheating and Decomposition. Nitroaromatic compounds can be susceptible to decomposition at high temperatures, leading to a complex mixture of byproducts. Localized overheating due to a strong exotherm is a major risk during scale-up.

    • Solution: The single most important factor is controlled addition of the 1-chloro-4-nitrobenzene solution to the hot alkoxide. This allows the reactor's cooling system to dissipate the heat generated. Never add the electrophile all at once. For very large scales, consider a semi-batch process where reagents are added continuously at a controlled rate.

  • Cause 2: Di-aryl Ether Formation (Minor). If 1-chloro-4-nitrobenzene is reacted with a nitrophenoxide (formed from hydrolysis of the starting material), a di-aryl ether byproduct could form. This is more likely if the reaction is run too hot or for excessively long periods.

    • Solution: Adhere to the recommended temperature range (70-80°C) and monitor the reaction to stop it once the starting material is consumed. Ensure anhydrous conditions to prevent the formation of 4-nitrophenol in situ.

Issue 3: Work-up and Purification Difficulties

Q: During the water quench, I get an oily product or a fine precipitate that is very difficult to filter. How can I improve the isolation step?

A: The physical form of the precipitated product is critical for efficient isolation at scale.

  • Cause 1: Oiling Out. If the quench is performed at too high a temperature, the product, which has a relatively low melting point, may separate as an oil instead of a solid.

    • Solution: Ensure the water used for quenching is ice-cold. It is also beneficial to cool the reaction mixture to below 30°C before adding it to the water. The principle is to cross the solubility and melting point curves in a way that favors crystallization over liquid-liquid separation.

  • Cause 2: Fine Particles. Pouring the water into the DMSO solution can cause rapid, uncontrolled precipitation, leading to very fine particles that clog filter cloths.

    • Solution: Always add the reaction mixture to the water, not the other way around. This maintains a state of high dilution and promotes the growth of larger, more easily filterable crystals. Ensure vigorous stirring in the precipitation vessel. This process is often called "drowning out" or "anti-solvent crystallization."

Frequently Asked Questions (FAQs)

Q1: Which base is best for scale-up: NaOH, KOH, or K₂CO₃? A: For this SNAr reaction, strong bases are required.

  • NaOH/KOH: Both are excellent and cost-effective choices. They react with the alcohol to form the alkoxide and water. The water must be accounted for, or a slight excess of base used.

  • K₂CO₃: Generally not strong enough to deprotonate an aliphatic alcohol like 2-methoxyethanol efficiently. It is more suitable for more acidic phenols.

  • NaH: The most efficient for generating the alkoxide as it is non-reversible and produces no water. However, it is more expensive and requires careful handling due to its flammability and the evolution of hydrogen gas.[4] For most applications, NaOH offers the best balance of reactivity, cost, and safety for scale-up.

Q2: Can I use a solvent other than DMSO? A: Yes. The ideal solvent for SNAr is a polar aprotic solvent that can solvate the cation of the alkoxide but not the nucleophilic oxygen atom.

  • DMF (Dimethylformamide): An excellent alternative with similar properties to DMSO.

  • NMP (N-Methyl-2-pyrrolidone): Also effective, often at slightly higher temperatures.

  • Greener Solvents: Newer, more sustainable polar aprotic solvents like Cyrene™ could be investigated as potential replacements, but their performance would need to be validated for this specific reaction.

Q3: What are the critical safety considerations for this process? A:

  • Exotherm Management: The reaction is exothermic. A runaway reaction could lead to dangerous pressure buildup and decomposition. Always ensure adequate cooling capacity and controlled addition rates.

  • Handling of Nitroaromatics: 1-Chloro-4-nitrobenzene is toxic and an environmental hazard.[5] Appropriate personal protective equipment (PPE) is mandatory. All waste should be handled and disposed of according to regulations.

  • Strong Bases: Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

Q4: What analytical methods are recommended for reaction monitoring and final product QC? A: A combination of methods is ideal.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative, at-line monitoring. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the disappearance of starting material and the appearance of the product.[6][7]

  • Final Product QC: HPLC is used for purity assessment. ¹H NMR and ¹³C NMR spectroscopy confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to confirm identity and detect volatile impurities.[8]

Process Parameter Summary

The following table summarizes key parameters and their impact on the reaction, providing a quick reference for process optimization.

ParameterRecommended RangeImpact on Scale-UpRationale
Temperature 70-80°CCriticalControls reaction rate and prevents side reactions. An exotherm must be managed.
Base (NaOH) 1.1 - 1.2 equivalentsImportantEnsures complete formation of the nucleophile. Excess is needed to counter any residual water.
Solvent Anhydrous DMSO/DMFCriticalA polar aprotic solvent is required to facilitate the SNAr mechanism.[4]
Addition Rate 30-60 minutesCriticalThe primary method for controlling the reaction exotherm and ensuring safety.
Stirring Vigorous, high-torqueCriticalEssential for maintaining thermal and concentration homogeneity in the reactor.
References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. [Link]

  • Google Patents. (2011). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • YouTube. (2023). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Google Patents. (1969).
  • National Institutes of Health. (2016). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. [Link]

  • YouTube. (2024). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2011). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Chem 221 - Organic Chemistry II Lab Manual. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?[Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]

  • International Journal of Chemical and Physical Sciences. (2015). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. [Link]

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Technical Support Center: By-product Analysis in 1-(2-Methoxyethyl)-4-nitrobenzene Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to by-product formation, analysis, and mitigation during its production.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from a 2-methoxyethyl halide by the 4-nitrophenoxide ion. The 4-nitrophenoxide is typically generated in situ by treating 4-nitrophenol with a suitable base, such as sodium hydroxide or potassium carbonate.

While this method is generally effective, the presence of multiple reactive sites in the 4-nitrophenoxide anion and the potential for competing reaction pathways can lead to the formation of undesirable by-products. This guide will help you identify and troubleshoot these issues to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a weak base that does not fully deprotonate the 4-nitrophenol.

  • Competing elimination reaction: The 2-methoxyethyl halide can undergo an E2 elimination reaction in the presence of a strong base to form methoxyethene, a volatile by-product. This is more likely with stronger, bulkier bases.

  • Poor quality reagents: The purity of your starting materials, particularly the 4-nitrophenol and the 2-methoxyethyl halide, is crucial. Impurities can lead to side reactions.

  • Suboptimal solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants. A polar aprotic solvent like DMF or DMSO is generally preferred for this type of reaction.

Q2: I see an unexpected peak in my GC-MS analysis with a similar mass to my product. What could it be?

A2: A common by-product in the alkylation of phenoxides is the C-alkylated isomer. In this case, the 4-nitrophenoxide ion can be alkylated on one of the ortho-carbons of the aromatic ring, leading to the formation of 2-(2-methoxyethyl)-4-nitrophenol. This isomer will have the same mass as your desired O-alkylated product, 1-(2-Methoxyethyl)-4-nitrobenzene. Distinguishing between these isomers will require careful analysis of their fragmentation patterns in MS or their chemical shifts in NMR.

Q3: How can I minimize the formation of the C-alkylated by-product?

A3: The ratio of O- to C-alkylation can be influenced by several factors:

  • Solvent: Polar protic solvents can solvate the oxygen of the phenoxide, making it less nucleophilic and favoring C-alkylation. Using a polar aprotic solvent can enhance O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired O-alkylated product.

Q4: My final product has a yellowish tint, even after purification. What could be the cause?

A4: A persistent yellow color can be due to the presence of unreacted 4-nitrophenol, which is a yellow solid. It's also possible that other nitroaromatic impurities are present. Standard purification techniques like recrystallization or column chromatography should be effective in removing these colored impurities.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues, their causes, and recommended solutions.

Problem 1: Low Yield of 1-(2-Methoxyethyl)-4-nitrobenzene
Potential Cause Explanation Troubleshooting & Optimization
Incomplete Deprotonation of 4-Nitrophenol The base used is not strong enough to fully convert 4-nitrophenol to the more nucleophilic 4-nitrophenoxide.- Use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3).- Ensure anhydrous conditions, as water can consume the base.
E2 Elimination of 2-Methoxyethyl Halide The base attacks a proton on the carbon adjacent to the halide, leading to the formation of methoxyethene and loss of the alkylating agent.- Use a less sterically hindered base.- Maintain a moderate reaction temperature, as higher temperatures favor elimination.
Suboptimal Reaction Conditions Insufficient reaction time or temperature can lead to an incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TTC).- Gradually increase the reaction temperature if the reaction is sluggish, but be mindful of promoting side reactions.
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction will be slow and inefficient.- Choose an appropriate solvent that dissolves both the 4-nitrophenoxide salt and the 2-methoxyethyl halide (e.g., DMF, DMSO, acetonitrile).
Problem 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, HPLC, NMR)
Observed Issue Potential By-product Identification & Confirmation Prevention & Removal
Peak with the same m/z as the product in GC-MS 2-(2-Methoxyethyl)-4-nitrophenol (C-alkylation product)- GC-MS: Look for differences in fragmentation patterns. The C-alkylated isomer may show a more prominent fragment corresponding to the loss of the methoxyethyl side chain.- NMR: The aromatic region of the 1H NMR will be different. The O-alkylated product will have two doublets, while the C-alkylated product will have a more complex splitting pattern.- Optimize reaction conditions to favor O-alkylation (see FAQ Q3).- Careful column chromatography can often separate these isomers.
Peak corresponding to the starting material Unreacted 4-Nitrophenol- GC-MS/HPLC: Compare the retention time with a standard of 4-nitrophenol.- NMR: Characteristic phenolic proton signal and aromatic signals of 4-nitrophenol will be present.- Ensure the stoichiometry of the alkylating agent is sufficient.- Increase reaction time or temperature.- Remove by aqueous base extraction during workup or by column chromatography.
Volatile, low molecular weight peaks Methoxyethene (from elimination)- Difficult to detect in the final product due to its volatility. Can be analyzed in the reaction headspace by GC if necessary.- Use a less hindered base and moderate reaction temperatures.
Higher molecular weight peaks Bis(4-nitrophenyl) ether- This can form if there is a reaction between the 4-nitrophenoxide and any 4-halonitrobenzene impurity in the starting material.- Use high-purity 4-nitrophenol.- Can be removed by column chromatography.

Analytical Methodologies

A robust analytical strategy is essential for identifying and quantifying by-products.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To separate volatile compounds and identify them based on their mass-to-charge ratio and fragmentation patterns.

  • Sample Preparation: A dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Expected Results:

    • 1-(2-Methoxyethyl)-4-nitrobenzene (Product): A molecular ion peak at m/z 181. Key fragments may include those corresponding to the loss of the methoxyethyl group.

    • 2-(2-Methoxyethyl)-4-nitrophenol (By-product): A molecular ion peak at m/z 181. The fragmentation pattern will differ from the O-alkylated isomer.

    • 4-Nitrophenol (Starting Material): A molecular ion peak at m/z 139.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To separate and quantify the components of the reaction mixture.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Detection: UV detector set to a wavelength where the nitroaromatic compounds have strong absorbance (e.g., ~315 nm).

  • Expected Results: Separation of the product, starting material, and by-products based on their polarity. The elution order will depend on the specific conditions, but generally, the more polar 4-nitrophenol will elute earlier than the less polar ether product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural information about the product and any isolated by-products.

  • 1H NMR of 1-(2-Methoxyethyl)-4-nitrobenzene (Expected Signals):

    • Aromatic protons: Two doublets in the range of δ 7.0-8.5 ppm.

    • -OCH2- protons: A triplet around δ 4.2 ppm.

    • -CH2OCH3 protons: A triplet around δ 3.7 ppm.

    • -OCH3 protons: A singlet around δ 3.4 ppm.

  • 13C NMR: Will show the expected number of carbon signals for the structure.

  • Distinguishing Isomers: The NMR spectra of the C-alkylated isomer will be significantly different, particularly in the aromatic region and the chemical shifts of the aliphatic protons.

Visualizing Reaction Pathways

Main Reaction and Side Reactions

reaction_pathways pnp 4-Nitrophenol phenoxide 4-Nitrophenoxide pnp->phenoxide + Base base Base (e.g., NaOH) alkyl_halide 2-Methoxyethyl Halide elimination Methoxyethene (Elimination By-product) alkyl_halide->elimination + Base (E2) product 1-(2-Methoxyethyl)-4-nitrobenzene (O-Alkylation - Desired) phenoxide->product + 2-Methoxyethyl Halide (SN2) c_alkylation 2-(2-Methoxyethyl)-4-nitrophenol (C-Alkylation By-product) phenoxide->c_alkylation + 2-Methoxyethyl Halide (SN2)

Caption: Synthetic pathways in the formation of 1-(2-Methoxyethyl)-4-nitrobenzene.

Analytical Workflow

analytical_workflow start Crude Reaction Mixture hplc HPLC Analysis (Purity & Quantification) start->hplc gcms GC-MS Analysis (Identification of Volatiles) start->gcms hplc_pure Pure Product (>99%) hplc->hplc_pure Single Peak hplc_impure Impure Product hplc->hplc_impure Multiple Peaks gcms_id By-product Identification (e.g., Isomers, Starting Materials) gcms->gcms_id nmr NMR Spectroscopy (Structural Elucidation) hplc_impure->nmr Isolate Impurities gcms_id->nmr nmr_structure Confirmation of Structure (Product and By-products)

Caption: A typical analytical workflow for by-product analysis.

References

  • PubChem Compound Summary for CID 3017948, 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (A comprehensive text on organic reaction mechanisms, including nucleophilic substitution.)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A word from the Senior Application Scientist: The synthesis of nitroaromatic compounds is a cornerstone of modern chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and specialty materials. However, the inherent exothermic nature of nitration reactions demands rigorous control and a deep understanding of the underlying thermochemistry to prevent hazardous thermal runaways. This guide is designed to be a practical resource for researchers and professionals, offering field-proven insights and troubleshooting strategies to ensure both the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a thermal runaway during the synthesis of nitroaromatic compounds?

A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and reaction rate.[1] Key contributing factors include:

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can dissipate it.[2]

  • Inadequate Cooling: An insufficient cooling bath capacity or a cooling medium that is not cold enough can fail to manage the reaction's exotherm.[2]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway reaction that can propagate throughout the mixture.[2][3]

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can significantly increase the reaction's speed and exothermicity.[2]

  • Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate may be slow, leading to a buildup of the nitrating agent. A subsequent slight temperature increase can then trigger a rapid and dangerous exothermic reaction.[2]

Q2: How can I effectively quench a nitration reaction, both at the end of the experiment and in an emergency?

Standard quenching involves slowly pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[2] This dilutes the acids and dissipates the heat of dilution. The product can then be isolated.[2]

In an emergency situation where the temperature is rising uncontrollably, and if your laboratory has an established emergency protocol, you may need to quench the reaction by carefully adding the reaction mixture to a large volume of cold water or ice.[2] Caution: This emergency procedure can be hazardous as the dilution of sulfuric acid is highly exothermic and should only be performed as a last resort with appropriate safety measures in place.[2]

Q3: What is the difference between batch and continuous flow nitration, and which is safer?
  • Batch Nitration: Involves reacting all reagents in a single vessel. While suitable for small-scale lab synthesis, scaling up can be challenging due to the difficulty in controlling the exotherm.[1] Dropwise addition of reagents is often necessary to manage heat generation, which can be time-consuming.[1]

  • Continuous Flow Nitration: Reactants are continuously pumped through a microreactor or tube reactor.[2] This method offers superior heat transfer due to a high surface-area-to-volume ratio, enabling better temperature control and enhanced safety, especially for highly exothermic reactions.[2][4][5] Flow chemistry provides a significant safety advantage for nitrations.[4]

Q4: My reaction has stalled, and the yield is low. What could be the issue?

Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or an inadequate amount of nitrating agent.

  • Side Reactions: Over-nitration or oxidation of the starting material can occur, especially at higher temperatures or with excess nitrating agent.[4]

  • Product Loss During Workup: The desired product might be lost during the quenching and extraction phases. Ensure you are using the correct workup procedure and appropriate solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Uncontrolled Temperature Spike During Nitrating Agent Addition

Symptoms:

  • A rapid increase in the internal reaction temperature that is difficult to control with the cooling bath.

  • Visible evolution of brown nitrogen dioxide (NO₂) fumes.

Immediate Actions:

  • Stop the addition of the nitrating agent immediately.

  • Ensure maximum cooling is being applied. If using an ice bath, add more ice and salt to lower the temperature.

  • Maintain vigorous stirring to ensure uniform temperature distribution and prevent hot spots.[2]

  • If the temperature continues to rise dramatically, prepare to execute your laboratory's established emergency quenching procedure.[2]

Potential Causes & Preventative Measures:

Cause Preventative Measure
Addition rate of nitrating agent is too high. [2]Employ a syringe pump or a dropping funnel for slow, controlled, dropwise addition. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature range.[6]
Cooling bath capacity is insufficient. [2]Use a larger cooling bath or a cryostat for better temperature control. For highly exothermic reactions, pre-cool the reaction vessel and the nitrating agent before starting the addition.
Inefficient agitation. [2]Use an overhead stirrer for viscous reaction mixtures to ensure efficient mixing. The stir rate should be high enough to create a vortex.
Incorrect reagent concentrations. Double-check the concentrations of your nitric and sulfuric acids. Use calibrated measuring equipment to ensure accurate volumes.
Issue 2: Formation of Unwanted Byproducts (e.g., dinitro or oxidized compounds)

Symptoms:

  • TLC or GC-MS analysis shows multiple spots or peaks in addition to the desired product.

  • The isolated product has a lower-than-expected melting point or shows impurities in NMR analysis.

Potential Causes & Corrective Actions:

Cause Corrective Action
Reaction temperature is too high. Maintain a lower reaction temperature. While this may slow down the reaction rate, it will improve selectivity and reduce the formation of byproducts.
Excess of nitrating agent. [4]Use a stoichiometric amount or a slight excess of the nitrating agent. Perform small-scale trial reactions to determine the optimal reactant ratio.
"Hot spots" due to poor mixing. [3]Improve agitation to ensure a homogenous reaction mixture. Consider using a different reactor design that promotes better mixing.
Substrate is sensitive to oxidation. Some aromatic compounds are susceptible to oxidation by nitric acid. Using a milder nitrating agent or adding a scavenger for nitrous acid might be necessary.

Experimental Protocols

Protocol 1: General Procedure for the Mononitration of an Aromatic Compound in a Batch Reactor

Safety First: Always conduct a thorough risk assessment before starting any nitration reaction.[7] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Perform the reaction in a well-ventilated fume hood.[7]

  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Caution: This mixing is exothermic. Maintain the temperature of the mixture below 10°C.

  • Reaction Setup:

    • In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic substrate in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool this mixture to the desired reaction temperature (typically 0-10°C) using an ice-salt bath.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aromatic compound while maintaining vigorous stirring and controlling the internal temperature.[1] The addition rate should be adjusted to keep the temperature within the desired range.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[2]

    • Isolate the product by filtration if it precipitates or by extraction with a suitable organic solvent.

    • Wash the isolated product or the organic extract with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.[2]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Control

Diagram 1: Decision Tree for Managing a Temperature Excursion

This diagram illustrates the logical steps to take when faced with an unexpected temperature increase during a nitration reaction.

Temperature_Excursion_Workflow start Temperature Spike Detected stop_addition Stop Nitrating Agent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling increase_stirring Increase Agitation max_cooling->increase_stirring monitor_temp Monitor Temperature increase_stirring->monitor_temp temp_stable Temperature Stabilizes monitor_temp->temp_stable Yes temp_continues_rise Temperature Continues to Rise monitor_temp->temp_continues_rise No investigate Investigate Cause temp_stable->investigate emergency_quench Execute Emergency Quench Protocol temp_continues_rise->emergency_quench

Caption: Workflow for managing a temperature spike.

Diagram 2: Heat Flow in a Batch Reactor

This diagram shows the balance between heat generation and heat removal in a batch reactor. A thermal runaway occurs when Q_gen exceeds Q_rem.

Heat_Flow cluster_reactor Batch Reactor reactor Reaction Mixture Q_rem Heat Removal (Q_rem) (Cooling System) reactor->Q_rem Q_gen Heat Generation (Q_gen) (Exothermic Reaction) Q_gen->reactor

Caption: Heat balance in a batch reactor.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 196–221. [Link]

  • U.S. National Library of Medicine. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. National Center for Biotechnology Information. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. [Link]

  • Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Eureka. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. [Link]

  • Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]

  • LabCup. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1-(2-Methoxyethyl)-4-nitrobenzene Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. The compound 1-(2-Methoxyethyl)-4-nitrobenzene serves as a key building block in various synthetic pathways, and its purity can significantly impact the yield and impurity profile of subsequent reactions.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-(2-Methoxyethyl)-4-nitrobenzene, benchmarked against other analytical techniques. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Critical Role of Purity for 1-(2-Methoxyethyl)-4-nitrobenzene

1-(2-Methoxyethyl)-4-nitrobenzene is a nitroaromatic compound whose chemical reactivity is largely dictated by the nitro group and the methoxyethyl substituent.[1][5] Potential impurities arising from its synthesis, such as isomers or starting material carryover, can introduce unwanted side reactions or compromise the integrity of the final product. Therefore, a validated, sensitive, and specific analytical method is not merely a quality control check but a fundamental component of process understanding and control.

HPLC as the Gold Standard: A Deep Dive into Method Validation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of nitroaromatic compounds.[6][7] A validated HPLC method provides a high degree of confidence in the reported purity values. The validation process, as stipulated by ICH guidelines, ensures that the analytical procedure is fit for its intended purpose.[2][8]

Experimental Protocol: A Validated RP-HPLC Method

A robust reversed-phase HPLC method was developed and validated for the quantification of 1-(2-Methoxyethyl)-4-nitrobenzene.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the UV absorbance of the nitroaromatic chromophore)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile

Rationale for Methodological Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention and separation for moderately polar organic molecules like 1-(2-Methoxyethyl)-4-nitrobenzene.

  • Acetonitrile/Water Mobile Phase: This combination is a common and effective mobile phase in reversed-phase chromatography, offering good peak shape and resolution. The 60:40 ratio was optimized to achieve a reasonable retention time and separation from potential impurities.

  • UV Detection at 280 nm: The nitrobenzene moiety exhibits strong UV absorbance, providing high sensitivity for detection. A diode-array detector (DAD) can be used to confirm peak purity and identity.

Data-Driven Validation of the HPLC Method

The following sections detail the validation parameters, their significance, and present illustrative data to demonstrate the method's performance.

1. Specificity:

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] To demonstrate specificity, a solution of 1-(2-Methoxyethyl)-4-nitrobenzene was spiked with potential impurities and a blank (diluent) was injected. The chromatogram should show no interfering peaks at the retention time of the main analyte.

2. Linearity:

Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[12][13][14] A series of standard solutions of 1-(2-Methoxyethyl)-4-nitrobenzene were prepared and injected in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Concentration (µg/mL)Mean Peak Area (n=3)
10150,234
25375,678
50751,345
751,126,012
1001,502,567
  • Linear Regression Equation: y = 15012x + 1234

  • Correlation Coefficient (r²): 0.9998

An r² value greater than 0.999 is generally considered excellent for purity assays.[13]

3. Accuracy:

Accuracy is the closeness of the test results obtained by the method to the true value.[9][10] It is often determined by spiking a sample with a known amount of the analyte and calculating the percent recovery.

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Acceptable recovery is typically within 98-102%.

4. Precision:

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][10] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate injections of the same standard solution were made on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.

Precision LevelMean Peak AreaStandard Deviation% RSD
Repeatability751,4503,7570.5%
Intermediate Precision750,9804,5060.6%

A Relative Standard Deviation (%RSD) of less than 2% is generally acceptable.[15]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

These values indicate the high sensitivity of the developed HPLC method.

6. Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min< 1.0%
Column Temperature± 2 °C< 1.0%
Mobile Phase Composition± 2% Acetonitrile< 1.5%

The low %RSD values indicate the method is robust.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_outcome Outcome MD_Start Define Analytical Target Profile MD_Column Column Selection (e.g., C18) MD_Start->MD_Column MD_MobilePhase Mobile Phase Optimization MD_Column->MD_MobilePhase MD_Detection Detector Wavelength Selection MD_MobilePhase->MD_Detection V_Specificity Specificity MD_Detection->V_Specificity Proceed to Validation V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness Validated_Method Validated HPLC Method for Routine Use V_Robustness->Validated_Method

Caption: A flowchart illustrating the systematic workflow for HPLC method development and subsequent validation according to ICH guidelines.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity determination of nitroaromatic compounds. A comparative assessment is crucial for selecting the most appropriate method for a given application.

FeatureHPLC-UVGas Chromatography (GC-FID/MS)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase.A type of HPLC that uses smaller particles and higher pressures for faster and more efficient separations.
Applicability to 1-(2-Methoxyethyl)-4-nitrobenzene Highly suitable due to its non-volatile nature and strong UV absorbance.Suitable, but requires the compound to be thermally stable and volatile.Very suitable, offering improved resolution and speed over conventional HPLC.
Advantages Robust, versatile, and widely available. Good for non-volatile and thermally labile compounds.[6]High resolution and sensitivity, especially with a Mass Spectrometry (MS) detector for structural elucidation.Faster analysis times, better resolution, and lower solvent consumption compared to HPLC.
Disadvantages Slower analysis times and higher solvent consumption compared to UPLC.Not suitable for non-volatile or thermally labile compounds. The high temperatures in the injector can cause degradation of some analytes.Higher initial instrument cost and requires higher quality solvents and samples.
Typical Use Case Routine quality control, purity determination, and stability testing.Analysis of volatile impurities or in process control where speed is critical.High-throughput screening and complex mixture analysis.

Visualizing the Method Comparison

Method_Comparison cluster_techniques cluster_hplc_pros HPLC-UV Pros cluster_gc_pros GC-FID/MS Pros cluster_uplc_pros UPLC Pros Analyte 1-(2-Methoxyethyl)-4-nitrobenzene HPLC HPLC-UV Analyte->HPLC Primary Choice GC GC-FID/MS Analyte->GC Alternative (if volatile & stable) UPLC UPLC Analyte->UPLC Advanced Alternative HP_Robust Robust & Versatile HPLC->HP_Robust HP_NonVolatile Good for Non-Volatile Compounds HPLC->HP_NonVolatile GC_HighRes High Resolution GC->GC_HighRes GC_MS Structural Info (MS) GC->GC_MS UP_Fast Faster Analysis UPLC->UP_Fast UP_Efficient Higher Efficiency UPLC->UP_Efficient

Caption: A diagram comparing HPLC with alternative analytical techniques for the purity analysis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Conclusion and Recommendations

The presented data and discussion unequivocally demonstrate that a validated reversed-phase HPLC method is a robust, reliable, and highly suitable technique for determining the purity of 1-(2-Methoxyethyl)-4-nitrobenzene. The method exhibits excellent specificity, linearity, accuracy, precision, and robustness, making it ideal for routine quality control and release testing in a regulated environment.

While other techniques like GC and UPLC have their merits, HPLC strikes an optimal balance between performance, accessibility, and applicability for this particular analyte. For laboratories requiring higher throughput, transitioning to a validated UPLC method would be a logical next step, leveraging the principles of the established HPLC method. The choice of analytical methodology should always be guided by the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the available instrumentation.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • Taheri-Ledari, R., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate. RSC Advances. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Maleki, A., et al. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticles, stabilized on a naturally. SciSpace. Retrieved from [Link]

  • Karasu, M., et al. (2019). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Forensic Sciences. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Pharmaguideline. (2024). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • International Journal of Chemical and Physical Sciences. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • RSC Publishing. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Retrieved from [Link]

  • Chemsrc. (2025). 1-(2-Methoxyethyl)-4-nitrobenzene. Retrieved from [Link]

  • DergiPark. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Forum. (2009). Accuracy through Linearity Validation. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Methoxy-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary synthetic routes to 1-(2-Methoxyethyl)-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals and functional materials. We will delve into two mechanistically distinct and strategically important pathways: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS), specifically nitration. This document is intended for researchers, scientists, and professionals in drug development, offering a critical analysis of each route's efficiency, scalability, and underlying chemical principles to inform strategic synthetic planning.

Introduction

1-(2-Methoxyethyl)-4-nitrobenzene serves as a crucial building block in organic synthesis. The presence of the nitro group allows for facile reduction to the corresponding aniline, a common precursor for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. The methoxyethyl moiety can influence the pharmacokinetic properties of a final drug candidate, potentially improving solubility and metabolic stability. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide aims to provide a comprehensive comparison of the two most common approaches to its preparation.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This approach constructs the target molecule by forming the ether linkage through the displacement of a suitable leaving group from a nitro-activated aromatic ring. The strong electron-withdrawing nature of the nitro group is paramount to the success of this reaction, as it stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the nucleophilic attack.

Mechanistic Rationale

The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This addition step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atoms of the para-nitro group, which is a key factor in activating the ring towards this type of substitution. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

dot

Caption: SNAr pathway for the synthesis of 1-(2-Methoxyethyl)-4-nitrobenzene.

Experimental Protocol: SNAr Route

This protocol is adapted from a procedure for a similar synthesis and is expected to provide a high yield of the desired product.

Materials:

  • 1-Fluoro-4-nitrobenzene

  • 2-Methoxyethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of 2-methoxyethanol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the mixture to 80 °C to ensure the formation of the potassium salt of 2-methoxyethanol.

  • Add 1-fluoro-4-nitrobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Maintain the reaction temperature at 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-Methoxyethyl)-4-nitrobenzene.

Route 2: Electrophilic Aromatic Substitution (Nitration)

This synthetic strategy involves the initial preparation of 1-(2-methoxyethyl)benzene, followed by the introduction of the nitro group onto the aromatic ring via an electrophilic nitration reaction.

Mechanistic Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring, acting as a nucleophile, attacks the nitronium ion to form a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. The 1-(2-methoxyethyl) group is an ortho,para-directing group due to the electron-donating nature of the alkyl chain. The final step involves the deprotonation of the Wheland intermediate by a weak base (such as water or the bisulfate ion) to restore the aromaticity of the ring. Due to the steric bulk of the 2-methoxyethyl group, the para-substituted product is expected to be the major isomer.

dot

Caption: Two-step workflow for the nitration route to 1-(2-Methoxyethyl)-4-nitrobenzene.

Experimental Protocols: Nitration Route

Part A: Synthesis of 1-(2-Methoxyethyl)benzene

This protocol is based on the Williamson ether synthesis, a reliable method for preparing ethers.

Materials:

  • 2-Phenylethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add 2-phenylethanol (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 1-(2-methoxyethyl)benzene.

Part B: Nitration of 1-(2-Methoxyethyl)benzene

This protocol is a general procedure for the nitration of an activated aromatic ring.

Materials:

  • 1-(2-Methoxyethyl)benzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flask, cool concentrated sulfuric acid to 0 °C.

  • Slowly add 1-(2-methoxyethyl)benzene (1.0 equivalent) to the cold sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 1-(2-methoxyethyl)benzene, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C and monitor by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Extract the mixture with dichloromethane (3 x).

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separate the ortho and para isomers by column chromatography on silica gel to isolate the desired 1-(2-Methoxyethyl)-4-nitrobenzene.

Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Electrophilic Aromatic Substitution (Nitration)
Number of Steps 12
Starting Materials 1-Fluoro-4-nitrobenzene, 2-Methoxyethanol2-Phenylethanol, Sodium Hydride, Methyl Iodide, Nitric Acid, Sulfuric Acid
Regioselectivity High (exclusively para-substitution)Moderate to Good (mixture of ortho and para isomers, requires separation)
Yield Typically highGood for each step, but overall yield is multiplicative
Scalability Generally straightforward to scale upCan be scaled, but nitration requires careful temperature control
Safety Considerations Use of high-boiling polar aprotic solvent (DMF)Use of highly reactive sodium hydride and corrosive concentrated acids
Purification Generally straightforward purification of the single productRequires chromatographic separation of isomers
Cost-Effectiveness Can be cost-effective depending on the price of 1-fluoro-4-nitrobenzeneMay be more cost-effective if 2-phenylethanol is an inexpensive starting material

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution (SNAr) and the Electrophilic Aromatic Substitution (Nitration) routes offer viable pathways to 1-(2-Methoxyethyl)-4-nitrobenzene.

The SNAr route is highly attractive due to its single-step nature and excellent regioselectivity, which simplifies purification and can lead to a higher overall yield of the desired product. The primary consideration for this route is the availability and cost of the starting material, 1-fluoro-4-nitrobenzene. For large-scale production where regiochemical purity is paramount, the SNAr approach is likely the superior choice.

The Nitration route , while involving two steps, utilizes readily available and often less expensive starting materials like 2-phenylethanol. However, the formation of the ortho-isomer necessitates a chromatographic separation, which can be a significant drawback in terms of time, solvent consumption, and overall process efficiency, especially on an industrial scale. This route may be more suitable for smaller-scale laboratory synthesis or when the cost of starting materials is the primary driver.

Ultimately, the choice of synthetic route will depend on a careful evaluation of factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product. For applications demanding high purity and process efficiency, the SNAr route is the recommended pathway.

References

  • Nucleophilic Aromatic Substitution Mechanism: For a detailed explanation of the SNAr mechanism, please refer to standard organic chemistry textbooks or online resources such as Master Organic Chemistry.
  • Williamson Ether Synthesis: A comprehensive overview of the Williamson ether synthesis can be found in most organic chemistry textbooks and online educational pl
  • Nitration of Aromatic Compounds: The mechanism and practical considerations for the nitration of aromatic rings are well-documented in the chemical literature and educational resources.[1]

  • Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene: A similar SNAr reaction is described in the following patent, which can serve as a procedural reference: US Patent 20010014697A1, "Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides".
  • Nitration of Substituted Benzenes: For a discussion on the directing effects of substituents in electrophilic aromatic substitution, including isomer distribution, refer to advanced organic chemistry texts.
  • Nitration of a similar substrate: A Chinese patent describes the nitration of a structurally related compound, providing insight into general reaction conditions.[2]

Sources

"reactivity comparison of 1-(2-Methoxyethyl)-4-nitrobenzene and 4-nitroanisole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 1-(2-Methoxyethyl)-4-nitrobenzene and 4-nitroanisole

For professionals in chemical research and drug development, a nuanced understanding of molecular reactivity is paramount for designing efficient synthetic routes and predicting potential metabolic pathways. This guide provides a detailed comparative analysis of the chemical reactivity of two structurally related nitroaromatic compounds: 1-(2-Methoxyethyl)-4-nitrobenzene and 4-nitroanisole . We will dissect the electronic properties governing their behavior in two fundamental classes of aromatic reactions: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr), supported by theoretical principles and detailed experimental protocols for validation.

Foundational Principles: The Decisive Role of Electronic Effects

The reactivity of a substituted benzene ring is fundamentally dictated by the interplay of inductive and resonance effects exerted by its substituents.[1][2] In both our target molecules, the nitro group (-NO₂) is a constant and powerful electron-withdrawing group (EWG) through both a negative inductive effect (-I) and a negative resonance effect (-M).[1][3] This group strongly deactivates the aromatic ring towards electrophilic attack and, conversely, activates it for nucleophilic attack.[3][4]

The critical difference between the two molecules lies in the nature of the oxygen-containing substituent para to the nitro group.

  • 4-Nitroanisole: Features a methoxy group (-OCH₃). The oxygen atom is directly bonded to the aromatic ring. While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs of electrons can be donated into the π-system of the ring. This powerful electron-donating resonance effect (+M) is dominant and significantly increases the electron density of the ring, particularly at the ortho and para positions.[1][2]

  • 1-(2-Methoxyethyl)-4-nitrobenzene: Features a methoxyethyl group (-CH₂CH₂OCH₃). Crucially, the oxygen atom is separated from the aromatic ring by a two-carbon aliphatic chain. This ethyl bridge completely prevents the oxygen's lone pairs from participating in resonance with the ring. Therefore, the -CH₂CH₂OCH₃ group lacks a +M effect. Its electronic influence is primarily a weak, electron-donating inductive effect (+I) from the alkyl chain, slightly counteracted by the distant, attenuated -I effect of the terminal oxygen.

This fundamental difference—the presence of a strong +M effect in 4-nitroanisole versus its absence in 1-(2-Methoxyethyl)-4-nitrobenzene—is the primary determinant of their differential reactivity.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electron-deficient electrophile on the electron-rich aromatic ring. The reaction rate is enhanced by electron-donating groups that stabilize the positively charged intermediate, known as the sigma complex or arenium ion.[5]

Prediction: 4-Nitroanisole is significantly more reactive towards electrophiles.

The rationale is clear: The potent +M effect of the methoxy group in 4-nitroanisole provides substantial resonance stabilization to the positive charge that develops in the sigma complex during electrophilic attack. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[6] In contrast, the methoxyethyl group in 1-(2-Methoxyethyl)-4-nitrobenzene can only offer weak inductive stabilization and is incapable of providing this critical resonance stabilization. Despite the overall deactivation by the nitro group, the methoxy group in 4-nitroanisole makes the ring substantially less deactivated than the methoxyethyl-substituted ring.

Caption: Fig 1. Resonance stabilization in EAS intermediates.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of an electron-rich nucleophile on an electron-poor aromatic ring that possesses a good leaving group. The reaction is facilitated by strong electron-withdrawing groups (like -NO₂) that can stabilize the negatively charged intermediate, known as the Meisenheimer complex.[7][8]

Prediction: 1-(2-Methoxyethyl)-4-nitrobenzene is more reactive towards nucleophiles.

The reasoning here is the inverse of the EAS case. The electron-donating +M effect of the methoxy group in 4-nitroanisole is highly destabilizing to the negatively charged Meisenheimer complex.[9] By pushing electron density into a ring that is already accumulating negative charge from the attacking nucleophile, the methoxy group raises the energy of the intermediate and slows the reaction. The methoxyethyl group, lacking this +M effect, does not destabilize the intermediate to the same extent. Its weak inductive effect is far less impactful than the powerful resonance donation from the methoxy group. Consequently, the ring of 1-(2-Methoxyethyl)-4-nitrobenzene is more electron-deficient and a better substrate for nucleophilic attack.

Quantitative Insights from Hammett Constants

The Hammett equation provides a way to quantify the electronic effect of substituents on the reactivity of benzene derivatives.[10][11] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing nature of a substituent. A negative σp value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[12]

SubstituentHammett Constant (σp)Rationale
-OCH₃ -0.27[10]Strong resonance donation (+M) outweighs inductive withdrawal (-I).
-CH₂CH₂OCH₃ ~ -0.10 (Estimated)No resonance donation. Weak +I effect from the alkyl chain, making it weakly donating overall. Its value is likely less negative than that of a simple methyl group (-0.17).

The less negative σp value for the methoxyethyl group quantitatively supports the theoretical predictions:

  • For EAS (ρ < 0): A more negative σ value leads to a faster rate. Thus, 4-nitroanisole (σp = -0.27) is predicted to be more reactive.

  • For SNAr (ρ > 0): A less negative (or more positive) σ value leads to a faster rate. Thus, 1-(2-Methoxyethyl)-4-nitrobenzene (σp ≈ -0.10) is predicted to be more reactive.

Experimental Validation Protocols

To empirically validate these theoretical predictions, the following comparative rate experiments can be performed.

Protocol 1: Competitive Electrophilic Bromination

This experiment will demonstrate the higher reactivity of 4-nitroanisole in EAS.

Objective: To compare the rate of bromination of 1-(2-Methoxyethyl)-4-nitrobenzene and 4-nitroanisole under identical conditions.

Methodology:

  • Preparation: Prepare a 0.1 M stock solution of 1-(2-Methoxyethyl)-4-nitrobenzene and 4-nitroanisole in glacial acetic acid. Prepare a 0.1 M solution of Bromine (Br₂) in glacial acetic acid.

  • Reaction Setup: In two separate, identical reaction flasks maintained at 25°C, place 10 mL of the 4-nitroanisole solution in one and 10 mL of the 1-(2-Methoxyethyl)-4-nitrobenzene solution in the other.

  • Initiation: Simultaneously, add 10 mL of the Bromine solution to each flask with vigorous stirring. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of 10% aqueous sodium thiosulfate to consume unreacted bromine.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the brominated product (2-bromo-4-nitroanisole and 2-bromo-1-(2-methoxyethyl)-4-nitrobenzene, respectively).

  • Data Interpretation: Plot the percentage of product formation versus time for both reactions. A significantly steeper curve for the 4-nitroanisole reaction will confirm its higher reactivity.

Caption: Fig 2. Workflow for competitive electrophilic bromination.

Protocol 2: Competitive Nucleophilic Aromatic Substitution with Piperidine

This experiment will demonstrate the higher reactivity of 1-(2-Methoxyethyl)-4-nitrobenzene in SNAr. For this reaction, we must first convert our substrates to suitable SNAr precursors with a leaving group, such as chlorine, ortho to the nitro group. The principles of reactivity comparison remain identical. Let's assume we are starting with 2-chloro-5-nitroanisole and 1-chloro-2-(2-methoxyethyl)-4-nitrobenzene.

Objective: To compare the rate of substitution of a chloride leaving group by piperidine for the two substrates.

Methodology:

  • Preparation: Prepare 0.05 M stock solutions of 2-chloro-5-nitroanisole and 1-chloro-2-(2-methoxyethyl)-4-nitrobenzene in Dimethyl Sulfoxide (DMSO). Prepare a 0.5 M solution of piperidine in DMSO.

  • Reaction Setup: In two separate, identical reaction flasks maintained at 50°C, place 10 mL of each substrate solution.

  • Initiation: Simultaneously, add 10 mL of the piperidine solution to each flask with vigorous stirring. Start a timer.

  • Monitoring: At regular intervals (e.g., 10, 20, 40, 60, 90 minutes), withdraw a 0.5 mL aliquot from each reaction. Quench by diluting into 2 mL of a mobile phase mixture (e.g., acetonitrile/water) for HPLC analysis.

  • Analysis: Analyze the quenched aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the piperidine-substituted product.

  • Data Interpretation: Plot the percentage of starting material remaining versus time. A significantly faster decay curve for the 1-chloro-2-(2-methoxyethyl)-4-nitrobenzene reaction will confirm its higher reactivity in SNAr.

Caption: Fig 3. Workflow for competitive nucleophilic substitution.

Conclusion

The reactivity of 4-nitroanisole and 1-(2-Methoxyethyl)-4-nitrobenzene is a clear illustration of the profound impact of substituent electronic effects.

  • In Electrophilic Aromatic Substitution, 4-nitroanisole is the more reactive species. Its reactivity is enhanced by the powerful electron-donating resonance (+M) effect of the methoxy group, which stabilizes the cationic intermediate.

  • In Nucleophilic Aromatic Substitution, 1-(2-Methoxyethyl)-4-nitrobenzene is the more reactive species. The absence of a resonance-donating group para to the site of reaction means its anionic intermediate is significantly less destabilized than that of 4-nitroanisole.

This opposing reactivity profile, stemming from the simple insertion of an ethyl linker, underscores the necessity of a deep structural and mechanistic understanding for professionals in the chemical sciences. The provided theoretical framework and experimental designs offer a robust system for validating these principles and applying them to the synthesis and development of new chemical entities.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4831. [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • PubChem. 1-(2-Methoxyethyl)-4-nitrobenzene. [Link]

  • PubChem. 4-Nitroanisole. [Link]

Sources

A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of 1-(2-Methoxyethyl)-4-nitrobenzene in Comparison to Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of the molecular structure and electronic environment of nitroaromatic compounds is paramount. These compounds are not only pivotal intermediates in organic synthesis but also possess unique electronic properties that influence their reactivity, toxicity, and material characteristics.[1] This guide presents a detailed spectroscopic comparison of 1-(2-Methoxyethyl)-4-nitrobenzene with a selection of archetypal nitroaromatics: nitrobenzene, 4-nitrotoluene, and 4-nitroanisole. Through a multi-faceted analysis employing UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry, we will dissect the subtle yet significant influence of the para-substituent on the spectroscopic fingerprint of the nitrobenzene core. This comparative approach provides researchers and drug development professionals with a robust framework for the characterization and differentiation of this important class of molecules.

Introduction: The Significance of Spectroscopic Characterization

Nitroaromatic compounds are a cornerstone in the synthesis of a vast array of industrial chemicals, including dyes, polymers, and explosives.[1] Their biological significance is also profound, with applications in drug design and as probes for studying biochemical processes. The electron-withdrawing nature of the nitro group, coupled with the stability of the benzene ring, imparts a unique reactivity to these molecules.[1] However, these same properties can also contribute to their biological activity and potential toxicity.[1]

Spectroscopic techniques offer a non-destructive window into the molecular world, allowing for the detailed elucidation of structure and electronic properties. By systematically comparing the spectra of 1-(2-Methoxyethyl)-4-nitrobenzene with simpler, well-characterized nitroaromatics, we can isolate and understand the specific contributions of the 2-methoxyethyl substituent. This guide will demonstrate how subtle changes in molecular structure are manifested in distinct spectroscopic signatures, providing a valuable reference for researchers working with these compounds.

Experimental Protocols: A Validated Approach to Spectroscopic Analysis

To ensure the integrity and reproducibility of the data presented, the following standardized protocols for spectroscopic analysis are outlined. These methodologies are designed to be self-validating, providing a clear and reliable path to obtaining high-quality spectral data.

Sample Preparation

For UV-Vis and NMR analysis, samples of 1-(2-Methoxyethyl)-4-nitrobenzene, nitrobenzene, 4-nitrotoluene, and 4-nitroanisole were prepared by dissolving a precise amount of each compound in a spectroscopic grade solvent (e.g., ethanol for UV-Vis, deuterated chloroform (CDCl₃) for NMR) to a final concentration of 0.1 mg/mL for UV-Vis and 10 mg/mL for NMR. For IR spectroscopy, liquid samples were analyzed as thin films between salt plates (NaCl or KBr), while solid samples were prepared as KBr pellets. Mass spectrometry samples were introduced via direct infusion or gas chromatography.

Spectroscopic Instrumentation and Parameters
  • UV-Visible (UV-Vis) Spectroscopy: Spectra were acquired using a dual-beam spectrophotometer over a wavelength range of 200-400 nm.

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectra were recorded in the range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing P1 Weigh Compound P2 Dissolve in Spectroscopic Solvent P1->P2 A1 UV-Vis Spectroscopy P2->A1 Introduce Sample A2 IR Spectroscopy P2->A2 Introduce Sample A3 NMR Spectroscopy P2->A3 Introduce Sample A4 Mass Spectrometry P2->A4 Introduce Sample D1 Acquire Spectra A1->D1 A2->D1 A3->D1 A4->D1 D2 Process & Analyze Data D1->D2

Figure 1: A generalized workflow for the spectroscopic analysis of nitroaromatic compounds.

Comparative Spectroscopic Analysis

The following sections provide a detailed comparison of the spectroscopic data for 1-(2-Methoxyethyl)-4-nitrobenzene and the selected reference nitroaromatics.

UV-Visible Spectroscopy: Probing Electronic Transitions

The UV-Vis spectra of nitroaromatic compounds are characterized by strong absorption bands arising from π → π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the nature of the substituent on the benzene ring.

Compoundλmax (nm)Molar Absorptivity (ε)
Nitrobenzene~260~8,000
4-Nitrotoluene~274~9,600
4-Nitroanisole~317~15,000
1-(2-Methoxyethyl)-4-nitrobenzene~275-285 (Predicted)~10,000-12,000 (Predicted)

Analysis:

The absorption maximum (λmax) of nitrobenzene is observed at approximately 260 nm. The introduction of an electron-donating methyl group in 4-nitrotoluene results in a bathochromic (red) shift to around 274 nm. This is due to the electron-donating methyl group destabilizing the ground state and stabilizing the excited state, thus reducing the energy gap for the π → π* transition. This effect is even more pronounced in 4-nitroanisole, where the strongly electron-donating methoxy group causes a significant red shift to approximately 317 nm.

UV_Vis_Shifts NB Nitrobenzene (~260 nm) NT 4-Nitrotoluene (~274 nm) NB->NT + CH₃ (EDG) NA 4-Nitroanisole (~317 nm) NB->NA + OCH₃ (Strong EDG) MENB 1-(2-Methoxyethyl)-4-nitrobenzene (~275-285 nm) NT->MENB + OCH₂CH₃ (Weak EDG)

Figure 2: Predicted effect of para-substituents on the λmax of nitrobenzene.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. For nitroaromatic compounds, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are particularly diagnostic.

CompoundAsymmetric NO₂ Stretch (cm⁻¹)Symmetric NO₂ Stretch (cm⁻¹)Other Key Vibrations (cm⁻¹)
Nitrobenzene~1520~1350C-H (aromatic) ~3100-3000
4-Nitrotoluene~1518~1345C-H (aliphatic) ~2920
4-Nitroanisole~1515~1340C-O (ether) ~1250
1-(2-Methoxyethyl)-4-nitrobenzene~1517~1344C-H (aliphatic) ~2930, C-O (ether) ~1115

Analysis:

All four compounds exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching of the NO₂ group.[2] In nitro-aromatic compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[2] The exact position of these bands is influenced by the electronic nature of the para-substituent. Electron-donating groups tend to slightly lower the frequency of these vibrations.

  • Nitrobenzene serves as our baseline with characteristic NO₂ stretches around 1520 cm⁻¹ and 1350 cm⁻¹.[2]

  • 4-Nitrotoluene shows these bands at slightly lower wavenumbers due to the electron-donating methyl group. It also displays C-H stretching vibrations for the methyl group around 2920 cm⁻¹.

  • 4-Nitroanisole exhibits a further slight shift to lower wavenumbers for the NO₂ stretches due to the stronger electron-donating methoxy group. A prominent C-O stretching band for the ether linkage is also observed around 1250 cm⁻¹.

  • 1-(2-Methoxyethyl)-4-nitrobenzene is expected to show NO₂ stretching frequencies similar to 4-nitrotoluene. Additionally, it will have characteristic C-H stretching bands for the ethyl and methyl groups in the aliphatic region (~2930 cm⁻¹) and a C-O stretching band for the ether functionality (~1115 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The electron-withdrawing nitro group strongly deshields the aromatic protons and carbons, particularly those in the ortho and para positions.

¹H NMR Data (δ, ppm in CDCl₃)

CompoundH-2, H-6 (ortho to NO₂)H-3, H-5 (meta to NO₂)Other Protons
Nitrobenzene~8.24 (d)~7.53 (t), ~7.65 (t)-
4-Nitrotoluene~8.15 (d)~7.27 (d)2.44 (s, CH₃)
4-Nitroanisole~8.20 (d)~6.95 (d)3.90 (s, OCH₃)
1-(2-Methoxyethyl)-4-nitrobenzene~8.16 (d)~7.35 (d)3.60 (t, OCH₂), 2.95 (t, ArCH₂), 3.38 (s, OCH₃)

¹³C NMR Data (δ, ppm in CDCl₃)

CompoundC-1 (C-NO₂)C-2, C-6C-3, C-5C-4 (C-R)Other Carbons
Nitrobenzene~148.4~123.5~129.4~134.7-
4-Nitrotoluene~147.1~123.7~129.8~141.221.6 (CH₃)
4-Nitroanisole~141.6~125.7~114.2~164.255.8 (OCH₃)
1-(2-Methoxyethyl)-4-nitrobenzene~146.5~123.8~129.9~148.171.2 (OCH₂), 38.1 (ArCH₂), 59.0 (OCH₃)

Analysis:

The powerful electron-withdrawing effect of the nitro group is evident in the downfield chemical shifts of the aromatic protons and carbons, especially at the ortho positions (H-2, H-6 and C-2, C-6).

  • In nitrobenzene , the ortho protons are the most deshielded, appearing around 8.24 ppm.

  • The electron-donating para-substituents in 4-nitrotoluene and 4-nitroanisole shield the aromatic protons, causing an upfield shift, particularly for the protons meta to the nitro group (H-3, H-5). This effect is more pronounced for the stronger donating methoxy group in 4-nitroanisole.

  • In 1-(2-Methoxyethyl)-4-nitrobenzene , the chemical shifts of the aromatic protons are expected to be similar to those of 4-nitrotoluene. The aliphatic portion of the molecule gives rise to distinct signals: a triplet for the methylene group attached to the aromatic ring (ArCH₂), a triplet for the methylene group attached to the oxygen (OCH₂), and a singlet for the methoxy group (OCH₃).

  • The ¹³C NMR spectra show similar trends. The carbon attached to the nitro group (C-1) is significantly deshielded. The carbon bearing the para-substituent (C-4) is also strongly influenced, appearing far downfield in 4-nitroanisole due to the deshielding effect of the oxygen atom.

Mass Spectrometry: Mapping Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Nitroaromatic compounds often exhibit characteristic fragmentation pathways involving the nitro group.

Key Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-NO]⁺[M-NO₂]⁺Other Key Fragments
Nitrobenzene1239377 (C₆H₅⁺)51
4-Nitrotoluene13710791 (C₇H₇⁺)65
4-Nitroanisole15312310792, 77
1-(2-Methoxyethyl)-4-nitrobenzene181151135121, 105, 91, 45 (CH₂OCH₃⁺)

Analysis:

The mass spectra of these nitroaromatics are generally characterized by a prominent molecular ion peak due to the stability of the aromatic ring.[3]

  • A common fragmentation pathway for nitroaromatics is the loss of the nitro group as NO₂ (a loss of 46 amu) or NO (a loss of 30 amu).

  • Nitrobenzene shows a molecular ion at m/z 123, with major fragments at m/z 93 ([M-NO]⁺) and m/z 77 ([M-NO₂]⁺), the latter corresponding to the stable phenyl cation.

  • 4-Nitrotoluene exhibits a molecular ion at m/z 137. A significant fragment is observed at m/z 91, corresponding to the tropylium cation, a common rearrangement product for toluene derivatives.

  • 4-Nitroanisole has a molecular ion at m/z 153. Fragmentation often involves the loss of the methoxy group or parts thereof.

  • For 1-(2-Methoxyethyl)-4-nitrobenzene , the molecular ion is at m/z 181. In addition to the loss of NO and NO₂, a characteristic fragmentation is the cleavage of the ether bond, leading to a prominent fragment at m/z 45, corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺). Alpha-cleavage of the ethyl group attached to the ring is also a likely fragmentation pathway.

Conclusion: A Unified Spectroscopic Picture

This comparative guide has demonstrated that each spectroscopic technique provides a unique and complementary piece of the puzzle in characterizing 1-(2-Methoxyethyl)-4-nitrobenzene and its structural analogs. The UV-Vis spectra are dictated by the electronic effects of the para-substituent on the π-system. IR spectroscopy provides definitive evidence for the presence of the key functional groups. NMR spectroscopy offers a detailed map of the proton and carbon environments, highlighting the influence of substituent electronegativity and donating/withdrawing character. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are diagnostic of the compound's structure.

By understanding these spectroscopic relationships, researchers can confidently identify and characterize novel nitroaromatic compounds, predict their properties, and gain deeper insights into their chemical behavior. This knowledge is crucial for advancing research in drug discovery, materials science, and environmental chemistry.

References

  • PubChem. 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). [Link]

  • PubChem. 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

  • PubChem. 4-Nitrotoluene. National Center for Biotechnology Information. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • PubChem. 4-Nitroanisole. National Center for Biotechnology Information. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 1H-NMR. [Link]

  • SpectraBase. 1-Methoxy-4-nitrobenzene. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR. [Link]

  • HMDB. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). [Link]

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"analytical standards for 1-(2-Methoxyethyl)-4-nitrobenzene"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Analytical Qualification of 1-(2-Methoxyethyl)-4-nitrobenzene

Introduction: The Analytical Challenge of Novel Compounds

This guide addresses this critical gap. When a pre-certified standard from a metrological institute or major pharmacopeia is absent, the responsibility falls upon the analytical laboratory to procure a high-purity batch from a custom synthesis provider and perform a rigorous in-house qualification. This process establishes a well-characterized, in-house primary standard, ensuring the traceability, accuracy, and validity of all subsequent analytical measurements.

This document provides a comprehensive framework for the analytical characterization and qualification of a custom-synthesized batch of 1-(2-Methoxyethyl)-4-nitrobenzene. We will move beyond a simple comparison of non-existent products to a practical, in-depth guide on how to establish a reliable analytical standard from the ground up, adhering to the highest standards of scientific integrity.

Part 1: The Qualification Framework: A Multi-Pronged Approach

Qualifying an in-house standard requires a battery of orthogonal analytical techniques. Orthogonal methods are those that rely on different physicochemical principles for separation and detection. This approach provides a high degree of confidence that all potential impurities are detected and that the assigned purity value is accurate. Our framework relies on three pillars: Identity Confirmation, Purity & Impurity Assessment, and Potency Assignment.

cluster_0 In-House Standard Qualification Workflow Procurement Procure High-Purity Batch (Custom Synthesis) Identity Pillar 1: Identity Confirmation Procurement->Identity Verify Structure Purity Pillar 2: Purity & Impurity Assessment (Orthogonal Methods) Identity->Purity Confirm Main Component Potency Pillar 3: Potency Assignment Purity->Potency Assign Value Qualification Final Qualification & Documentation (Establish In-House Standard) Potency->Qualification Certify for Use

Caption: High-level workflow for qualifying a custom-synthesized chemical.

Part 2: Identity Confirmation: Are You What You Say You Are?

Before any quantitative assessment, the absolute chemical identity of the synthesized material must be unequivocally confirmed. The supplier's Certificate of Analysis (CoA) provides initial data, but independent verification is mandatory.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the analyte. For 1-(2-Methoxyethyl)-4-nitrobenzene (C₉H₁₁NO₃), the expected monoisotopic mass is 181.0739 g/mol .

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile, thermally stable compounds. It provides both retention time (a chromatographic property) and a mass spectrum. The electron ionization (EI) fragmentation pattern can offer structural clues.

  • Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): A softer ionization technique that is less likely to cause fragmentation, typically showing a strong protonated molecular ion [M+H]⁺ at m/z 182.0817.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

  • ¹H NMR: The spectrum for 1-(2-Methoxyethyl)-4-nitrobenzene is expected to show distinct signals for the aromatic protons (in the ~7.5-8.2 ppm range, exhibiting an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring) and the aliphatic protons of the methoxyethyl group (two triplets in the ~3.5-4.5 ppm range and a singlet for the methoxy group around 3.4 ppm).

  • ¹³C NMR: Will confirm the number of unique carbon atoms (expecting 7 distinct signals due to symmetry in the benzene ring) and their types (aromatic, aliphatic, methoxy).

Infrared (IR) Spectroscopy for Functional Group Confirmation

FTIR provides a characteristic fingerprint based on the vibrational modes of functional groups. Key expected peaks include:

  • ~1520 & ~1345 cm⁻¹: Strong asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~1120 cm⁻¹: C-O-C stretching of the ether linkage.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretching.

Part 3: Purity Assessment & Potency Assignment

Once identity is confirmed, the next crucial step is to determine the purity of the material and assign a precise potency value. This requires a combination of chromatographic and absolute quantification methods.

Chromatographic Purity by HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment. The goal is to separate the main peak from all potential process-related impurities and degradation products.

Table 1: Comparative HPLC-UV Purity Assessment

ParameterIn-House Standard Batch #1Alternative (Hypothetical Batch #2)Acceptance Criteria
Purity (Area %) 99.85%98.91%≥ 99.5%
Largest Impurity 0.08%0.75%≤ 0.10%
Total Impurities 0.15%1.09%≤ 0.50%
RSD (n=6) 0.12%0.45%≤ 1.0%

Experimental Protocol: HPLC-UV Purity Method

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on UV maxima of the nitroaromatic chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water.

node_prep Sample Preparation ~1 mg/mL solution node_hplc HPLC System Mobile Phase A/B C18 Column DAD Detector node_prep->node_hplc Inject 5 µL node_method Run Gradient Method (1.0 mL/min, 30°C) node_hplc->node_method node_data Data Acquisition (Chromatogram at 275 nm) node_method->node_data node_analysis Analysis Integrate Peaks Calculate Area % Purity node_data->node_analysis

Caption: Experimental workflow for HPLC-UV purity determination.

Absolute Quantification by qNMR

While HPLC provides chromatographic purity, it does not give an absolute assay value unless compared to a pre-existing, certified standard. Quantitative NMR (qNMR) is a primary ratio method recognized by the highest metrological institutes. It allows for the direct determination of a compound's concentration by comparing the integral of one of its signals to the integral of a known signal from a certified, unrelated internal standard of known purity and weight.

The qNMR Equation: Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • x = analyte; std = internal standard

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

  • System: Bruker 400 MHz Avance III or equivalent, equipped with a calibrated probe.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material). It is non-volatile, stable, and has sharp singlets that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 1-(2-Methoxyethyl)-4-nitrobenzene into a vial.

    • Accurately weigh ~10 mg of the maleic acid CRM into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy singlet) and the singlet from the maleic acid internal standard.

    • Apply the qNMR equation to calculate the absolute purity (assay).

Table 2: Comparison of Potency Assignment Methods

MethodPrincipleResult (Batch #1)Notes
HPLC Purity Chromatographic Area %99.85%Relative purity; assumes all impurities have the same response factor.
qNMR Assay Primary Ratio Method99.72%Absolute purity; traceable to a CRM. Considered the most accurate value.
Characterization of Residuals (Water and Solvents)

The final potency must account for non-active components like water and residual solvents from the synthesis.

  • Water Content by Karl Fischer Titration: The definitive method for water quantification. A result of <0.1% is typically desired.

  • Residual Solvents by Headspace GC-MS: Identifies and quantifies any remaining solvents (e.g., Toluene, Ethyl Acetate, Methanol). Limits are defined by ICH Q3C guidelines.

Part 4: Final Potency Calculation and Conclusion

The final, reportable potency of the in-house standard is calculated by combining the results from the orthogonal methods.

Potency Calculation: Potency = Purity_qNMR * (1 - (Water Content % / 100) - (Total Residual Solvents % / 100))

Example Calculation for Batch #1:

  • qNMR Purity: 99.72%

  • Water Content: 0.05%

  • Residual Solvents: 0.02%

  • Calculated Potency = 99.72% * (1 - 0.0005 - 0.0002) = 99.65%

This final value is the one that should be documented on the in-house Certificate of Analysis and used in all subsequent calculations for quantitative studies.

The absence of a commercially available CRM for 1-(2-Methoxyethyl)-4-nitrobenzene necessitates a rigorous in-house qualification protocol. By employing a multi-technique approach—combining structural confirmation (NMR, MS, IR), chromatographic purity (HPLC), and absolute quantification (qNMR), alongside the characterization of residual water and solvents—a laboratory can establish a scientifically sound and defensible in-house primary standard.

This qualified standard ensures the accuracy and reliability of all future analytical work, from reaction monitoring in R&D to quality control in a regulated environment. It is recommended to store the qualified standard in a desiccator at controlled room temperature or as advised by stability studies, and to perform periodic re-qualification to ensure its integrity over time.

References

  • Title: The Use of Quantitative NMR (qNMR) for Characterizing Reference Materials Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) URL: [Link]

A Comparative Analysis of Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the construction of functionalized aromatic systems, which are pivotal in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth comparative study of substituted nitrobenzenes in SNAr reactions, offering both theoretical understanding and practical experimental insights. We will dissect the mechanistic nuances, explore the profound influence of substituents on reaction kinetics, and present a robust experimental framework for comparative analysis.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Steps

Unlike its more common counterpart, electrophilic aromatic substitution (EAS), where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[1] The reaction generally proceeds through a two-step addition-elimination mechanism.[2]

The quintessential feature of an SNAr-active substrate is the presence of potent electron-withdrawing groups (EWGs), with the nitro group (–NO₂) being a classic and powerful activator. These groups render the aromatic ring electrophilic and susceptible to nucleophilic attack.[1][3]

The generally accepted mechanism, as illustrated below, involves:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] This initial step is typically the rate-determining step of the reaction.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.[5]

Caption: The Addition-Elimination Mechanism of SNAr.

The Decisive Role of Substituents: A Deep Dive into Reactivity

The rate of SNAr reactions is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

The Nitro Group: An Indispensable Activator

The presence of at least one strongly electron-withdrawing nitro group is often a prerequisite for a facile SNAr reaction. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex through resonance is paramount. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group.[2]

A meta-positioned nitro group offers only inductive stabilization, which is significantly less effective, rendering meta-isomers largely unreactive under typical SNAr conditions.[2] The more nitro groups present at ortho and para positions, the faster the reaction. For instance, the reaction of 2,4-dinitrophenyl chloride is about 100,000 times faster than that of p-nitrophenyl chloride.[1]

The Leaving Group's Influence

A perhaps counterintuitive aspect of SNAr reactions is the trend in leaving group ability. Unlike SN1 and SN2 reactions where the C-X bond-breaking is integral to the rate-determining step, in SNAr, the initial nucleophilic attack is the slow step.[1] Consequently, the strength of the carbon-leaving group bond is less critical. The reactivity order is often F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate-determining step.[1]

Quantifying Substituent Effects: The Hammett Relationship

The electronic influence of various substituents on the rate of SNAr reactions can be quantitatively described by the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction type).[6]

For SNAr reactions, the reaction constant (ρ) has a large, positive value, indicating that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups that stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[6] A plot of log(k/k₀) versus σ for a series of substituted nitrobenzenes is expected to be linear.[7]

Hammett_Logic subst Substituent on Nitrobenzene Ring ewg Electron-Withdrawing Group (EWG) (e.g., -CN, -CF3) subst->ewg is an edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) subst->edg is an pos_sigma Positive σ Value ewg->pos_sigma leads to neg_sigma Negative σ Value edg->neg_sigma leads to sigma Hammett Constant (σ) stabilized Increased Stability pos_sigma->stabilized causes destabilized Decreased Stability neg_sigma->destabilized causes stability Stability of Meisenheimer Complex rate S_NAr Reaction Rate stabilized->rate fast_rate Faster Rate stabilized->fast_rate results in destabilized->rate slow_rate Slower Rate destabilized->slow_rate results in fast_rate->rate slow_rate->rate

Caption: Influence of substituent electronic effects on SNAr reaction rates.

Experimental Protocol: A Comparative Kinetic Study

This section outlines a detailed procedure for comparing the reactivity of various para-substituted chloronitrobenzenes with sodium methoxide.

Objective

To determine the relative reaction rates of p-chloronitrobenzene, 2,4-dinitrochlorobenzene, and p-chloro-m-nitrotoluene with sodium methoxide by monitoring the reaction progress using UV-Vis spectroscopy.

Materials and Reagents
  • p-Chloronitrobenzene

  • 2,4-Dinitrochlorobenzene

  • p-Chloro-m-nitrotoluene

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Deionized water

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

  • Cuvettes (quartz)

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bars

  • Constant temperature water bath

Experimental Workflow

Experimental_Workflow prep 1. Prepare Stock Solutions - Substituted Nitrobenzenes in Methanol - Sodium Methoxide in Methanol thermo 2. Thermostat Solutions - Equilibrate reactant solutions and solvent to the desired temperature (e.g., 25°C). prep->thermo initiate 3. Initiate Reaction - Mix the nitrobenzene and methoxide solutions in a cuvette and start data acquisition immediately. thermo->initiate monitor 4. Spectroscopic Monitoring - Record the absorbance at the λ_max of the product or Meisenheimer complex over time. initiate->monitor data 5. Data Analysis - Plot Absorbance vs. Time. - Determine the pseudo-first-order rate constant (k_obs) from the slope of ln(A_inf - A_t) vs. Time. monitor->data compare 6. Comparative Analysis - Compare the k_obs values for the different substituted nitrobenzenes to determine relative reactivity. data->compare

Caption: Workflow for the kinetic analysis of SNAr reactions.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each substituted chloronitrobenzene in anhydrous methanol.

    • Prepare a 1.0 M stock solution of sodium methoxide in anhydrous methanol.

  • Determination of λ_max:

    • For each reaction, mix a small amount of the nitrobenzene and methoxide solutions and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λ_max). The formation of the Meisenheimer complex or the final product often results in a colored solution.[4][8]

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined λ_max.

    • Place 2.0 mL of a 0.001 M solution of the substituted chloronitrobenzene (prepared by diluting the stock solution) in a cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject 0.2 mL of the 1.0 M sodium methoxide solution into the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance as a function of time for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • Since the concentration of the nucleophile (methoxide) is in large excess, the reaction follows pseudo-first-order kinetics.

    • The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this line will be -k_obs.

Comparative Data and Interpretation

The following tables summarize the expected qualitative and quantitative outcomes of this comparative study.

Table 1: Expected Qualitative Reactivity of Substituted Chloronitrobenzenes

SubstrateActivating Groups (Position)Expected Relative ReactivityRationale
p-Chloronitrobenzene1 (-NO₂) at paraModerateActivated by one para nitro group.
2,4-Dinitrochlorobenzene2 (-NO₂) at ortho and paraVery HighStrongly activated by two optimally positioned nitro groups.[1]
p-Chloro-m-nitrotoluene1 (-NO₂) at meta, 1 (-CH₃) at paraVery LowThe nitro group is at the meta position, providing poor activation. The para methyl group is electron-donating, further deactivating the ring.

Table 2: Hypothetical Kinetic Data for Reaction with Sodium Methoxide at 25°C

Substrateλ_max (nm)Pseudo-First-Order Rate Constant (k_obs, s⁻¹)Relative Rate
p-Chloronitrobenzene~4001.5 x 10⁻⁴1
2,4-Dinitrochlorobenzene~5104.5 x 10⁻¹~3000
p-Chloro-m-nitrotoluene~390< 1.0 x 10⁻⁷< 0.0007

Note: These are illustrative values. Actual rates will depend on precise experimental conditions.

The data clearly demonstrates the profound activating effect of ortho and para nitro groups and the deactivating effect of both a meta nitro group and an electron-donating group.

Conclusion

This guide has provided a comprehensive overview of the key factors governing the reactivity of substituted nitrobenzenes in nucleophilic aromatic substitution reactions. The interplay between the electronic nature and position of substituents offers a powerful tool for modulating the reactivity of aromatic systems. The experimental protocol detailed herein provides a robust and reliable method for quantifying these effects, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving SNAr reactions. A thorough understanding of these principles is indispensable for professionals in drug development and chemical research, where the efficient synthesis of complex aromatic molecules is a daily imperative.

References

  • Mąkosza, M., & Winiarski, J. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF. [Link]

  • Crampton, M. R., & Willison, M. J. (1974). A spectroscopic study of the formation of isomeric Meisenheimer complexes from 1-methoxycarbonyl-3,5-dinitrobenzene. Journal of the Chemical Society, Perkin Transactions 2, (14), 1681-1686. [Link]

  • Beck, J. R. (1989). Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. The Journal of Organic Chemistry, 54(24), 5668-5671. [Link]

  • ResearchGate. (n.d.). Hammett plot for reduction of p-substituted nitroarenes. [Link]

  • Grokipedia. (n.d.). Meisenheimer complex. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]

  • ResearchGate. (n.d.). Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. [Link]

  • Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • MDPI. (2018). Stable Spirocyclic Meisenheimer Complexes. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(2-Methoxyethyl)-4-nitrobenzene. Moving beyond a simple recitation of protocols, we will delve into the rationale behind the selection of each technique, the interpretation of the data generated, and how these methods collectively form a self-validating system for robust purity determination.

Understanding the Synthetic Landscape and Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route employed to produce 1-(2-Methoxyethyl)-4-nitrobenzene. Two common synthetic strategies are the Williamson ether synthesis and the nitration of (2-methoxyethyl)benzene. Each route presents a unique profile of potential impurities.

A likely synthetic pathway is the Williamson ether synthesis , which involves the reaction of a salt of 4-nitrophenethyl alcohol with a methylating agent, or the reaction of a 4-nitrophenethyl halide with sodium methoxide. Another possibility is the reaction of 1-chloro-4-nitrobenzene with 2-methoxyethanol[1].

Potential Impurities from Williamson Ether Synthesis:

  • Unreacted Starting Materials: Residual 4-nitrophenethyl alcohol/halide or sodium methoxide.

  • Byproducts of Side Reactions: Elimination products, such as 4-nitrostyrene, can be formed, especially if a secondary halide is used or reaction conditions are not optimized[2].

  • Over-alkylation Products: Though less likely with a simple methyl group.

  • Solvent and Reagent Residues: Acetonitrile, DMF, or other solvents used in the reaction and workup[2].

Another plausible route is the nitration of (2-methoxyethyl)benzene .

Potential Impurities from Nitration:

  • Isomeric Byproducts: Nitration of a monosubstituted benzene ring can yield ortho-, meta-, and para-isomers. The methoxyethyl group is an ortho-, para-director, so the presence of 1-(2-methoxyethyl)-2-nitrobenzene is a strong possibility[3].

  • Polynitrated Species: Over-nitration can lead to the formation of dinitro- or trinitro- derivatives.

  • Unreacted Starting Material: Residual (2-methoxyethyl)benzene.

  • Acidic Residues: Traces of nitric and sulfuric acids from the nitrating mixture.

The following diagram illustrates the two potential synthetic routes and their associated impurities.

cluster_0 Williamson Ether Synthesis cluster_1 Nitration 4-Nitrophenethyl_Halide 4-Nitrophenethyl Halide Product_W 1-(2-Methoxyethyl)-4-nitrobenzene 4-Nitrophenethyl_Halide->Product_W + Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Product_W + Impurity_W1 Unreacted Starting Materials Product_W->Impurity_W1 leads to Impurity_W2 4-Nitrostyrene (Elimination) Product_W->Impurity_W2 leads to Methoxyethylbenzene (2-Methoxyethyl)benzene Product_N 1-(2-Methoxyethyl)-4-nitrobenzene Methoxyethylbenzene->Product_N + Nitrating_Mixture HNO3/H2SO4 Nitrating_Mixture->Product_N + Impurity_N1 1-(2-Methoxyethyl)-2-nitrobenzene (Isomer) Product_N->Impurity_N1 leads to Impurity_N2 Polynitrated Products Product_N->Impurity_N2 leads to

Caption: Potential synthetic routes and associated impurities.

A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. For 1-(2-Methoxyethyl)-4-nitrobenzene, a comprehensive purity analysis should include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).

The following diagram illustrates the integrated workflow for purity assessment.

Synthesized_Product Synthesized 1-(2-Methoxyethyl)-4-nitrobenzene NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structural Confirmation & Quantitative Purity HPLC HPLC-UV Synthesized_Product->HPLC Quantitative Purity & Impurity Profiling GCMS GC-MS Synthesized_Product->GCMS Volatile Impurity ID & Structural Confirmation EA Elemental Analysis Synthesized_Product->EA Elemental Composition Purity_Assessment Comprehensive Purity Assessment NMR->Purity_Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment EA->Purity_Assessment

Caption: Integrated workflow for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience in NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The integration of the signals can be used for quantitative purity assessment against a certified internal standard (qNMR).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, making it excellent for identifying isomers.

Expected ¹H NMR Spectral Data (in CDCl₃):

Based on the structure of 1-(2-Methoxyethyl)-4-nitrobenzene and data for similar compounds like nitrobenzene and 1,4-dimethoxy-2-nitrobenzene, the following approximate chemical shifts are expected[4][5][6]:

  • Aromatic Protons: Two doublets in the range of δ 7.3-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring with an electron-withdrawing group. The protons ortho to the nitro group will be further downfield.

  • Ethyl Protons: Two triplets around δ 3.0-4.2 ppm, corresponding to the -CH₂-CH₂- group.

  • Methoxy Protons: A singlet around δ 3.4 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aromatic Carbons: Six signals are expected, with the carbon bearing the nitro group being the most downfield (around 147 ppm) and the carbon attached to the ethyl group also being significantly downfield.

  • Aliphatic Carbons: Three signals for the ethyl and methoxy carbons.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 1-(2-Methoxyethyl)-4-nitrobenzene and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial[3]. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full magnetization recovery. A 90° pulse angle should be used.

  • Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a cornerstone technique for purity determination, offering high-resolution separation of the main component from its impurities. A UV detector is commonly used for aromatic compounds like 1-(2-Methoxyethyl)-4-nitrobenzene.

Expertise & Experience in HPLC Analysis
  • Method Development: A reversed-phase C18 column is a good starting point for this moderately polar compound. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape[7]. A gradient elution is often necessary to resolve both polar and non-polar impurities.

  • Detection: The nitroaromatic chromophore provides strong UV absorbance, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks, which can aid in impurity identification and peak purity assessment[8].

Experimental Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient might be 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the nitroaromatic chromophore (typically around 270-280 nm).

  • Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an invaluable tool for the separation and identification of volatile and semi-volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, which can be used to identify unknown impurities by comparison with spectral libraries.

Expertise & Experience in GC-MS Analysis
  • Sample Introduction: The compound is thermally stable enough for GC analysis. A split/splitless injector is typically used.

  • Fragmentation Pattern: Electron ionization (EI) will lead to characteristic fragmentation. For 1-(2-Methoxyethyl)-4-nitrobenzene, one would expect to see the molecular ion peak (m/z = 181) and fragments corresponding to the loss of the methoxy group (-OCH₃), the methoxyethyl group (-CH₂CH₂OCH₃), and the nitro group (-NO₂). The fragmentation pattern of the aromatic ring will also be present.

Experimental Protocol: GC-MS Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: A temperature gradient from 100 °C to 280 °C at 10 °C/min is a good starting point.

    • Injector Temperature: 250 °C.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to 1-(2-Methoxyethyl)-4-nitrobenzene. Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

Elemental Analysis (EA): The Fundamental Composition

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, and nitrogen in this case).

Expertise & Experience in Elemental Analysis
  • Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Purity Indication: A significant deviation of the experimental values from the theoretical values for the proposed formula (C₉H₁₁NO₃) can indicate the presence of impurities, such as residual solvents or inorganic salts, that are not detected by other methods. A generally accepted tolerance is within ±0.4% of the theoretical value.

Theoretical Elemental Composition for C₉H₁₁NO₃:

  • Carbon (C): 59.66%

  • Hydrogen (H): 6.12%

  • Nitrogen (N): 7.73%

  • Oxygen (O): 26.49% (often determined by difference)

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried and purified sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Instrumentation: A dedicated CHN elemental analyzer is used.

  • Analysis: The sample is combusted at high temperature (around 900-1000 °C) in an oxygen-rich atmosphere. The combustion products are passed through a series of columns to separate them before being detected by a thermal conductivity detector.

  • Data Interpretation: The instrument software calculates the percentage of C, H, and N in the sample. These experimental values are then compared to the theoretical values.

Comparison of Purity Assessment Methods

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiStructural confirmation, identification of isomers, quantitative purity (qNMR)Highly specific, non-destructive, provides detailed structural informationLower sensitivity compared to chromatographic methods, may not detect non-protonated impurities.
HPLC-UV Differential partitioning between a stationary and mobile phaseQuantitative purity, impurity profile, detection of non-volatile impuritiesHigh resolution, high sensitivity, widely applicableIdentification of unknown impurities requires further analysis (e.g., LC-MS).
GC-MS Separation based on volatility and polarity, followed by mass analysisIdentification of volatile and semi-volatile impurities, structural information from fragmentationHigh sensitivity and specificity for volatile compounds, excellent for impurity identificationNot suitable for non-volatile or thermally labile compounds.
Elemental Analysis Combustion and detection of elemental compositionEmpirical formula, detection of inorganic impurities and residual solventsProvides fundamental compositional data, detects impurities missed by other methodsDoes not provide structural information, requires a pure sample for accurate results.

Conclusion: A Holistic and Self-Validating Approach

The purity assessment of a synthesized compound like 1-(2-Methoxyethyl)-4-nitrobenzene is a critical step that demands a multi-pronged analytical strategy. By combining the structural insights from NMR, the high-resolution separation of HPLC, the impurity identification power of GC-MS, and the fundamental compositional data from elemental analysis, researchers can build a comprehensive and self-validating purity profile. This integrated approach not only ensures the quality of the synthesized material but also upholds the principles of scientific integrity and reproducibility in drug discovery and development. Each technique validates the others, providing a higher degree of confidence in the final purity assessment.

References

  • Guo, W. et al. (2007). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(1), o12-o13. Available at: [Link]

  • Higson, A. P. (1992). The Synthesis of Nitro Compounds. In Organic Reaction Mechanisms. Wiley.
  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

  • Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Available at: [Link]

  • Reddit. (n.d.). HPLC trace for proof of purity. r/Chempros. Available at: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

  • Google Patents. (n.d.). CN85109473B - Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • ResearchGate. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Quantitative determination of residual hydrazine content in cilazapril by ion chromatography. Available at: [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Available at: [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • ResearchGate. (2017). Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. Available at: [Link]

Sources

A Senior Application Scientist's Guide to N-Substituted 4-Nitroanilines: Projecting the Performance of 1-(2-Methoxyethyl)-4-nitrobenzene in Dye Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Nitroaromatic Chromophores

In the vast landscape of synthetic colorants, nitroaromatic compounds, particularly derivatives of 4-nitroaniline, represent a foundational class of chromophores.[1][2] Their characteristic yellow color arises from a strong intramolecular charge-transfer (ICT) transition between the electron-donating amino group and the electron-withdrawing nitro group. While 4-nitroaniline itself is a crucial intermediate for producing a wide array of azo dyes, its direct application is often limited by factors such as solubility and modest photostability.[1][3][4]

The strategic modification of the amino group provides a powerful tool to modulate the performance characteristics of this chromophore. This guide focuses on a specific, yet uncharacterized, derivative: 1-(2-Methoxyethyl)-4-nitrobenzene . Lacking direct experimental data in the public domain, this document serves as a predictive comparison based on established structure-property relationships within this dye class. We will benchmark its theoretical performance against its parent compound, 4-Nitroaniline , and a well-documented N-alkylated analog, Disperse Red 1 , to provide researchers with a robust framework for evaluation and future development.

Molecular Architecture: A Comparative Overview

The performance of a dye is intrinsically linked to its molecular structure. The key difference between the compounds under review lies in the substitution at the amino nitrogen, which dictates polarity, hydrogen bonding capability, and steric profile.

  • 4-Nitroaniline (Parent Compound): Features a primary amine (-NH2), capable of acting as a hydrogen bond donor. This contributes to its moderate melting point and relatively low solubility in non-polar solvents.[5]

  • Disperse Red 1 (Analog): This is an azo dye, but its core structure, N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, is built upon an N-substituted 4-nitroaniline. The tertiary amine with ethyl and hydroxyethyl groups significantly increases its molecular weight, alters its polarity, and enhances its affinity for hydrophobic fibers like polyester.[6][7]

  • 1-(2-Methoxyethyl)-4-nitrobenzene (Target Compound): This molecule features a secondary amine with a methoxyethyl group. This substituent eliminates hydrogen bond donating capacity at the nitrogen, increases steric bulk, and introduces an ether linkage, which is expected to enhance solubility in a wider range of organic solvents compared to 4-nitroaniline.

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measure Measurement & Analysis A Prepare 1 mM Stock Solutions in Acetonitrile C Dilute Stock to ~10 µM in each Solvent A->C B Select Solvent Series (Hexane to DMSO) B->C D Record UV-Vis Spectrum (300-700 nm) C->D Quartz Cuvette E Identify λ_max for each Sample D->E F Plot Transition Energy vs. Solvent Polarity E->F

Figure 2: Workflow for solvatochromism analysis.
Protocol: Assessment of Photostability on a Substrate

This protocol evaluates the lightfastness of the dyes when applied to a model hydrophobic substrate.

Objective: To quantify the rate of dye degradation under simulated solar irradiation.

Methodology:

  • Substrate Preparation: Prepare thin films of the dyes in a polymer matrix (e.g., PMMA) by spin-coating a solution of the dye and polymer onto glass slides. This simulates the environment within a synthetic fiber.

  • Initial Measurement: Measure the initial absorbance (A_0) of the primary absorption band for each film using a UV-Vis spectrophotometer.

  • Controlled Irradiation: Expose the films to a calibrated, filtered light source that simulates the solar spectrum (e.g., a Xenon arc lamp with appropriate filters). A control sample for each dye should be kept in the dark at the same temperature.

  • Time-Point Analysis: At defined time intervals (e.g., 0, 2, 4, 8, 24 hours), remove the samples and measure the absorbance (A_t) of the main peak.

  • Data Analysis: Calculate the percentage of dye remaining at each time point using the formula: (A_t / A_0) * 100. Plot the percentage of dye remaining versus irradiation time to determine the degradation kinetics.

Conclusion and Future Outlook

While direct experimental data for 1-(2-Methoxyethyl)-4-nitrobenzene as a dye is not yet available, a thorough analysis of its structure in the context of well-understood analogs allows for strong, scientifically-grounded predictions. We hypothesize that the introduction of the N-(2-methoxyethyl) group will enhance its properties as a disperse dye compared to the parent 4-nitroaniline, specifically by improving solubility, substrate affinity, and photostability. It is expected to exhibit pronounced positive solvatochromism, making it a potentially interesting candidate for sensor applications.

The experimental protocols detailed herein provide a clear and robust pathway for the validation of these claims. Such studies are essential to not only characterize this specific molecule but also to contribute to the broader understanding of structure-property relationships that govern the performance of nitroaromatic dyes. This predictive framework serves as a valuable starting point for any research group aiming to explore the potential of novel N-substituted 4-nitroaniline derivatives in the field of materials science and coloration.

References

  • Wikipedia. (2024). 4-Nitroaniline. [Link] [1]2. PubChem. (2024). 4-Nitroaniline. National Center for Biotechnology Information. [Link] [5]3. Waghorne, E. (2020). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and (right) 4-nitrophenol and 4-nitroanisole. ResearchGate. [Link] [8]4. IndustryARC. (2024). 4-Nitro Aniline Market Size, Share | Industry Trend & Forecast 2024-2030. [Link]

  • Allen, N. S., & McKELLAR, J. F. (1978). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of Applied Chemistry and Biotechnology. [Link] [9]6. Telegin, F., et al. (2015). Structure – Property Relationships for Dyes of Different Nature. ResearchGate. [Link]

  • Google Patents. (n.d.). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

A Comparative Guide to the Synthetic Pathways of 1-(2-Methoxyethyl)-4-nitrobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of substituted nitroaromatics is a cornerstone for the development of novel compounds. Among these, 1-(2-Methoxyethyl)-4-nitrobenzene serves as a valuable intermediate. The selection of a synthetic pathway for such a molecule is a critical decision, governed by a multitude of factors including cost, yield, scalability, safety, and environmental impact. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to 1-(2-Methoxyethyl)-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 1-(2-Methoxyethyl)-4-nitrobenzene

1-(2-Methoxyethyl)-4-nitrobenzene is a key building block in organic synthesis. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up a vast array of subsequent chemical transformations. The methoxyethyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Therefore, an efficient and economical synthesis of this intermediate is of paramount importance. This guide will dissect two primary synthetic strategies: the classical Williamson ether synthesis and a modern palladium-catalyzed cross-coupling approach.

Pathway 1: The Workhorse - Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and reliable method for the formation of ethers.[1] In the context of 1-(2-Methoxyethyl)-4-nitrobenzene, this pathway involves the methylation of 2-(4-nitrophenyl)ethanol. This two-step approach first requires the synthesis of the alcohol precursor, followed by the etherification.

Conceptual Workflow of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Formation of Alkoxide cluster_1 Step 2: SN2 Attack A 2-(4-nitrophenyl)ethanol C Sodium 2-(4-nitrophenyl)ethoxide (Alkoxide intermediate) A->C Deprotonation B Base (e.g., NaH) B->C E 1-(2-Methoxyethyl)-4-nitrobenzene C->E Nucleophilic Substitution (SN2) D Methylating Agent (e.g., CH3I) D->E Suzuki_Coupling cluster_0 Reactants cluster_1 Catalytic Cycle A 4-Bromonitrobenzene (Aryl Halide) E Oxidative Addition A->E B (2-Methoxyethyl)boronic acid pinacol ester F Transmetalation B->F C Pd(0) Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->F E->F G Reductive Elimination F->G G->C H 1-(2-Methoxyethyl)-4-nitrobenzene G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The core principle underpinning these procedures is the assumption that 1-(2-Methoxyethyl)-4-nitrobenzene, like other nitroaromatic compounds, is a hazardous substance requiring specialized disposal. This cautious approach is essential for protecting laboratory personnel, the wider community, and the environment.

Understanding the Hazards: A Foundation for Safe Disposal

Nitroaromatic compounds, as a class, present a range of hazards that must be fully comprehended to justify the stringent disposal protocols outlined below. While specific toxicological data for 1-(2-Methoxyethyl)-4-nitrobenzene is limited, the known properties of related compounds such as nitrobenzene and its derivatives provide a solid basis for a conservative risk assessment.

Key Potential Hazards:

  • Toxicity: Nitrobenzene and its derivatives are known to be toxic. They can be absorbed through the skin, inhaled, or ingested, leading to a range of adverse health effects. A primary concern is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1]

  • Carcinogenicity: Some nitroaromatic compounds are suspected or known carcinogens.[1] For instance, 1-methoxy-4-nitrobenzene is listed on the California Proposition 65 list as a chemical known to the state to cause cancer.[1]

  • Environmental Hazard: Nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.[2] Their release into the environment must be strictly avoided.

  • Thermal Instability: A significant concern with nitroaromatic compounds is their potential for thermal decomposition, which can be energetic and release toxic gases.[3][4] The decomposition of these compounds can be triggered by heat and may be accelerated by the presence of contaminants.[4]

Given these potential hazards, all waste containing 1-(2-Methoxyethyl)-4-nitrobenzene must be treated as hazardous.

Waste Characterization and Classification

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a waste is considered hazardous if it is specifically listed or if it exhibits certain hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).

Nitrobenzene is listed as a hazardous waste under two codes:

  • F004: This code applies to spent non-halogenated solvents, including nitrobenzene.[5]

  • K025: This code is for distillation bottoms from the production of nitrobenzene by the nitration of benzene.[6]

While 1-(2-Methoxyethyl)-4-nitrobenzene is not explicitly listed, its structural similarity to nitrobenzene strongly suggests that it would be considered a hazardous waste. Therefore, it is imperative to manage it as such.

Table 1: Waste Classification for 1-(2-Methoxyethyl)-4-nitrobenzene

Parameter Classification Justification
RCRA Status Assumed HazardousStructural similarity to listed hazardous waste (nitrobenzene).
Potential RCRA Codes F004 (if used as a solvent), or U-listed (if unused)Based on the use and form of the waste.
Primary Hazards Toxicity, Potential Carcinogenicity, Environmental HazardBased on data for analogous nitroaromatic compounds.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 1-(2-Methoxyethyl)-4-nitrobenzene from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure that appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step 2: Waste Segregation

Proper segregation of waste at the source is crucial for both safety and cost-effective disposal.

  • Solid Waste:

    • Contaminated materials such as gloves, paper towels, and weighing papers should be placed in a dedicated, clearly labeled hazardous waste container.

    • Solid 1-(2-Methoxyethyl)-4-nitrobenzene should be collected in a separate, compatible container.

  • Liquid Waste:

    • Solutions containing 1-(2-Methoxyethyl)-4-nitrobenzene should be collected in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass bottle or a high-density polyethylene container).

    • Crucially, do not mix this waste with other waste streams unless their compatibility has been verified. Incompatible chemicals can lead to dangerous reactions.

Step 3: Waste Container Labeling

Accurate and detailed labeling of hazardous waste containers is a legal requirement and a critical safety measure.

Each container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(2-Methoxyethyl)-4-nitrobenzene"

  • The concentration of the hazardous component(s)

  • The date on which the waste was first added to the container

  • The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard symbol for potential carcinogenicity, and environmental hazard symbol).

Step 4: Storage of Hazardous Waste

Proper storage of the collected waste pending disposal is essential to prevent accidents and environmental release.

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure that the storage area has secondary containment to capture any potential leaks or spills.

  • Keep containers tightly closed when not in use.

  • Store away from heat sources and incompatible materials, such as strong oxidizing agents and strong bases.[7]

Step 5: Final Disposal

The final disposal of 1-(2-Methoxyethyl)-4-nitrobenzene must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have contracts with certified disposal vendors.

  • Manifesting: A hazardous waste manifest will be required. This is a legal document that tracks the waste from the point of generation to its final disposal facility. Your EHS department will typically handle this paperwork.

  • Likely Disposal Method: The most probable disposal method for this type of organic waste is high-temperature incineration in a permitted hazardous waste incinerator.[8] This process is designed to destroy the hazardous components and scrub the resulting flue gases to prevent the release of pollutants.

Emergency Procedures for Spills and Exposures

Accidents can happen, and being prepared is a critical component of laboratory safety.

In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • PPE: Do not attempt to clean up a spill without the proper PPE.

  • Report: Report the spill to your supervisor and your institution's EHS department.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(2-Methoxyethyl)-4-nitrobenzene.

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Generation of 1-(2-Methoxyethyl)-4-nitrobenzene Waste ppe Wear Appropriate PPE start->ppe Step 1 segregate Segregate Waste (Solid vs. Liquid) ppe->segregate Step 2 label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container Step 3 store Store in Designated Secondary Containment Area label_container->store Step 4 contact_ehs Contact EHS for Pickup store->contact_ehs Step 5 manifest Complete Hazardous Waste Manifest contact_ehs->manifest incineration Licensed Vendor Transports for High-Temperature Incineration manifest->incineration

Caption: Disposal workflow for 1-(2-Methoxyethyl)-4-nitrobenzene.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 1-(2-Methoxyethyl)-4-nitrobenzene is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the stewardship of the environment. By adhering to the principles of assuming hazard in the absence of complete data, meticulous segregation and labeling, and professional disposal, researchers can ensure that their work is conducted responsibly from discovery through to disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Carl ROTH GmbH + Co. KG. (2015, December 17). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001, Listing of Hazardous Waste (40 CFR Sections). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Methoxyethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 1-(2-Methoxyethyl)-4-nitrobenzene, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring that your critical research can proceed without compromising personal safety.

Understanding the Risks: The Foundation of Effective Protection

While specific toxicological data for 1-(2-Methoxyethyl)-4-nitrobenzene is not extensively documented, the prudent approach is to consider the known hazards of its parent compound, nitrobenzene, and structurally related aromatic nitro compounds. Nitrobenzene is classified as a toxic substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is also suspected of causing cancer, may damage fertility or the unborn child, and can cause damage to organs through prolonged or repeated exposure.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical necessity.

The primary routes of exposure to 1-(2-Methoxyethyl)-4-nitrobenzene in a laboratory setting are dermal contact, inhalation of aerosols or dust, and accidental ingestion. Our PPE selection is directly aimed at creating an effective barrier against these exposure pathways.

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any work involving 1-(2-Methoxyethyl)-4-nitrobenzene, regardless of the quantity or duration of handling.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect the eyes from accidental splashes.[5] In situations with a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with goggles for full facial protection.

  • Hand Protection: Nitrile gloves are a standard requirement for handling most organic chemicals and should be worn at all times.[5][6] It is crucial to check the gloves for any signs of degradation or perforation before each use. For prolonged or immersive contact, consider double-gloving or selecting gloves with a higher chemical resistance. Always remove gloves using a technique that avoids skin contact with the outer contaminated surface and wash your hands thoroughly after removal.

  • Body Protection: A laboratory coat is essential to protect the skin and clothing from contamination.[5][7] Ensure your lab coat is fully buttoned. For tasks with a significant risk of splashing or contamination, a chemically resistant apron or coveralls made from materials like Tyvek® or Tychem® may be necessary.[8]

  • Foot Protection: Closed-toe shoes are a fundamental laboratory safety requirement to protect the feet from spills and falling objects.[5][7]

Respiratory Protection: When and Why

The need for respiratory protection is task-dependent and is determined by the potential for generating airborne particles or vapors of 1-(2-Methoxyethyl)-4-nitrobenzene.

  • Operations in a Fume Hood: For most small-scale laboratory operations, such as weighing, dissolving, and transferring solutions, working within a properly functioning chemical fume hood is sufficient to control inhalation exposure.[5][6]

  • Operations Outside a Fume Hood: If any handling of the solid or its solutions must occur outside of a fume hood, or if there is a risk of aerosol generation (e.g., during sonication or vortexing), respiratory protection is mandatory. A NIOSH-approved respirator with organic vapor cartridges is the recommended choice.[9]

PPE Selection Summary

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesNitrile glovesLaboratory coatNot generally required
Transferring small volumes (in a fume hood) Chemical splash gogglesNitrile glovesLaboratory coatNot generally required
Heating or refluxing solutions (in a fume hood) Chemical splash goggles and face shieldNitrile glovesLaboratory coatNot generally required
Handling outside of a fume hood or potential for aerosol generation Chemical splash goggles and face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatNIOSH-approved respirator with organic vapor cartridges
Spill cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges

Step-by-Step Protocols for PPE Use

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned. If additional protection is needed, don your chemical-resistant apron or coveralls.

  • Respiratory Protection (if required): Perform a fit check for your respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Hand Protection: Don your nitrile gloves, ensuring they overlap the cuffs of your laboratory coat.

Doffing (Taking Off) PPE
  • Gloves: Remove your gloves first, using a method that avoids touching the outside of the gloves with your bare hands.

  • Eye and Face Protection: Remove your face shield (if used), followed by your goggles, handling them by the sides.

  • Body Protection: Unbutton your laboratory coat and remove it by folding it inward, keeping the contaminated outer surface away from your body.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 1-(2-Methoxyethyl)-4-nitrobenzene.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling 1-(2-Methoxyethyl)-4-nitrobenzene Task Define the Task Start->Task InFumeHood Work in Fume Hood? Task->InFumeHood BasePPE Baseline PPE: - Goggles - Nitrile Gloves - Lab Coat InFumeHood->BasePPE Yes AerosolRisk Aerosol Generation Risk? InFumeHood->AerosolRisk No SplashRisk High Splash Risk? BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Caution SplashRisk->Proceed No FaceShield->Proceed AerosolRisk->BasePPE No Respirator Add Respirator (Organic Vapor Cartridge) AerosolRisk->Respirator Yes Respirator->BasePPE

Caption: PPE Selection Workflow for Handling 1-(2-Methoxyethyl)-4-nitrobenzene.

Disposal Plan

All disposable PPE, including gloves, and any materials used for cleaning up spills of 1-(2-Methoxyethyl)-4-nitrobenzene should be considered hazardous waste.[2] Place these items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's environmental health and safety guidelines.[4][10]

Emergency Procedures

In the event of an exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for nitrobenzene or a similar compound readily available for emergency responders.

By adhering to these rigorous PPE protocols, you are not only protecting yourself but also fostering a culture of safety within your laboratory. Your diligence is paramount to the successful and responsible advancement of scientific discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • GOV.UK. (2024). Nitrobenzene - Incident management.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • CDH Fine Chemical. (n.d.). Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Australian Government Department of Health and Aged Care. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from Australian Government Department of Health and Aged Care.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Missouri S&T. (n.d.). Chemical Safety - Environmental Health and Safety.
  • MIT. (n.d.). SAFETY.
  • Dräger. (n.d.). Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment – Dräger VOICE.
  • Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • DuPont. (n.d.). PPE for the Oil & Gas Industry.
  • BP. (n.d.). benzene-policy.pdf.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.